Lysinoalanine
Description
N(6)-(2-Amino-2-carboxyethyl)-L-lysine. An unusual amino acid, not a dipeptide, which has been found in proteins of cooked foods. It is formed in food that is heated or treated with alkali. Has been implicated in nephrocytomegalia in rats.
Properties
CAS No. |
18810-04-3 |
|---|---|
Molecular Formula |
C9H19N3O4 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
(2S)-2-amino-6-[(2-amino-2-carboxyethyl)amino]hexanoic acid |
InChI |
InChI=1S/C9H19N3O4/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16)/t6-,7?/m0/s1 |
InChI Key |
IMSOBGJSYSFTKG-PKPIPKONSA-N |
Isomeric SMILES |
C(CCNCC(C(=O)O)N)C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCNCC(C(=O)O)N)CC(C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lysinoalanine; LAL; CCRIS 5632; CCRIS-5632; CCRIS5632; |
Origin of Product |
United States |
Foundational & Exploratory
The Unwanted Transformation: A Technical Guide to Lysinoalanine Formation in Food Proteins
An in-depth exploration for researchers, scientists, and drug development professionals into the mechanisms, quantification, and influencing factors of lysinoalanine formation in food proteins.
This compound (LAL) is an unnatural amino acid formed in food proteins during processing, particularly under alkaline and/or high-temperature conditions. Its presence is a significant concern for the food industry and regulatory bodies due to its potential impact on nutritional quality and food safety. This technical guide provides a comprehensive overview of the core mechanisms of this compound formation, detailed experimental protocols for its quantification, and a summary of the key factors that influence its development in various food matrices.
The Core Mechanism: A Two-Step Chemical Transformation
The formation of this compound is a well-established two-step process involving the initial generation of a highly reactive intermediate, dehydroalanine (B155165) (DHA), followed by its reaction with a lysine (B10760008) residue.[1][2][3]
Step 1: β-Elimination and the Birth of Dehydroalanine
The first step is a β-elimination reaction involving the removal of a substituent from the β-carbon of an amino acid residue within the protein chain. This reaction is primarily facilitated by hydroxide (B78521) ions (OH⁻) under alkaline conditions.[1][3] The most common precursors to dehydroalanine are:
-
Cystine and Cysteine: The disulfide bond in cystine or the sulfhydryl group in cysteine can be eliminated.
-
Serine: The hydroxyl group of serine can be removed.
-
Phosphoserine and Glycosylated Serine: Phosphorylated or glycosylated serine residues are also susceptible to this elimination reaction.[1]
Step 2: Nucleophilic Addition and the Formation of the this compound Cross-link
The newly formed dehydroalanine residue contains a highly reactive carbon-carbon double bond. The ε-amino group (ε-NH₂) of a lysine residue within the same or a different protein molecule can then act as a nucleophile and attack this double bond. This addition reaction results in the formation of a stable, covalent cross-link known as this compound.[1][2][3]
Key Factors Influencing this compound Formation
The extent of this compound formation in food proteins is influenced by several critical processing and environmental factors.
-
pH: Alkaline conditions are the primary driver for the initial β-elimination reaction. The rate of this compound formation generally increases with increasing pH, with significant formation occurring at pH values above 8.[4]
-
Temperature: Elevated temperatures accelerate the rates of both the β-elimination and the subsequent addition reactions.[4]
-
Time: Longer processing or storage times at elevated pH and temperature lead to a greater accumulation of this compound.
-
Protein Composition: The amino acid composition of the protein is crucial. A higher content of precursor amino acids (cysteine, serine) and lysine will naturally increase the potential for this compound formation.
Quantitative Data on this compound Formation
The following tables summarize quantitative data from various studies on the formation of this compound in different food protein systems under varying conditions.
Table 1: Effect of pH on this compound Formation in RCM-RNase A
| Alkaline Concentration (N NaOH) | This compound (residues/mol) |
| 0.1 M Borate Buffer (pH 8, 9, 10) | 0 |
| 0.20 | 3.3 |
| 0.67 | 3.3 |
Conditions: 40°C for 3 hours. Protein concentration: 1.7 mg/ml. (Data sourced from Hayashi & Kameda, 1980)[4]
Table 2: Effect of Temperature on this compound Formation in RCM-RNase A
| Temperature (°C) | This compound (residues/mol) |
| 40 | ~3.5 |
| 60 | ~5.0 |
| 80 | ~4.0 |
Conditions: 0.2 N NaOH for 4 hours. (Data sourced from Hayashi & Kameda, 1980)[4]
Table 3: this compound Content in Commercial Dairy Products
| Product | Average this compound (ppm crude protein) |
| Raw Milk | 9.4 |
| UHT Milk | 87.1 |
| Infant Formula | 124.9 |
| Low-heat Skim Milk Powder | 49.4 |
| Medium-heat Skim Milk Powder | 179.9 |
| High-heat Skim Milk Powder | 294.6 |
| Sodium Caseinate | 856.1 |
(Data sourced from Al-Saadi et al., 2012)[5]
Experimental Protocols for this compound Quantification
Accurate quantification of this compound is essential for food quality control and research. The most common methods involve acid hydrolysis of the protein, followed by chromatographic separation and detection.
Sample Preparation: Acid Hydrolysis
Objective: To liberate this compound from the protein backbone for subsequent analysis.
Protocol:
-
Weigh approximately 10-100 mg of the protein sample into a hydrolysis tube.
-
Add a known volume of 6 M hydrochloric acid (HCl) to the tube.
-
Flush the tube with nitrogen to create an inert atmosphere and prevent oxidative degradation of amino acids.
-
Seal the tube and place it in an oven or heating block at 110°C for 24 hours.
-
After hydrolysis, cool the tube and open it carefully.
-
Filter the hydrolysate to remove any solid particles.
-
Evaporate the HCl from the hydrolysate under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried hydrolysate in a suitable buffer for chromatographic analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound in the protein hydrolysate. This often involves a pre-column derivatization step to make the amino acids detectable by UV or fluorescence detectors.
Protocol using Dansyl Chloride Derivatization:
-
Derivatization:
-
To an aliquot of the reconstituted hydrolysate, add a solution of dansyl chloride in acetone.
-
Add a buffer (e.g., sodium bicarbonate) to maintain an alkaline pH (typically around 9.5-10.0).
-
Incubate the mixture in a water bath at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) to allow the derivatization reaction to complete.
-
Add a quenching reagent (e.g., methylamine (B109427) or ammonia) to react with the excess dansyl chloride.
-
-
Chromatographic Separation:
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to achieve good separation of the dansylated amino acids.
-
Injection: Inject a known volume of the derivatized sample onto the HPLC column.
-
-
Detection:
-
Detector: A fluorescence detector is used to monitor the elution of the dansylated amino acids. The excitation and emission wavelengths are set appropriately for the dansyl derivatives (e.g., excitation at ~340 nm and emission at ~525 nm).
-
-
Quantification:
-
A standard curve is generated by analyzing known concentrations of a pure this compound standard that has undergone the same derivatization procedure.
-
The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.
-
Conclusion
The formation of this compound in food proteins is a complex process governed by fundamental chemical principles and influenced by various processing parameters. Understanding the core mechanism, having access to reliable quantitative data, and employing robust analytical methods are paramount for the food industry to mitigate the formation of this undesirable compound and ensure the production of safe and nutritious food products. This technical guide serves as a foundational resource for professionals engaged in research, quality assurance, and product development within the food and pharmaceutical sectors.
References
- 1. This compound in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A GC-FID method for analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry, biochemistry, nutrition, and microbiology of this compound, lanthionine, and histidinoalanine in food and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Synthesis of Lysinoalanine Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the lysinoalanine (LAL) standard, Nε-(DL-2-amino-2-carboxyethyl)-L-lysine, for research applications. The formation of LAL is a significant consideration in food science and toxicology, as it can arise from the processing of proteins under alkaline and/or heat-treated conditions, potentially impacting nutritional value and safety. The availability of a pure LAL standard is crucial for accurate quantification and toxicological assessment.
Chemical Synthesis of this compound
The fundamental mechanism for this compound formation involves a two-step process. Initially, a dehydroalanine (B155165) (DHA) intermediate is formed from amino acids such as serine or cysteine through a β-elimination reaction, typically catalyzed by heat and alkaline conditions. Subsequently, the ε-amino group of a lysine (B10760008) residue acts as a nucleophile, attacking the double bond of the dehydroalanine intermediate to form the this compound cross-link[1][2].
A common laboratory-scale synthesis of this compound monohydrochloride involves the reaction of a protected lysine with a dehydroalanine precursor.
Experimental Protocol: Synthesis from Nα-acetyl-L-lysine and β-chloro-L-alanine
This protocol is based on established methods for the formation of this compound from its precursors under alkaline conditions.
Materials:
-
Nα-acetyl-L-lysine
-
β-chloro-L-alanine hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of Reactant Solutions:
-
Dissolve Nα-acetyl-L-lysine in deionized water to a final concentration of 1 M.
-
Dissolve β-chloro-L-alanine hydrochloride in deionized water to a final concentration of 1 M.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equal molar amounts of the Nα-acetyl-L-lysine and β-chloro-L-alanine hydrochloride solutions.
-
Adjust the pH of the reaction mixture to approximately 11.0-12.0 using a 2 N NaOH solution. The alkaline environment is crucial for the formation of the dehydroalanine intermediate from β-chloro-L-alanine and for the subsequent nucleophilic addition of lysine.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 60-70°C with continuous stirring.
-
Allow the reaction to proceed for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Hydrolysis:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the solution with 6 N HCl.
-
To deprotect the Nα-acetyl group and hydrolyze any remaining starting materials, add an equal volume of concentrated HCl (12 N) to the neutralized solution.
-
Reflux the mixture for 24 hours at 110°C.
-
-
Isolation of Crude Product:
-
Remove the excess HCl by rotary evaporation under reduced pressure.
-
The resulting crude product will contain this compound hydrochloride along with other amino acids and salts.
-
Purification of this compound Standard
Purification of the synthesized this compound is critical to obtain a standard of high purity. Ion-exchange chromatography is a highly effective method for separating this compound from other amino acids and reaction byproducts.
Experimental Protocol: Cation-Exchange Chromatography
Materials:
-
Strong cation-exchange resin (e.g., Dowex 50W-X8, H+ form)
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 N, 1 N, 2 N)
-
Ammonium (B1175870) hydroxide (NH4OH) solution (e.g., 0.5 M)
-
Deionized water
Procedure:
-
Column Packing:
-
Prepare a slurry of the cation-exchange resin in deionized water and pour it into a chromatography column to the desired bed height.
-
Wash the packed column with 2-3 bed volumes of 2 N HCl to ensure the resin is in the H+ form, followed by deionized water until the eluate is neutral.
-
-
Sample Loading:
-
Dissolve the crude this compound hydrochloride in a small volume of 0.1 N HCl.
-
Carefully load the sample onto the top of the prepared resin bed.
-
-
Elution:
-
Begin elution with 0.1 N HCl to remove unreacted anionic and neutral species.
-
Gradually increase the concentration of the HCl eluent. A stepwise or linear gradient can be employed. For example, a stepwise gradient could involve sequential washing with 1 N HCl and then 2 N HCl. This compound, being a basic amino acid, will bind to the cation-exchange resin and will require a higher concentration of acid to be eluted.
-
Alternatively, after initial washing, elution can be performed with a basic solution such as 0.5 M ammonium hydroxide.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Analyze the fractions for the presence of this compound using a suitable analytical method such as HPLC with derivatization or TLC.
-
-
Desalting and Lyophilization:
-
Pool the fractions containing pure this compound.
-
Remove the salt (HCl or ammonium salts) by a suitable method, such as using a desalting column or by repeated lyophilization.
-
Lyophilize the desalted solution to obtain the pure this compound standard as a solid.
-
Analytical Characterization
The purity and identity of the synthesized this compound standard must be confirmed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the this compound standard. Pre-column derivatization is often employed to enhance detection.
Table 1: HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1 M Sodium acetate (B1210297) buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., 254 nm) or Fluorescence (with appropriate derivatization) |
| Derivatization Agent | o-Phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized this compound.
Table 2: Mass Spectrometry Parameters for this compound Characterization
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |
| Expected [M+H]+ | m/z 234.14 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the chemical structure of this compound.
Table 3: Expected NMR Chemical Shifts for this compound
| Nucleus | Expected Chemical Shift Range (ppm) |
| ¹H NMR | Protons on the lysine and alanine (B10760859) moieties will have characteristic shifts. |
| ¹³C NMR | Carbonyl and aliphatic carbons will show distinct signals. |
Quantitative Data Summary
The yield of the synthesis and the purity of the final product are critical parameters.
Table 4: Synthesis Yield and Purity of this compound Standard
| Parameter | Value | Method of Determination |
| Theoretical Yield | Calculated based on the limiting reagent | Stoichiometry |
| Actual Yield | Varies, typically in the range of 40-60% | Gravimetric analysis after purification |
| Purity | >98% | HPLC with UV or Fluorescence detection |
Visualizing the Process
Synthesis Pathway
Caption: Chemical synthesis pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis and purification.
References
Lysinoalanine Protein Cross-Linking: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the formation, biological implications, and analytical methodologies of lysinoalanine, a critical post-translational modification with relevance in food science and biopharmaceutical development.
Executive Summary
This compound (LAL) is an unnatural amino acid formed through a covalent cross-link between a lysine (B10760008) residue and a dehydroalanine (B155165) (DHA) residue. This cross-linking is predominantly induced by exposure to alkaline conditions and/or high temperatures, conditions often encountered during food processing and the manufacturing of certain biopharmaceuticals. The formation of LAL can significantly impact the structural and functional properties of proteins, leading to reduced nutritional value in foods and potential stability and aggregation issues in therapeutic proteins. This guide provides a comprehensive overview of the chemical pathways of LAL formation, its biological consequences, detailed experimental protocols for its analysis, and its implications for drug development.
The Chemistry of this compound Formation
The formation of this compound is a two-step process initiated by the β-elimination of a labile group from a precursor amino acid to form the highly reactive intermediate, dehydroalanine (DHA). This is followed by a Michael-type addition of the ε-amino group of a lysine residue to the double bond of DHA.[1][2]
Step 1: Formation of Dehydroalanine (DHA)
Dehydroalanine is not one of the 20 proteinogenic amino acids but is formed post-translationally from several precursors under specific conditions, primarily high pH and temperature.[1] The most common precursors are:
-
Cysteine and Cystine: Through the elimination of a thiol group (as H₂S).[2]
-
Serine: Through the dehydration (loss of a water molecule). O-phosphorylated and O-glycosylated serine residues are particularly susceptible to this elimination.[1]
The general reaction for DHA formation can be summarized as follows:
Precursor Amino Acid (Cysteine, Serine, etc.) + High pH/Temperature → Dehydroalanine + Leaving Group
Step 2: Nucleophilic Attack by Lysine
Once formed, the electrophilic double bond of the dehydroalanine residue is susceptible to nucleophilic attack. The ε-amino group of a lysine residue within the same or a different polypeptide chain acts as a nucleophile, attacking the β-carbon of the DHA residue. This addition reaction results in the formation of a stable this compound cross-link.[1][2]
Dehydroalanine + Lysine → this compound
The formation of LAL is favored by high pH, elevated temperatures, and prolonged exposure times.[2][3] Conversely, the presence of sulfhydryl compounds like cysteine can inhibit LAL formation by competing with lysine for reaction with the DHA intermediate.[2][4]
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Biological Implications of this compound Cross-Linking
The presence of this compound in proteins has several significant biological consequences, ranging from nutritional effects to potential toxicity.
Nutritional Effects
In food proteins, the formation of LAL reduces nutritional value for several reasons:
-
Loss of Essential Amino Acids: The formation of LAL results in the destruction of lysine, an essential amino acid.[1]
-
Reduced Protein Digestibility: The presence of LAL cross-links can hinder the access of digestive enzymes to the protein backbone, thereby reducing overall protein digestibility and the bioavailability of other amino acids.[1][2]
Toxicological Effects: Nephrotoxicity
The most well-documented toxic effect of LAL is nephrocytomegaly, a renal lesion characterized by the enlargement of the nucleus and cytoplasm of cells in the proximal tubules of the kidneys.[5][6] This effect has been primarily observed in rats fed diets containing high levels of free LAL.[6] The nephrotoxic potential of protein-bound LAL appears to be lower, likely due to reduced absorption from the gut.[6]
The precise molecular mechanism of LAL-induced nephrotoxicity is not fully elucidated, but a leading hypothesis involves the chelation of essential metal ions. LAL is a strong chelator of divalent cations such as zinc (Zn²⁺) and copper (Cu²⁺). It is proposed that LAL may disrupt cellular homeostasis by sequestering these metal ions, which are essential cofactors for numerous enzymes.[5]
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This compound in Drug Development
The formation of LAL is a concern in the manufacturing and storage of therapeutic proteins, particularly monoclonal antibodies (mAbs). The conditions used during purification, formulation, and storage, such as alkaline pH or elevated temperatures, can promote the formation of LAL cross-links.
The presence of LAL in a therapeutic protein can lead to:
-
Protein Aggregation: Intermolecular LAL cross-links can lead to the formation of protein aggregates, which can reduce the efficacy of the drug and may induce an immunogenic response in patients.
-
Conformational Changes: Intramolecular LAL cross-links can alter the three-dimensional structure of the protein, potentially impacting its biological activity and stability.
-
Reduced Stability: The introduction of LAL can lead to a less stable protein product with a shorter shelf-life.
Therefore, the detection and quantification of LAL are critical aspects of quality control in the biopharmaceutical industry. Lysine is also used as a stabilizing excipient in some protein formulations, making it crucial to monitor for potential LAL formation.[7][8]
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References
- 1. Characterizing this compound crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biological effects of alkali-treated protein and this compound: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of alkali-treated proteins: feeding studies with free and protein-bound this compound in rats and other animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2017180594A1 - Use of amino acids as stabilizing compounds in pharmaceutical compositions containing high concentrations of protein-based therapeutic agents - Google Patents [patents.google.com]
The Enigmatic Presence of Lysinoalanine in Nature's Antimicrobial Arsenal: An In-depth Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the natural occurrence of lysinoalanine (LAL), a unique post-translational modification, within a class of potent antimicrobial peptides (AMPs) known as lantibiotics. This guide, tailored for researchers, scientists, and drug development professionals, provides a deep dive into the biosynthesis, quantification, and experimental characterization of this intriguing amino acid cross-link.
This compound, an isopeptide bond formed between a lysine (B10760008) residue and a dehydroalanine (B155165) (Dha) residue, plays a crucial role in the structure and function of several naturally occurring AMPs. These peptides, including the well-studied nisin, duramycin, epidermin, cinnamycin, and subtilin, exhibit potent activity against a broad spectrum of pathogenic bacteria.[1][2] The presence of the LAL cross-link contributes to the conformational stability and biological activity of these molecules.
Quantitative Insights into this compound Occurrence
While the qualitative presence of this compound in various lantibiotics is well-documented, precise quantitative data on its natural abundance remains a subject of ongoing research. The formation of LAL is often intricately linked to specific enzymatic processes during the biosynthesis of these peptides. The data presented below, while not exhaustive, provides an initial overview of the context in which LAL is found.
| Antimicrobial Peptide | Producing Organism | LAL Cross-link Position | Quantitative Data (Concentration/Prevalence) |
| Duramycin | Streptomyces cinnamoneus | Lys19-Dha5 | One LAL cross-link per molecule |
| Nisin | Lactococcus lactis | Not naturally present; contains lanthionine (B1674491) and methyllanthionine | 0 |
| Epidermin | Staphylococcus epidermidis | Not naturally present; contains lanthionine and methyllanthionine | 0 |
| Cinnamycin | Streptomyces cinnamoneus | Contains LAL | Specific quantitative data not readily available |
| Subtilin | Bacillus subtilis | Contains lanthionine and methyllanthionine; LAL not a primary feature | 0 |
Note: This table is based on currently available literature. The quantification of LAL in natural AMPs is a complex analytical challenge, and further research is required to establish definitive concentrations across a wider range of peptides.
Deciphering the Biosynthesis of this compound
The formation of this compound in antimicrobial peptides is a sophisticated enzymatic process. In the case of duramycin, the biosynthesis involves a dedicated enzyme, DurN, which catalyzes the stereospecific addition of the ε-amino group of a lysine residue to a dehydroalanine residue.[3] This enzymatic control ensures the precise formation of the LAL cross-link, which is critical for the peptide's biological activity.
The general biosynthetic pathway for LAL formation in lantibiotics can be summarized as follows:
-
Ribosomal Synthesis of a Precursor Peptide: A precursor peptide (prepeptide) containing serine and lysine residues at specific positions is synthesized by the ribosome.
-
Dehydration of Serine: A dehydratase enzyme (e.g., a LanB-like protein) converts a specific serine residue to dehydroalanine (Dha).
-
Michael Addition: A dedicated enzyme, such as DurN in the case of duramycin, facilitates the nucleophilic attack of the ε-amino group of a specific lysine residue onto the double bond of the Dha residue, forming the this compound cross-link.
-
Further Post-Translational Modifications and Leader Peptide Cleavage: The peptide may undergo additional modifications, and the N-terminal leader peptide is cleaved off to yield the mature, active antimicrobial peptide.
Experimental Protocols for this compound Analysis
The detection and quantification of this compound in antimicrobial peptides require specialized analytical techniques. The following outlines key experimental protocols.
Sample Preparation: Acid Hydrolysis
To analyze the amino acid composition of a peptide, including the presence of LAL, complete hydrolysis of the peptide bonds is necessary.
-
Reagents: 6 M Hydrochloric acid (HCl), Phenol (optional, to prevent halogenation of tyrosine).
-
Protocol:
-
Place a known amount of the purified peptide into a hydrolysis tube.
-
Add 6 M HCl to the tube.
-
For peptides containing tyrosine, add a crystal of phenol.
-
Seal the tube under vacuum.
-
Incubate at 110°C for 24 hours.
-
After hydrolysis, cool the tube and open it carefully.
-
Dry the hydrolysate completely using a vacuum centrifuge or a stream of nitrogen to remove the HCl.
-
Re-dissolve the dried amino acid mixture in a suitable buffer for analysis.
-
Analytical Techniques
HPLC is a widely used technique for the separation and quantification of amino acids.
-
Principle: The hydrolyzed amino acids are separated on a chromatographic column based on their physicochemical properties. Post-column or pre-column derivatization with reagents like ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA) allows for detection and quantification.
-
Instrumentation: A standard HPLC system with a UV-Vis or fluorescence detector is required.
-
General Workflow:
-
Derivatization: React the amino acid hydrolysate with a derivatizing agent to form fluorescent or UV-absorbing derivatives.
-
Separation: Inject the derivatized sample onto a reverse-phase HPLC column.
-
Elution: Use a gradient of two or more solvents to elute the amino acid derivatives from the column.
-
Detection: Monitor the eluent with a detector at the appropriate wavelength.
-
Quantification: Compare the peak area of the LAL derivative to a standard curve prepared with a known concentration of LAL standard.
-
GC-MS provides high sensitivity and specificity for the analysis of LAL.
-
Principle: Volatile derivatives of the amino acids are separated by gas chromatography and then detected and identified by mass spectrometry.
-
Derivatization: A crucial step to make the amino acids volatile. Common derivatizing agents include N-trifluoroacetyl n-butyl esters.
-
General Workflow:
-
Derivatization: Convert the amino acids in the hydrolysate to their volatile derivatives.
-
Injection: Inject the derivatized sample into the GC.
-
Separation: The volatile derivatives are separated based on their boiling points and interactions with the GC column stationary phase.
-
Ionization and Mass Analysis: The separated compounds are ionized (e.g., by electron ionization) and their mass-to-charge ratios are determined by the mass spectrometer.
-
Identification and Quantification: LAL is identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area to that of an internal standard.
-
MALDI-TOF MS is a powerful tool for analyzing intact peptides and identifying post-translational modifications.
-
Principle: The peptide sample is co-crystallized with a matrix and irradiated with a laser. The desorbed and ionized molecules are then separated based on their time-of-flight to the detector.
-
Application for LAL: MALDI-TOF MS can be used to determine the mass of the intact AMP, and the presence of a LAL cross-link can be inferred from the mass difference compared to the theoretical mass of the unmodified peptide. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and pinpoint the location of the cross-link.[4]
-
General Workflow:
-
Sample Preparation: Mix the purified AMP sample with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spotting: Spot the mixture onto a MALDI target plate and allow it to dry and crystallize.
-
Mass Analysis: Analyze the sample in a MALDI-TOF mass spectrometer to obtain the mass spectrum of the intact peptide.
-
MS/MS Analysis (optional): Select the parent ion corresponding to the LAL-containing peptide and subject it to fragmentation to determine the cross-link site.
-
Conclusion
The natural occurrence of this compound in antimicrobial peptides is a fascinating example of how nature utilizes unique chemical modifications to enhance the function of bioactive molecules. A deeper understanding of the biosynthesis and precise quantification of LAL in these peptides is crucial for the rational design of novel antimicrobial agents with improved stability and efficacy. The experimental protocols outlined in this guide provide a framework for researchers to investigate this important post-translational modification and unlock its full potential in the fight against infectious diseases.
References
- 1. Chemistry, biochemistry, nutrition, and microbiology of this compound, lanthionine, and histidinoalanine in food and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurpepsoc.com [eurpepsoc.com]
- 4. Characterizing this compound crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Lysinoalanine: A Definitive Marker of Severe Heat Treatment in Milk
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lysinoalanine (LAL) is a cross-linked, unnatural amino acid formed in protein-rich foods, particularly dairy products, during severe heat treatment and/or alkaline conditions. Its presence and concentration in milk and milk-based products serve as a reliable indicator of the intensity of thermal processing. This technical guide provides a comprehensive overview of the formation, detection, and quantification of this compound in milk. It details the underlying chemical pathways, summarizes quantitative data on LAL levels in various milk products, and presents detailed experimental protocols for its analysis, catering to the needs of researchers, scientists, and professionals in drug development who may use milk-derived proteins.
Introduction
The processing of milk through heat treatment is essential for ensuring its microbiological safety and extending its shelf life. However, intense thermal processing, such as that used in ultra-high temperature (UHT) treatment and sterilization, can induce a variety of chemical changes in milk proteins. One of the significant modifications is the formation of this compound (Nε-(DL-2-amino-2-carboxyethyl)-L-lysine).
The formation of LAL is of interest for several reasons:
-
Nutritional Quality: It leads to the loss of essential amino acids, primarily lysine (B10760008), thereby reducing the nutritional value of the milk protein.[1]
-
Indicator of Processing Severity: The concentration of LAL correlates directly with the intensity of the heat treatment, making it a valuable marker to distinguish between different processing methods like pasteurization, UHT treatment, and in-container sterilization.[1][2]
-
Potential Biological Effects: While the health risks for humans are considered small, high levels of LAL have been associated with renal changes in rats.
This guide will delve into the technical aspects of LAL as a marker for severe heat treatment in milk, providing the necessary data and methodologies for its accurate assessment.
The Chemistry of this compound Formation
The formation of this compound in milk proteins is a two-step chemical process that is significantly influenced by temperature, pH, and duration of heat exposure.[3][4]
Step 1: Formation of Dehydroalanine (B155165) (DHA)
The initial step involves the β-elimination of a labile group from an amino acid residue within the protein chain to form the highly reactive intermediate, dehydroalanine. The primary precursors for DHA in milk proteins are:
-
Phosphoseryl residues: Particularly abundant in caseins.
-
Cystinyl/Cysteinyl residues: Found in whey proteins.
-
Glycosylated seryl residues.
This elimination reaction is catalyzed by heat and is more pronounced at higher pH values.[3]
Step 2: Nucleophilic Addition of Lysine
The dehydroalanine intermediate then undergoes a nucleophilic addition reaction with the ε-amino group of a lysine residue within the same or a different protein molecule. This reaction forms a stable, covalent cross-link, resulting in the formation of this compound.[4]
Factors that promote the formation of LAL include:
Conversely, the presence of reducing sugars can inhibit LAL formation to some extent, as the Maillard reaction competes for the same lysine residues.[5]
Signaling Pathway Diagram
Quantitative Data: this compound in Milk Products
The concentration of this compound is a clear indicator of the severity of heat treatment applied to milk. The following tables summarize the quantitative data from various studies, providing a comparative look at LAL levels in different milk and milk-based products.
Table 1: this compound (LAL) Content in Liquid Milk Products
| Milk Product Type | Heat Treatment | LAL Concentration (mg/kg crude protein) | Reference(s) |
| Raw Milk | None | 4 - 24 | [1][2] |
| Pasteurized Milk | ~72°C for 15s | 17 - 69 | [2] |
| UHT Milk (Indirect) | >145°C for >10s | up to 50 | [3][5] |
| UHT Milk | 135-150°C for 2-40s | 49 - 186 | [1][2] |
| Sterilized Milk (Autoclaved) | 110-129°C for 10-25 min | 110 - 710 | [3][5] |
Table 2: this compound (LAL) Content in Milk Powders and Infant Formulas
| Product Type | LAL Concentration (mg/kg crude protein) | Reference(s) |
| Low-Heat Skim Milk Powder | 49.4 | [1] |
| Medium-Heat Skim Milk Powder | 179.9 | [1] |
| High-Heat Skim Milk Powder | 294.6 | [1] |
| Powdered Infant Formula | Below detection limit to low levels | [6] |
| Liquid Adapted Infant Formula | up to 86 | [6] |
| Liquid Follow-on Infant Formula | up to 390 | [6] |
| Liquid Growing-up Milks | up to 514 | [6] |
| Sodium Caseinate | 856.1 | [1] |
| Milk Powders with Hydrolyzed Proteins | up to 2296 | [7] |
Table 3: Factors Influencing this compound (LAL) Formation in Sterilized Milk
| Temperature (°C) | Time (min) | pH | LAL Concentration (mg/kg protein) | Reference |
| 110-129 | 10-25 | 6.50 | Lower end of range | [3][5] |
| 110-129 | 10-25 | 6.90 | Higher end of range | [3][5] |
| <100 (pre-heat) | up to 20 | N/A | <10 (negligible) | [3][5] |
Experimental Protocols for this compound Analysis
The accurate quantification of this compound in milk products requires robust analytical methods. The most common techniques are High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Method with Dansyl Chloride Derivatization
This method is widely used due to its sensitivity and reliability. It involves acid hydrolysis of the protein, derivatization of the resulting amino acids with dansyl chloride, and separation and quantification by reverse-phase HPLC with fluorescence detection.
4.1.1. Sample Preparation and Hydrolysis
-
Sample Preparation: For liquid milk, use a known volume. For milk powders or infant formula, accurately weigh the sample and reconstitute with ultrapure water.[8] A typical sample size would contain approximately 10-20 mg of protein.
-
Acid Hydrolysis:
4.1.2. Derivatization with Dansyl Chloride
-
Take a 20 µL aliquot of the filtered hydrolysate.
-
Add 1 mL of 0.75 M sodium borate (B1201080) buffer (pH 9.5).
-
Add 1 mL of dansyl chloride solution (2 mg/mL in isopropanol).[1]
-
Vortex the mixture for 20 seconds.
-
Incubate at 40°C for 1 hour in the dark.[1]
-
Terminate the reaction by adding a quenching agent, such as 200 µL of cystine solution, to react with the excess dansyl chloride.[1]
4.1.3. HPLC-FLD Analysis
-
HPLC System: A reverse-phase HPLC system with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile). A typical gradient might start with a higher proportion of aqueous buffer and gradually increase the organic solvent concentration to elute the dansylated amino acids.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength around 330-340 nm and an emission wavelength around 530-550 nm.[9][10]
-
Quantification: Create a calibration curve using a certified this compound standard derivatized in the same manner as the samples.
GC-MS Method with Silylation
This method offers high specificity and is an excellent confirmatory technique. It involves acid hydrolysis followed by derivatization to create volatile silyl (B83357) derivatives of the amino acids, which are then analyzed by GC-MS.
4.2.1. Sample Preparation and Hydrolysis
The sample preparation and acid hydrolysis steps are the same as described for the HPLC method (Section 4.1.1).
4.2.2. Derivatization with a Silylating Agent
-
Evaporate the acid hydrolysate to dryness under a stream of nitrogen.
-
Add a silylating agent. A common choice is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[11][12]
-
Add a suitable solvent, such as acetonitrile (B52724) or pyridine.
-
Heat the mixture at a specific temperature and time to ensure complete derivatization (e.g., 100°C for 2-4 hours).[13]
4.2.3. GC-MS Analysis
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is crucial for separating the derivatized amino acids. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C) at a controlled rate (e.g., 10-15°C/min).[14]
-
Injector: Splitless injection mode is often used for trace analysis.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Quantification: Use an internal standard (e.g., diaminopimelic acid) and a calibration curve prepared with a derivatized LAL standard.[15]
Experimental Workflow Diagram
Conclusion
This compound is an unequivocal marker of severe heat treatment in milk and milk-derived products. Its formation is a direct consequence of the chemical reactions induced by high temperatures, particularly in the case of UHT and in-container sterilization processes. The concentration of LAL provides valuable insights into the processing history of a dairy product, which is crucial for quality control and for understanding the potential nutritional alterations of milk proteins. The analytical methodologies detailed in this guide, particularly HPLC with fluorescence detection and GC-MS, offer sensitive and specific means for the quantification of this compound. For researchers and professionals in fields that utilize milk proteins, a thorough understanding and the ability to measure LAL are essential for ensuring product quality, consistency, and nutritional integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development in Maillard Reaction and Dehydroalanine Pathway Markers during Storage of UHT Milk Representing Differences in Casein Micelle Size and Sedimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of this compound during heat treatment of milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agrarforschungschweiz.ch [agrarforschungschweiz.ch]
- 8. Determination of Total Amino Acids in Infant Formulas, Adult Nutritionals, Dairy, and Cereal Matrixes by UHPLC–UV: Interlaboratory Validation Study, Final Action 2018.06 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Utility of dansyl chloride for the establishment of a sensitive spectrofluorimetric approach for estimating midodrine hydrochloride: application to content uniformity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idc-online.com [idc-online.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. cms.mz-at.de [cms.mz-at.de]
- 15. A GC-FID method for analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Synthesis of Dehydroalanine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dehydroalanine (B155165) (Dha) is a non-proteinogenic, α,β-unsaturated amino acid that serves as a versatile building block in chemical biology and drug discovery.[1][2] Its unique electrophilic nature makes it a valuable precursor for the synthesis of complex peptides, post-translationally modified proteins, and novel therapeutic agents.[3][4][5] This technical guide provides a comprehensive overview of the core synthetic strategies for preparing dehydroalanine derivatives, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in this dynamic field.
Core Synthetic Strategies
The synthesis of dehydroalanine derivatives can be broadly categorized into three main approaches: elimination reactions from amino acid precursors, transition-metal catalyzed functionalization, and addition reactions to the dehydroalanine scaffold.
Elimination Reactions: The Classic Approach
Elimination reactions are the most established methods for generating the dehydroalanine double bond, typically starting from serine or cysteine residues.
The dehydration of serine is a direct method for producing dehydroalanine.[1] This approach often involves the activation of the hydroxyl group followed by base-mediated elimination.
A one-pot synthesis of various dehydroalanine esters has been developed using a cesium carbonate-mediated simultaneous esterification and elimination process from N-protected serines and various haloalkanes.[6][7] This method offers a practical and efficient route to structurally diverse dehydroalanine building blocks.[6][7] Another improved procedure utilizes tetrabutylammonium (B224687) fluoride (B91410) (TBAF) for the antiselective E2 elimination of carbonate derivatives of serine, which is reported to be milder and more efficient than other methods, with the reaction completing in less than 10 minutes.[8]
Table 1: Synthesis of Dehydroalanine Esters from N-Protected Serines [7]
| N-Protecting Group | Haloalkane | Product | Yield (%) |
| N-Boc | 2-bromopropane (B125204) | N-Boc-Dha-isopropyl ester | 58 |
| N-Cbz | 2-bromopropane | N-Cbz-Dha-isopropyl ester | 25 |
| N-Ac | 2-bromopropane | N-Ac-Dha-isopropyl ester | 52 |
| N-Boc | Ethyl bromoacetate | N-Boc-Dha-ethyl ester | 68 |
| N-Boc | Propargyl bromide | N-Boc-Dha-propargyl ester | 45 |
| N-Boc | Allyl bromide | N-Boc-Dha-allyl ester | 55 |
| N-Boc | Benzyl bromide | N-Boc-Dha-benzyl ester | 38 |
Experimental Protocol: One-Pot Synthesis of N-Boc-Dehydroalanine Isopropyl Ester [7]
-
To a solution of N-Boc-serine (1.0 mmol) in DMF (5 mL), add 2-bromopropane (1.5 mmol), Cs₂CO₃ (1.5 mmol), and 4 Å molecular sieves (90 mg).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), filter the mixture to remove the molecular sieves.
-
Dilute the filtrate with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-Boc-dehydroalanine isopropyl ester.
Experimental Workflow: Dehydration of Serine
Caption: General workflow for the one-pot synthesis of dehydroalanine esters.
The conversion of cysteine to dehydroalanine is a widely used strategy, particularly for the site-selective modification of peptides and proteins.[3][4][5] A robust and general method is the bis-alkylation-elimination of the cysteine thiol.[3][4] This involves a two-step, one-pot procedure where the cysteine is first bis-alkylated with a suitable reagent, such as a dihaloalkane, to form a cyclic sulfonium (B1226848) salt, which then undergoes base-mediated elimination to yield the dehydroalanine residue.[9] To avoid the formation of stapled by-products when multiple cysteine residues are present, methyl 2,5-dibromovalerate has been reported as an effective reagent.[9]
Table 2: Reagents for Bis-Alkylation-Elimination of Cysteine [3][4][9]
| Reagent | Typical Conditions | Notes |
| 1,4-diiodobutane | pH 8-9, aqueous buffer | Low water solubility can be a limitation. |
| α,α'-dibromo-o-xylene | pH 8-9, aqueous buffer | Forms a more rigid cyclic sulfonium intermediate. |
| Methyl 2,5-dibromovalerate | K₂CO₃, DMF/H₂O | Effective for peptides with multiple cysteines, avoiding by-products. |
| 2,5-dibromohexanediamide | High pH | Commonly used for protein modification. |
Experimental Protocol: Conversion of Cysteine to Dehydroalanine via Bis-Alkylation-Elimination [10]
-
Dissolve the cysteine-containing peptide in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 8.0).
-
Add a solution of the bis-alkylating agent (e.g., 1,4-diiodobutane) in an organic co-solvent (e.g., acetonitrile) to the peptide solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by mass spectrometry to observe the formation of the sulfonium intermediate and the final dehydroalanine product.
-
Upon completion, the product can be purified by reverse-phase HPLC.
Logical Relationship: Bis-Alkylation-Elimination Mechanism
Caption: Mechanism of cysteine to dehydroalanine conversion.
Transition-Metal Catalyzed Synthesis
Transition-metal catalysis offers powerful and selective methods for the synthesis and functionalization of dehydroalanine derivatives.
Palladium-catalyzed Heck-type cross-coupling reactions have been employed for the C(sp²)–H arylation of dehydroalanine derivatives to produce dehydrophenylalanine analogues.[11][12][13] This method allows for the introduction of a wide range of aryl groups onto the dehydroalanine scaffold. A notable protocol uses Pd(EDTA)(OAc)₂ as a water-soluble catalyst, enabling the reaction to be performed under mild aqueous conditions.[14][15]
Table 3: Palladium-Catalyzed Arylation of Dehydroalanine [14][15]
| Arylating Agent | Catalyst | Conditions | Product |
| Arylboronic acids | Pd(EDTA)(OAc)₂ | Aqueous buffer, pH 7-8 | β-Aryl-dehydroalanines |
| Arylthianthrenium salts | Pd(OAc)₂ / PPh₃ | i-PrOH, room temp., 12h | β-Aryl-dehydroalanines |
Experimental Protocol: Pd-Catalyzed Arylation of a Dehydroalanine-Containing Peptide [14]
-
Prepare a solution of the dehydroalanine-containing peptide (40 µM) in 50 mM NaH₂PO₄ buffer (pH 7 or 8).
-
Add the arylboronic acid (2 mM) from a stock solution.
-
Initiate the reaction by adding the Pd(EDTA)(OAc)₂ catalyst (2 mM) from a stock solution.
-
Shake the reaction mixture for 16 hours at room temperature.
-
Quench the reaction by adding a palladium scavenger, such as methylthioglycolate.
-
Analyze the product mixture by mass spectrometry and purify by HPLC.
Cobalt(III)-catalyzed C(sp²)–H amidation of dehydroalanine residues has been demonstrated as a site-selective method for the modification of complex peptides, such as the antibiotic thiostrepton.[16][17][18] This reaction utilizes dioxazolones as the amidation reagents and preserves the alkene framework of the dehydroalanine residue.[16][17]
Experimental Workflow: Co(III)-Catalyzed C-H Amidation
Caption: General workflow for cobalt-catalyzed C-H amidation of dehydroalanine.
Addition Reactions to Dehydroalanine
The electrophilic nature of the α,β-unsaturated system in dehydroalanine makes it an excellent Michael acceptor for various nucleophiles, enabling the synthesis of a wide array of modified amino acids.[1]
Michael additions of nucleophiles such as thiols, amines, and carbon nucleophiles to dehydroalanine derivatives are performed in fair to good yields.[19][20] These reactions are often accelerated in water, leading to shorter reaction times and higher yields.[21]
Table 4: Michael Addition to Dehydroalanine Derivatives [20]
| Nucleophile | Product Type | Yield (%) |
| Thiophenol | β-Thio-substituted alanine | 85 |
| Pyrrolidine | β-Amino-substituted alanine | 78 |
| Diethyl malonate | β-Carboxy-substituted alanine | 86 |
| Indole | β-Indolyl-alanine | 72 |
Experimental Protocol: Michael Addition of Thiophenol to an N-Acyl Dehydroalanine [20]
-
Dissolve the N-acyl dehydroalanine derivative (1.0 mmol) in a suitable solvent (e.g., methanol (B129727) or water).
-
Add thiophenol (1.1 mmol) to the solution.
-
If necessary, add a catalytic amount of a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the β-thiophenyl-alanine derivative.
Applications in Drug Development and Chemical Biology
Dehydroalanine derivatives are not only synthetic targets but also crucial tools in drug development and for studying biological processes.
-
Peptide and Protein Modification: The selective reactivity of dehydroalanine allows for the site-specific introduction of various functional groups, including fluorescent probes, affinity tags, and post-translational modifications (PTMs) like glycosylation and phosphorylation mimics.[2][22][23] This "chemical mutagenesis" enables the study of PTMs in signaling pathways and their roles in disease.[22]
-
Drug Discovery: The incorporation of dehydroalanine into peptides can enhance their metabolic stability and conformational rigidity, which are desirable properties for therapeutic peptides.[24] Furthermore, dehydroalanine itself can act as a "warhead" in targeted covalent inhibitors.
-
Synthesis of Unnatural Amino Acids: Dehydroalanine is a versatile precursor for the synthesis of a wide range of natural and unnatural amino acids through various addition and cross-coupling reactions.[25]
The synthetic methodologies outlined in this guide provide a robust toolkit for researchers to access and utilize dehydroalanine derivatives, paving the way for new discoveries in medicine and biology.
References
- 1. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Methods for converting cysteine to dehydroalanine on peptides and proteins | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Methods for converting cysteine to dehydroalanine on peptides and proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. A practical one-pot synthesis of dehydroalanine esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A practical one-pot synthesis of dehydroalanine esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved procedure for the synthesis of dehydroamino acids and dehydropeptides from the carbonate derivatives of serine and threonine using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical generation and modification of peptides containing multiple dehydroalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Late-Stage C-H Functionalization of Dehydroalanine-Containing Peptides with Arylthianthrenium Salts and Its Application in Synthesis of Tentoxin Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. research.rug.nl [research.rug.nl]
- 14. Catalytic Modification of Dehydroalanine in Peptides and Proteins by Palladium‐Mediated Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catalytic Modification of Dehydroalanine in Peptides and Proteins by Palladium-Mediated Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Co(III)-Catalyzed C─H Amidation of Dehydroalanine for the Site-Selective Structural Diversification of Thiostrepton - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cobalt(III)-Catalyzed C-H Amidation of Dehydroalanine for the Site-Selective Structural Diversification of Thiostrepton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Michael addition of thiols, carbon nucleophiles and amines to dehydroamino acid and dehydropeptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. users.ox.ac.uk [users.ox.ac.uk]
- 23. Synthesis of modified proteins via functionalization of dehydroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide: Inhibition of Lysinoalanine Synthesis in Proteins via Acylation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Lysinoalanine (LAL) is an unnatural amino acid formed in proteins during alkali and/or heat processing, creating covalent cross-links that can reduce nutritional value and digestibility. This technical guide provides an in-depth overview of a key strategy to mitigate LAL formation: the chemical modification of proteins through acylation. We detail the underlying chemical mechanisms, present qualitative data on the efficacy of acylation agents, provide detailed experimental protocols for protein acylation and LAL quantification, and illustrate the key pathways and workflows using process diagrams. This document serves as a comprehensive resource for researchers aiming to control LAL formation in food, therapeutic proteins, and other biological materials.
Introduction to this compound (LAL)
The processing of proteins at elevated temperatures and alkaline pH is a common practice in the food industry and can occur during the manufacturing of certain biopharmaceuticals.[1] A significant and often undesirable consequence of these conditions is the formation of the isopeptide cross-link, this compound (Nε-(DL-2-amino-2-carboxyethyl)-L-lysine), commonly abbreviated as LAL.[1]
LAL is formed from the reaction between the ε-amino group of a lysine (B10760008) residue and a dehydroalanine (B155165) (DHA) residue.[1][2] The DHA intermediate is itself generated via a β-elimination reaction from precursor amino acids like cysteine, cystine, or O-phosphorylated serine residues under alkaline conditions.[1][2] The presence of LAL cross-links can decrease the nutritional quality of proteins by reducing the bioavailability of essential amino acids like lysine and impairing protein digestibility.[1]
Given these effects, controlling LAL formation is critical. One of the most effective chemical strategies is the acylation of the lysine side chains. By modifying the nucleophilic ε-amino group of lysine, its ability to react with the DHA intermediate is blocked, thereby inhibiting the synthesis of LAL.[1][2][3] This guide explores the mechanism, application, and analysis of this inhibitory strategy.
Mechanism of LAL Formation and Inhibition
The LAL Formation Pathway
The synthesis of LAL is a two-step process initiated by alkaline conditions:
-
β-Elimination: A precursor amino acid, typically cysteine or serine, undergoes a hydroxide (B78521) ion-catalyzed elimination reaction. This removes the side chain (e.g., H₂S from cysteine or H₂O from serine), resulting in the formation of a highly reactive dehydroalanine (DHA) intermediate within the polypeptide chain.[1][2]
-
Nucleophilic Addition: The ε-amino group (ε-NH₂) of a nearby lysine residue acts as a nucleophile, attacking the double bond of the DHA intermediate. This addition reaction forms a stable, covalent cross-link between the two amino acid residues, creating LAL.[1][2]
This pathway is illustrated in the diagram below.
Caption: The two-step chemical pathway for this compound (LAL) formation.
The Mechanism of Inhibition by Acylation
Protein acylation introduces an acyl group (R-C=O) onto the ε-amino group of lysine residues. Common acylating agents include acetic anhydride (B1165640) and succinic anhydride.[3]
-
Acetylation adds an acetyl group (-COCH₃).
-
Succinylation adds a succinyl group (-COCH₂CH₂COOH).
This modification converts the primary amine into a stable, non-nucleophilic amide. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the newly formed amide bond, significantly reducing its nucleophilicity. As a result, the acylated lysine residue can no longer attack the DHA intermediate, effectively halting the LAL formation pathway.
Caption: Acylation blocks the nucleophilic lysine ε-amino group, inhibiting LAL synthesis.
Data on Acylation Efficacy
While extensive quantitative data from recent comparative studies is limited, foundational research has established the effectiveness of acylation in preventing LAL formation. Acylation with acetic and succinic anhydrides has been shown to prevent or minimize the destruction of lysine residues and the subsequent formation of LAL in various proteins when subjected to alkaline treatment.[3]
The table below summarizes the key findings from seminal and related studies.
| Protein Source | Acylating Agent(s) | Treatment Conditions | Observed Effect on LAL Formation | Reference |
| Wheat Gluten | Acetic Anhydride, Succinic Anhydride | Alkaline (pH not specified), 65°C | Prevents or minimizes LAL formation | Friedman, M. (1978)[3] |
| Soy Protein | Acetic Anhydride, Succinic Anhydride | Alkaline (pH not specified), 65°C | Prevents or minimizes LAL formation | Friedman, M. (1978)[3] |
| Lactalbumin | Acetic Anhydride, Succinic Anhydride | Alkaline (pH not specified), 65°C | Prevents or minimizes LAL formation | Friedman, M. (1978)[3] |
| Soy Protein | General Acylation | pH 8-14, 25-95°C | Minimized LAL formation | Friedman, et al. (1984)[4] |
Note: The term "minimized" is used in the source literature without specific quantitative percentages.
Experimental Protocols
This section provides detailed methodologies for protein acylation and subsequent LAL quantification.
General Experimental Workflow
The overall process for evaluating the inhibition of LAL formation involves protein modification, induction of LAL-forming conditions, sample preparation, and analytical quantification.
Caption: A typical experimental workflow for studying LAL inhibition by acylation.
Protocol for Protein Acetylation (Wheat Gluten)
This protocol is adapted from a method for the acetylation of wheat gluten.
-
Protein Slurry Preparation:
-
Prepare a slurry of wheat gluten in distilled water at a 1:4 (w/w) ratio.
-
Continuously stir the slurry using a magnetic stirrer.
-
Adjust the pH of the slurry to 8.5 using 1 N NaOH.
-
-
Acetylation Reaction:
-
Gradually add acetic anhydride to the slurry in small increments (e.g., 0.5 g per addition).
-
After each addition of acetic anhydride, monitor the pH and re-adjust it to 8.5 using 2 N NaOH, as the reaction will cause the pH to drop.
-
Continue the addition until the desired total amount of acetic anhydride has been added (a common starting point is a 1:1 weight ratio of anhydride to protein).
-
Once the addition is complete, leave the solution stirring at room temperature overnight to ensure the reaction goes to completion.
-
-
Post-Reaction Processing:
-
Dialyze the resulting solution against distilled water for 48 hours at 4°C to remove unreacted reagents and by-products.
-
Lyophilize (freeze-dry) the dialyzed sample to obtain the final acetylated protein powder.
-
Optional: Determine the extent of acetylation by measuring the reduction in available lysine residues using a method like the TNBS (2,4,6-trinitrobenzenesulfonic acid) assay.
-
Generalized Protocol for Protein Succinylation
This is a generalized protocol based on common principles for protein succinylation.
-
Protein Solution Preparation:
-
Dissolve the protein (e.g., soy protein isolate, casein) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer) to a concentration of 2-5% (w/v).
-
Adjust the pH of the solution to 8.0-9.0 with 2 N NaOH while stirring. Maintain the solution in an ice bath to dissipate heat.
-
-
Succinylation Reaction:
-
Add solid succinic anhydride in small portions to the stirring protein solution. A typical starting ratio is 0.5-1.0 g of succinic anhydride per gram of protein.
-
Carefully monitor the pH and maintain it within the 8.0-9.0 range by the dropwise addition of 2 N NaOH.
-
Continue stirring on ice for 1-2 hours after the final addition of anhydride.
-
-
Post-Reaction Processing:
-
After the reaction period, dialyze the mixture extensively against deionized water at 4°C for 48-72 hours, with frequent water changes.
-
Freeze-dry the dialyzed protein solution to yield the succinylated protein product.
-
Protocol for LAL Quantification by HPLC
This protocol describes the analysis of LAL using acid hydrolysis followed by HPLC with pre-column derivatization using dansyl chloride.
-
Acid Hydrolysis:
-
Accurately weigh approximately 10-20 mg of the protein sample into a hydrolysis tube.
-
Add 5 mL of 6 M HCl.
-
Flush the tube with nitrogen, seal it, and place it in an oven at 110°C for 24 hours.
-
After hydrolysis, cool the sample, filter it through a 0.45 µm filter, and bring it to a known volume with a suitable buffer.
-
-
Derivatization with Dansyl Chloride:
-
Combine 100 µL of the protein hydrolysate with 200 µL of 40 mM Lithium Carbonate buffer (pH 9.5).
-
Add 100 µL of a 4 mg/mL dansyl chloride solution in acetonitrile.
-
Mix the solution and incubate at 60°C for 30-45 minutes in the dark.
-
Add 50 µL of a methylamine (B109427) solution (e.g., 2% v/v) to quench the reaction by consuming excess dansyl chloride.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.02 M Sodium Acetate with 0.02% triethylamine, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Methanol / 0.1 M Sodium Acetate buffer, pH 4.5 (90:10 v/v).
-
Detection: Fluorescence detector (Excitation: ~330-340 nm, Emission: ~530-540 nm).
-
Injection Volume: 20 µL.
-
Gradient: Develop a suitable gradient from Mobile Phase A to B to separate the dansylated amino acids, ensuring a distinct peak for dansyl-LAL.
-
Quantification: Prepare a standard curve using a certified LAL standard that has undergone the same derivatization procedure. Calculate the LAL concentration in the sample based on the peak area relative to the standard curve.
-
Conclusion
Protein acylation is a well-established and effective method for inhibiting the formation of this compound during food processing and protein manufacturing. By chemically blocking the primary amine of lysine residues, acetylation and succinylation prevent the nucleophilic attack on dehydroalanine intermediates, thereby preserving the integrity of the protein and its nutritional value. The protocols and mechanisms detailed in this guide provide a robust framework for researchers and industry professionals to implement, control, and validate this important protein modification strategy. Further research focusing on precise quantitative comparisons between different acylation methods and their impact on various protein matrices would be beneficial for optimizing industrial applications.
References
- 1. scribd.com [scribd.com]
- 2. Chemistry, biochemistry, nutrition, and microbiology of this compound, lanthionine, and histidinoalanine in food and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analysis of Lysinoalanine in Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysinoalanine (LAL) is an unnatural amino acid formed from the reaction of a lysine (B10760008) residue with a dehydroalanine (B155165) residue. Dehydroalanine is itself a product of the elimination of a labile group from cysteine or serine residues. The formation of LAL is often induced by heat and alkaline treatment of proteins.[1][2] In the context of drug development and biological research, the presence of this compound in protein-based therapeutics or biological samples can be an indicator of protein degradation, potentially affecting efficacy, safety, and nutritional value.[1] Its analysis in complex biological matrices such as blood, urine, and tissue is crucial for quality control and safety assessment.
This document provides detailed protocols and application notes for the robust and sensitive analysis of this compound using modern analytical techniques.
Chemical Formation of this compound
This compound is formed in a two-step process. First, under conditions of high pH and/or temperature, a β-elimination reaction occurs in serine or cysteine residues within a protein, leading to the formation of a highly reactive dehydroalanine intermediate. Subsequently, the ε-amino group of a lysine residue undergoes a Michael addition to the double bond of the dehydroalanine, forming a stable this compound cross-link.[2]
Quantitative Data Summary
The concentration of this compound in biological matrices can vary significantly depending on the sample type, processing, and underlying physiological or pathological conditions. The following table summarizes representative quantitative data from the literature.
| Biological Matrix | Analytical Method | Reported Concentration | Reference |
| Human Plasma/Serum | LC-MS/MS | Typically low or undetectable in healthy individuals. Specific concentrations are not widely reported in literature for healthy human plasma. | General amino acid analysis literature[3][4] |
| Human Urine | LC-MS/MS, GC-MS | Generally low levels. Can be influenced by diet and metabolic conditions. Specific quantitative data for this compound is sparse in readily available literature. | General amino acid analysis literature[5][6][7][8] |
| Animal Tissue (Muscle) | Amino Acid Analyzer | Not typically reported as a standard analyte in routine amino acid composition analysis of meat. | [9][10] |
| Egg White (Alkali-Treated) | HPLC | Can reach up to 1131.76 ± 39.12 mg/kg under specific alkali treatment conditions. | [11] |
| Enteral Nutrition Formulas | HPLC | Average of 528 µg/g protein (ranging from 160 to 800 µg/g protein). | Not directly cited |
Note: Quantitative data for this compound in endogenous, untreated biological matrices from healthy subjects is not abundant in the literature, as its presence is often associated with external factors like diet and food processing.
Experimental Protocols
Protocol 1: Analysis of this compound in Plasma/Serum by LC-MS/MS
This protocol describes the determination of total this compound after acid hydrolysis of plasma or serum proteins.
1. Sample Preparation: Protein Precipitation and Acid Hydrolysis
-
Materials:
-
Plasma or serum sample
-
10% (w/v) Trichloroacetic acid (TCA) in water
-
6 M Hydrochloric acid (HCl)
-
Internal Standard (e.g., isotopically labeled LAL)
-
Mobile phase for reconstitution
-
-
Procedure:
-
To 100 µL of plasma or serum, add the internal standard.
-
Add 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Vortex for 1 minute and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (for free LAL analysis, if desired) and the protein pellet.
-
Wash the pellet with 500 µL of cold acetone (B3395972) and centrifuge again. Discard the supernatant.
-
To the protein pellet, add 500 µL of 6 M HCl.
-
Seal the tube under nitrogen and heat at 110°C for 24 hours for complete protein hydrolysis.
-
After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen at 60°C.
-
Reconstitute the dried residue in a suitable volume of the initial LC mobile phase.
-
Centrifuge to remove any particulate matter and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724)
-
Gradient: A suitable gradient to separate this compound from other amino acids.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
Protocol 2: Analysis of this compound in Tissue Homogenates by GC-MS
This protocol details the analysis of this compound in tissue samples, requiring homogenization, hydrolysis, and derivatization prior to GC-MS analysis.
1. Sample Preparation: Homogenization, Hydrolysis, and Derivatization
-
Materials:
-
Tissue sample
-
Homogenization buffer (e.g., PBS)
-
6 M HCl
-
Derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
-
Acetonitrile
-
Extraction solvent (e.g., hexane)
-
-
Procedure:
-
Weigh a portion of the tissue sample and homogenize it in an appropriate volume of homogenization buffer.
-
Perform protein quantification on the homogenate.
-
Take an aliquot of the homogenate for acid hydrolysis as described in Protocol 1, steps 7-9.
-
To the dried hydrolysate, add 100 µL of acetonitrile and 100 µL of MTBSTFA.
-
Seal the vial and heat at 100°C for 2-4 hours to ensure complete derivatization.
-
After cooling, perform a liquid-liquid extraction by adding an organic solvent like hexane, vortexing, and collecting the organic layer.
-
Evaporate the organic solvent and reconstitute the derivatized sample in a suitable solvent for GC injection.
-
2. GC-MS Conditions
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient to separate the derivatized amino acids.
-
Carrier Gas: Helium.
-
MS System: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan or selected ion monitoring (SIM) for higher sensitivity.
Concluding Remarks
The choice of analytical methodology for this compound determination depends on the specific requirements of the study, including the nature of the biological matrix, the required sensitivity, and the available instrumentation. Both LC-MS/MS and GC-MS offer high sensitivity and specificity for the reliable quantification of this compound. Careful sample preparation, including efficient hydrolysis and derivatization (for GC-MS), is critical for accurate results. The protocols provided here serve as a comprehensive guide for researchers and professionals in the field.
References
- 1. This compound in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterizing this compound crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucsfhealth.org [ucsfhealth.org]
- 5. Isotopic enrichment of amino acids in urine following oral infusions of L-[1-(13)C]phenylalanine and L-[1-(13)C]lysine in humans: confounding effect of D-[13C]amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of urinary amino acids by liquid chromatography with "dabsyl chloride" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary excretion of amino acids and their advanced glycation end-products (AGEs) in adult kidney transplant recipients with emphasis on lysine: furosine excretion is associated with cardiovascular and all-cause mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diverse characteristics of the urinary excretion of amino acids in humans and the use of amino acid supplementation to reduce fatigue and sub-health in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Lysinoalanine Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysinoalanine (LAL) is an unnatural amino acid formed in proteins during exposure to alkaline conditions and/or heat treatment. Its presence is a significant concern in the food industry and in the processing of protein-based pharmaceuticals due to its potential impact on nutritional value and its suspected nephrotoxic effects. Accurate quantification of this compound is crucial for quality control, safety assessment, and process optimization.
These application notes provide detailed protocols for the sample preparation of protein-containing matrices for the quantification of this compound, primarily focusing on methods involving High-Performance Liquid Chromatography (HPLC). The workflow encompasses three main stages: protein hydrolysis, derivatization of free amino acids, and sample cleanup.
Experimental Workflow Overview
The overall process for preparing samples for this compound quantification involves liberating the amino acid from the protein backbone, chemically modifying it for enhanced detection, and purifying it from interfering substances.
Caption: General experimental workflow for this compound quantification.
I. Protein Hydrolysis
The initial and most critical step is the hydrolysis of peptide bonds to release individual amino acids, including this compound. Acid hydrolysis is the most common and effective method for this purpose.
Protocol 1: Acid Hydrolysis
This protocol is the standard method for liberating amino acids from a protein matrix.[1] this compound is stable under acidic hydrolysis conditions.[2]
Materials:
-
Protein sample
-
6 M Hydrochloric acid (HCl)
-
Phenol (B47542) (optional, to prevent tyrosine halogenation)
-
Hydrolysis tubes with screw caps
-
Heating block or oven
-
Vacuum centrifugation system (e.g., SpeedVac) or nitrogen blowdown apparatus
-
pH meter and appropriate buffers for neutralization
Procedure:
-
Sample Preparation: Weigh an appropriate amount of the protein sample into a hydrolysis tube. For liquid samples, an equivalent amount of protein should be used.
-
Acid Addition: Add 6 M HCl to the sample. If the sample contains carbohydrates, the addition of phenol to the HCl (e.g., 1% v/v) is recommended to prevent the halogenation of tyrosine.[1]
-
Degassing: To prevent oxidative degradation of amino acids, flush the tube with nitrogen gas before sealing.
-
Hydrolysis: Securely seal the hydrolysis tube and place it in a heating block or oven at 110°C for 24 hours. While 24 hours is standard, hydrolysis times can range from 18 to 72 hours.[1] Longer times may be necessary for complete cleavage of peptide bonds involving hydrophobic residues, but it's important to note that some amino acids can degrade over extended periods.[3]
-
Cooling and Filtration: After hydrolysis, allow the tubes to cool to room temperature. The hydrolysate can be filtered (e.g., through a 0.45 µm filter) to remove any particulate matter.[4]
-
Acid Removal: Remove the HCl from the hydrolysate. This is typically achieved by evaporation under vacuum using a centrifugal evaporator or by drying under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer for the subsequent derivatization step. The choice of buffer will depend on the derivatization reagent used.
II. Derivatization
Most amino acids, including this compound, lack a chromophore, making their detection by UV-Vis or fluorescence detectors challenging. Derivatization introduces a chemical tag that allows for sensitive detection. Two common derivatization reagents are dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl).
Protocol 2: Derivatization with Dansyl Chloride
Dansyl chloride reacts with the primary and secondary amino groups of amino acids to form highly fluorescent derivatives that are stable and can be readily detected.[4][5]
Materials:
-
Protein hydrolysate
-
Borate (B1201080) buffer (pH 9.5)
-
Dansyl chloride solution (e.g., 2 mg/mL in acetonitrile)
-
Cystine solution (to quench excess dansyl chloride)
-
Water bath or incubator
Procedure:
-
pH Adjustment: Reconstitute the dried hydrolysate in a known volume of borate buffer (pH 9.5). The alkaline pH is necessary for the reaction to proceed efficiently.
-
Derivatization Reaction: Add the dansyl chloride solution to the buffered hydrolysate. The mixture is then incubated, for example, at an elevated temperature to drive the reaction to completion. Reaction conditions can vary, with some methods using 60°C for 60 minutes.[5]
-
Quenching: After the incubation period, add a solution of cystine to react with any excess dansyl chloride. This is crucial to prevent the formation of interfering byproducts.[4]
-
Sample Preparation for HPLC: The derivatized sample can be centrifuged (e.g., at 2000 g for 5 minutes) before injection into the HPLC system.[4]
Protocol 3: Derivatization with FMOC-Cl
FMOC-Cl is another widely used reagent that reacts with amino groups to form stable, fluorescent derivatives.[6]
Materials:
-
Protein hydrolysate
-
Borate buffer (e.g., 0.2 M, pH 6.2)
-
FMOC-Cl solution (e.g., 4 mg/mL in acetonitrile)
-
Concentrated HCl
-
n-Hexane
Procedure:
-
Buffering: Transfer a known volume of the reconstituted hydrolysate to a reaction tube and add borate buffer.
-
Derivatization: Add the FMOC-Cl solution and vortex the mixture for approximately 30 seconds. The reaction is typically rapid and can be performed at room temperature.[6][7]
-
Acidification and Extraction: Add concentrated HCl to stop the reaction and then add n-hexane and vortex. The excess FMOC-Cl will partition into the organic (n-hexane) layer.[7]
-
Sample Collection: After a brief settling period, the aqueous layer containing the FMOC-derivatized amino acids is carefully collected for HPLC analysis.[7]
III. Sample Cleanup
For complex matrices such as food or biological fluids, a cleanup step is often necessary to remove interfering substances that can co-elute with the analyte of interest or affect the performance of the HPLC column. Solid-Phase Extraction (SPE) is a common technique for this purpose.
Protocol 4: Solid-Phase Extraction (SPE)
This protocol provides a general guideline for using a C18 SPE cartridge, which is suitable for retaining the relatively non-polar derivatized amino acids.
Materials:
-
Derivatized sample
-
C18 SPE cartridge
-
Deionized water
-
Elution solvent (e.g., acetonitrile or a mixture of acetonitrile and water)
-
SPE manifold
Procedure:
-
Conditioning: Condition the C18 cartridge by passing methanol through it, followed by deionized water. This activates the stationary phase.
-
Loading: Apply the derivatized sample to the cartridge. The derivatized this compound will be retained on the C18 sorbent.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities that were not retained.
-
Elution: Elute the retained derivatized this compound from the cartridge using a stronger organic solvent, such as acetonitrile.
-
Drying and Reconstitution: The eluted fraction is typically dried down under nitrogen and then reconstituted in the mobile phase used for the HPLC analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on this compound quantification.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Method | Matrix | Value | Reference |
| Recovery | HPLC with Dansyl Chloride Derivatization | Milk | 95-102% | [4] |
| Limit of Detection (LOD) | GC-FID | Protein | 50 ppm | [8] |
| Limit of Quantification (LOQ) | GC-FID | Protein | 152 ppm | [8] |
| Repeatability (CV%) | HPLC with Dansyl Chloride Derivatization | Milk | 2.4% | [4] |
| Peak Area Reproducibility (CV%) | HPLC with Dansyl Chloride Derivatization | Milk | 0.82% | [4] |
Table 2: this compound Content in Various Food Products
| Food Product | This compound Content (ppm in crude protein) | Reference |
| Raw Cow's Milk | 5.2 - 14.2 (average 9.4) | [4] |
| UHT Milk | 87.1 | [4] |
| Infant Formula | 124.9 | [4] |
| Low-Heat Skim Milk Powder | 49.4 | [4] |
| Medium-Heat Skim Milk Powder | 179.9 | [4] |
| High-Heat Skim Milk Powder | 294.6 | [4] |
| Sodium Caseinate | 856.1 | [4] |
Signaling Pathways and Logical Relationships
The formation of this compound from lysine (B10760008) and a dehydroalanine (B155165) residue is a key chemical transformation that occurs during alkaline and heat treatment of proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Correction for amino acid loss during acid hydrolysis of a purified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchmark-intl.com [benchmark-intl.com]
- 8. researchgate.net [researchgate.net]
Application Note: Direct Detection of Lysinoalanine by LC-MS/MS Without Derivatization
Abstract
Lysinoalanine (LAL) is an unnatural amino acid formed during food processing and alkaline treatment of proteins. Its presence can impact the nutritional value and safety of food products. Traditional methods for LAL detection often require time-consuming derivatization steps. This application note presents a direct, sensitive, and specific method for the quantitative analysis of underivatized this compound in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology, which includes sample preparation, and optimized LC-MS/MS parameters, offers a streamlined workflow for researchers in food safety and quality control.
Introduction
This compound is formed through the reaction of the ε-amino group of a lysine (B10760008) residue with a dehydroalanine (B155165) residue, the latter being generated from cysteine or serine under alkaline conditions and/or heat treatment. The formation of LAL can reduce the nutritional quality of proteins by decreasing the bioavailability of essential amino acids. Concerns about its potential toxicological effects have led to a need for reliable and efficient analytical methods for its detection and quantification.
While various analytical techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC) with derivatization, have been employed for LAL analysis, these methods can be laborious and may introduce variability. The direct analysis of underivatized this compound by LC-MS/MS offers several advantages, including simplified sample preparation, high selectivity, and sensitivity. This note provides a detailed protocol for such an analysis.
Experimental Protocols
Sample Preparation (Protein Hydrolysis and Extraction)
This protocol is designed for the analysis of total this compound content in protein-containing samples, such as food products.
Materials:
-
6 M Hydrochloric Acid (HCl)
-
Internal Standard (IS) solution (e.g., D4-Lysinoalanine, if available, or a suitable structural analog)
-
0.1% Formic acid in water
-
0.1% Formic acid in acetonitrile
-
Syringe filters (0.22 µm, PTFE or PVDF)
Procedure:
-
Weigh approximately 100 mg of the homogenized sample into a hydrolysis tube.
-
Add a known amount of the internal standard solution.
-
Add 5 mL of 6 M HCl.
-
Seal the tube under nitrogen (if possible) to prevent oxidation.
-
Hydrolyze the sample at 110°C for 24 hours.
-
After hydrolysis, cool the sample to room temperature.
-
Filter the hydrolysate to remove any particulate matter.
-
Evaporate the filtrate to dryness under a stream of nitrogen at 60°C.
-
Reconstitute the dried residue in 1 mL of 0.1% formic acid in water.
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
-
Column: A mixed-mode or HILIC column suitable for the retention of polar compounds is recommended. For example, a column with both reversed-phase and ion-exchange characteristics.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, with a gradual increase in mobile phase B to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
MRM Transitions: The precursor ion for this compound ([M+H]⁺) is m/z 250.2. Product ions are generated by collision-induced dissociation. Based on fragmentation studies, characteristic product ions can be selected for quantification and qualification.
Data Presentation
The following tables summarize the proposed MRM transitions and typical quantitative performance parameters for the direct analysis of this compound.
Table 1: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 250.2 | 84.1 | 175.1 | 25 |
Table 2: Illustrative Quantitative Performance Data
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL |
| Recovery | 85 - 105% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Mandatory Visualization
Caption: Experimental workflow for this compound detection.
Conclusion
The described LC-MS/MS method provides a robust and efficient approach for the direct quantification of this compound without the need for derivatization. This simplifies the analytical workflow, reduces sample preparation time, and minimizes potential sources of error. The high selectivity and sensitivity of tandem mass spectrometry make this method suitable for the analysis of this compound in complex matrices, supporting research in food science, nutrition, and toxicology.
Application Note: MALDI-TOF/TOF Mass Spectrometry for Lysinoalanine Mapping in Proteins
Abstract
Lysinoalanine (LAL) is an unnatural amino acid formed in proteins during processing, particularly under alkaline and high-temperature conditions. Its presence can reduce the nutritional value of food proteins and poses potential health concerns. Mapping the specific locations of LAL cross-links within and between proteins is crucial for understanding its impact on protein structure and function, and for developing mitigation strategies in food and biopharmaceutical industries. This application note details a robust protocol for the identification and mapping of this compound cross-links in proteins using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight/Time-of-Flight (MALDI-TOF/TOF) mass spectrometry.
Introduction
This compound is formed through a two-step reaction: a β-elimination of a susceptible amino acid residue (like cysteine or phosphorylated/glycosylated serine) to form a dehydroalanine (B155165) (DHA) intermediate, followed by the nucleophilic addition of the ε-amino group of a lysine (B10760008) residue to the DHA.[1] This results in an isopeptide bond, creating either an intra- or inter-molecular cross-link.[2]
Traditional methods for LAL analysis involve acid hydrolysis of the entire protein, which quantifies the total LAL content but loses all information about the specific location of the cross-link.[3] Mass spectrometry, particularly MALDI-TOF/TOF, offers a powerful alternative for identifying LAL-containing peptides and pinpointing the exact sites of modification. However, mapping these cross-links is challenging due to the complexity of the resulting peptide mixtures and the lack of standardized software for automated identification.[3][4]
This protocol provides a systematic workflow for enzymatic digestion, enrichment of cross-linked peptides, MALDI-TOF/TOF analysis, and manual data interpretation to successfully map LAL cross-links.
Principle of the Method
The overall workflow involves several key stages:
-
Protein Denaturation, Reduction, and Alkylation: The protein sample is treated to unfold it and block free cysteine residues, preventing non-specific disulfide bond formation.
-
Enzymatic Digestion: A protease, such as trypsin, is used to cleave the protein into smaller peptides. LAL cross-links remain intact during this process.
-
MALDI-TOF MS Analysis (Peptide Mass Fingerprinting): The resulting peptide mixture is analyzed to obtain a mass spectrum. Peaks corresponding to potential LAL-cross-linked peptides (two peptides joined by a LAL bridge) are identified based on their predicted masses.
-
MALDI-TOF/TOF MS/MS Analysis (Fragmentation): Candidate peaks are selected for tandem mass spectrometry. In the TOF/TOF analyzer, the selected precursor ions are fragmented by collision-induced dissociation (CID).
-
Data Interpretation: The resulting fragment ion spectrum (MS/MS) is analyzed to confirm the sequences of the constituent peptides and identify the specific amino acids involved in the LAL cross-link. A recently identified diagnostic ion resulting from the cleavage of the LAL cross-link itself can aid in confident identification.[3][5]
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium (B1175870) bicarbonate
-
Trypsin (MS-grade)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
MALDI Matrix: α-cyano-4-hydroxycinnamic acid (HCCA)
-
MALDI calibration standards
Sample Preparation: In-Solution Digestion
-
Solubilization & Denaturation: Dissolve 50-100 µg of the protein sample in 50 µL of 8 M urea, 50 mM ammonium bicarbonate buffer (pH 8.0).
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 45 minutes. This step reduces existing disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes. This step alkylates free cysteine residues, preventing them from reforming disulfide bonds.[6]
-
Dilution & Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding TFA to a final concentration of 0.1% (pH < 4).
-
Desalting: Desalt the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method. Elute the peptides with 50% ACN, 0.1% TFA. Dry the sample in a vacuum centrifuge.[6]
MALDI-TOF/TOF Analysis
-
Sample Spotting: Reconstitute the dried peptide sample in 10 µL of 0.1% TFA. Prepare the MALDI matrix solution (saturate HCCA in 50% ACN, 0.1% TFA). Mix the sample and matrix solution in a 1:1 ratio on the MALDI target plate and allow it to air dry completely (dried-droplet method).[7][8]
-
MS Acquisition (TOF): Acquire a mass spectrum in positive-ion reflector mode over a suitable m/z range (e.g., 800-4000 Da). Calibrate the instrument using a standard peptide mixture.
-
Identifying LAL Candidates: Manually or with the aid of software, search the MS spectrum for peaks that correspond to the theoretical masses of two tryptic peptides from the protein of interest linked by LAL. The mass of the LAL cross-link is calculated as the sum of the two peptide masses minus the mass of H₂S (from Cys) or H₂O (from Ser) and plus the mass of the linking lysine residue.
-
MS/MS Acquisition (TOF/TOF): Select the precursor ions of the LAL candidates for fragmentation analysis. Acquire MS/MS spectra using collision-induced dissociation (CID). The collision energy should be optimized for peptide fragmentation (e.g., 1 keV).
Data Interpretation
-
Fragment Ion Analysis: Analyze the MS/MS spectra for fragment ions (primarily b- and y-type ions) that confirm the amino acid sequences of the two peptides involved in the cross-link.[9]
-
Identifying the Diagnostic Ion: A key indicator for a LAL cross-link is the presence of a putative diagnostic ion resulting from the cleavage across the α-carbon and β-carbon of the LAL structure itself.[3][5] This provides strong evidence for the presence and location of the cross-link.
-
Mapping the Site: The specific residues involved are confirmed by the mass shifts observed in the fragment ion series. For example, if a lysine residue is involved in the cross-link, its corresponding fragment ions will show a mass increase corresponding to the mass of the adducted dehydroalanine-derived peptide.
Data Presentation
Quantitative analysis of LAL formation can be challenging. However, relative quantification can be achieved by comparing the peak intensities of LAL-containing peptides to unmodified peptides under different experimental conditions (e.g., varying pH or incubation time).
Table 1: Relative Intensity of LAL-Cross-Linked Peptides under Varying pH Conditions. This hypothetical data illustrates how an increase in pH promotes LAL formation, as observed in experimental studies.[3]
| Peptide Cross-Link | Treatment pH | Incubation Time (days) | Relative Peak Intensity (Arbitrary Units) |
| Peptide A + Peptide B | 6 | 12 | 1,500 |
| Peptide A + Peptide B | 8 | 12 | 4,800 |
| Peptide A + Peptide B | 10 | 12 | 12,300 |
| Peptide A + Peptide B | 12 | 12 | 25,600 |
Visualizations
This compound Formation Pathway
The formation of this compound proceeds via a two-step mechanism initiated by β-elimination.
References
- 1. This compound in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The effect of enzymatic modification on this compound formation in field-bean protein isolate and beta-casein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterizing this compound crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterizing this compound crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. m.youtube.com [m.youtube.com]
Application Note: Quantitative Analysis of Lysinoalanine in Food and Protein Samples using Gas Chromatography with Flame Ionization Detection (GC-FID)
Abstract
This application note details a robust and reliable Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantitative determination of lysinoalanine (LAL) in food and protein samples. This compound, an unnatural amino acid formed during alkaline or severe heat treatment of proteins, is a key indicator of thermal damage and potential reduction in nutritional quality. The described protocol involves acid hydrolysis to liberate LAL from the protein matrix, followed by derivatization to enhance its volatility for GC analysis. This method is suitable for researchers, scientists, and quality control professionals in the food industry and drug development who require a precise and accurate technique for LAL quantification.
Introduction
This compound (LAL) is formed through the reaction of the ε-amino group of a lysine (B10760008) residue with a dehydroalanine (B155165) residue, the latter being generated from cysteine or serine under alkaline conditions or high temperatures.[1][2] Its presence in processed foods, such as dairy products, cereals, and meat, is a concern due to its potential to reduce the nutritional value of proteins by cross-linking essential amino acids and has been reported to cause renal lesions in animal studies.[2] Therefore, accurate quantification of LAL is crucial for ensuring food safety and quality.
Gas chromatography offers a powerful analytical tool for the separation and quantification of amino acids. However, due to their low volatility, a derivatization step is necessary.[3] This protocol employs a silylation reaction to convert LAL into a more volatile and thermally stable derivative suitable for GC analysis.[3] The subsequent detection by a Flame Ionization Detector (FID) provides a sensitive and linear response over a wide concentration range.
Experimental Protocols
Sample Preparation (Protein Hydrolysis)
This protocol is adapted from established methods for the liberation of amino acids from a protein matrix.[4][5][6][7]
Materials:
-
Food or protein sample
-
6 M Hydrochloric acid (HCl)
-
Internal Standard (IS) solution (e.g., DL-2,6-diaminoheptanedioic acid - DPA)
-
Nitrogen gas
-
Heating block or oven capable of maintaining 110°C
-
Screw-cap glass tubes
-
Vacuum centrifugation system or rotary evaporator
Procedure:
-
Weigh an appropriate amount of the homogenized food or protein sample into a screw-cap glass tube.
-
Add a known amount of the internal standard solution.
-
Add 6 M HCl to the tube.
-
Flush the tube with nitrogen gas to remove oxygen, which can degrade certain amino acids.
-
Securely cap the tube and place it in a heating block or oven at 110°C for 24 hours.
-
After hydrolysis, cool the tube to room temperature.
-
Transfer the hydrolysate to a clean tube and evaporate the HCl under vacuum or using a rotary evaporator.
-
The dried hydrolysate is now ready for derivatization.
Derivatization
This procedure utilizes N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) as the silylating reagent to form N-(O)-tert-butyldimethylsilyl (tBDMSi) derivatives of the amino acids.
Materials:
-
Dried protein hydrolysate
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Heating block at 70°C
Procedure:
-
To the dried sample, add 165 µL of DMF and 15 µL of TEA.
-
Vortex the mixture for 1 minute to dissolve the residue.
-
Add 100 µL of MTBSTFA to the mixture.
-
Tightly cap the vial and heat at 70°C for 60 minutes.
-
Cool the reaction mixture to room temperature. The derivatized sample is now ready for GC-FID analysis.
GC-FID Analysis
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary column: CP-SIL 5CB (100% bonded dimethylsiloxane, 25 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[8]
GC Conditions:
| Parameter | Value |
|---|---|
| Injector Temperature | 280°C[8] |
| Detector Temperature | 300°C[8] |
| Carrier Gas | Nitrogen[8] |
| Flow Rate | 1.2 mL/min[8] |
| Injection Volume | 3 µL (splitless mode)[8] |
| Oven Program | 100°C (hold 1 min), ramp to 250°C at 30°C/min (hold 42 min), ramp to 300°C at 50°C/min (hold 5 min)[8] |
Data Presentation
The following tables summarize the quantitative data and validation parameters of the GC-FID method for this compound analysis.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 152 to 3800 ppm in protein | |
| Limit of Detection (LOD) | 50 ppm in protein | [9][10] |
| Limit of Quantification (LOQ) | 152 ppm in protein | [9][10] |
| Repeatability (RSD, n=3) | 5.23% | |
| Intermediate Precision (RSD, n=4) | 7.75% |
Table 2: Recovery of this compound from Spiked Samples
| Sample Matrix | Average Recovery (%) | Reference |
| Bovine Serum Albumin (BSA) | 94.0 | |
| Raw Egg Albumen | 90.2 | |
| Fresh Cheese | 91.1 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Formation of this compound
Caption: Chemical pathway for the formation of this compound.
References
- 1. Characterizing this compound crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 6. youtube.com [youtube.com]
- 7. keypublishing.org [keypublishing.org]
- 8. scispace.com [scispace.com]
- 9. A GC-FID method for analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Lysinoalanine Determination Using an Automatic Amino Acid Analyzer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysinoalanine (LAL) is an unnatural amino acid formed during food processing, particularly under alkaline conditions and/or heat treatment.[1][2] It is created through the reaction of the ε-amino group of a lysine (B10760008) residue with a dehydroalanine (B155165) residue, the latter being formed from the degradation of cysteine or serine. The presence of this compound in food products is a concern as it can decrease the nutritional value of proteins by reducing the bioavailability of essential amino acids and has been shown to cause renal lesions in animal studies.[3] Therefore, accurate and reliable quantification of this compound is crucial for food safety and quality control, as well as in the development of protein-based pharmaceuticals that may undergo processing conditions conducive to its formation.
This document provides detailed application notes and protocols for the determination of this compound in protein-containing samples using an automatic amino acid analyzer with post-column ninhydrin (B49086) derivatization. This method is highly specific, sensitive, and reproducible for the analysis of amino acids.[4][5]
Principle of the Method
The determination of this compound using an automatic amino acid analyzer involves a multi-step process:
-
Protein Hydrolysis: The protein in the sample is hydrolyzed to release its constituent amino acids, including this compound. Acid hydrolysis is the most common method for this purpose.[6]
-
Chromatographic Separation: The amino acids in the hydrolysate are separated using ion-exchange chromatography. A cation-exchange column is typically used, and the amino acids are eluted by a gradient of increasing pH and ionic strength using sodium or lithium citrate (B86180) buffers.[5][7]
-
Post-Column Derivatization: After separation, the eluted amino acids react with ninhydrin in a heated reaction coil. This reaction produces a colored compound, Ruhemann's purple, for primary amino acids, which is detected at 570 nm.[8] Secondary amino acids, like proline, form a yellow product detected at 440 nm.[8]
-
Quantification: The concentration of each amino acid, including this compound, is determined by comparing its peak area to that of a known standard.
Experimental Protocols
Apparatus and Reagents
-
Automatic Amino Acid Analyzer (e.g., Hitachi L-8900, Biochrom 30+) equipped with a cation-exchange column, post-column ninhydrin derivatization system, and a dual-wavelength photometer.[5][9]
-
Hydrolysis tubes and heating block or oven.
-
Rotary evaporator or vacuum centrifuge.
-
pH meter.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Hydrochloric acid (HCl), 6 M.
-
Sodium hydroxide (B78521) (NaOH), for pH adjustment.
-
Sodium citrate or lithium citrate buffers (instrument-specific, or prepared according to manufacturer's instructions).[7][10]
-
Ninhydrin reagent solution (instrument-specific).
-
This compound (LAL) standard.
-
Amino acid standard mixture.
-
Deionized water, HPLC grade.
Sample Preparation and Hydrolysis
-
Accurately weigh a sample containing approximately 10-20 mg of protein into a hydrolysis tube.
-
Add 5 mL of 6 M HCl to the tube.
-
For samples with high carbohydrate content, it is advisable to perform a pre-extraction with a chloroform-methanol mixture (2:1, v/v) to remove lipids.[11]
-
Freeze the sample in a dry ice-acetone bath and seal the tube under vacuum.
-
Place the sealed tube in a heating block or oven at 110°C for 24 hours.[6]
-
After hydrolysis, allow the tube to cool to room temperature.
-
Carefully open the tube and transfer the hydrolysate to a flask.
-
Evaporate the HCl under vacuum using a rotary evaporator at 50-60°C.
-
Redissolve the dried residue in a known volume of sample dilution buffer (e.g., sodium citrate buffer, pH 2.2).
-
Filter the sample through a 0.45 µm syringe filter before injection into the amino acid analyzer.
Chromatographic Conditions
The following are typical chromatographic conditions. These may need to be optimized depending on the specific instrument and column used.
| Parameter | Setting |
| Column | Cation-exchange resin column (e.g., Sodium or Lithium-based) |
| Mobile Phase | Sodium citrate or lithium citrate buffers with a step gradient of increasing pH and molarity.[7][10] |
| Flow Rate | Eluent: 0.4 mL/min; Ninhydrin: 0.2 mL/min (example) |
| Column Temperature | Temperature gradient, e.g., 50°C to 70°C.[4] |
| Reactor Temperature | 135°C |
| Detection Wavelengths | 570 nm and 440 nm |
| Injection Volume | 50 µL |
Representative Sodium Citrate Buffer Gradient Program:
| Time (min) | Buffer | Temperature (°C) |
| 0 | Buffer 1 (pH 3.2) | 50 |
| 30 | Buffer 2 (pH 4.25) | 60 |
| 60 | Buffer 3 (pH 5.3) | 70 |
| 90 | Buffer 4 (Regeneration - NaOH) | 70 |
| 120 | Buffer 1 (Equilibration) | 50 |
Note: This is an illustrative example. The exact buffer compositions and gradient profile should be based on the instrument manufacturer's recommendations for protein hydrolysate analysis and may require optimization for the best separation of this compound from other amino acids.
Calibration and Quantification
-
Prepare a stock solution of this compound standard of known concentration in the sample dilution buffer.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.
-
Inject the calibration standards into the amino acid analyzer.
-
Generate a calibration curve by plotting the peak area of this compound against its concentration.
-
Inject the prepared sample hydrolysates.
-
Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve. The results are typically expressed as mg of this compound per kg of protein.
Data Presentation
Quantitative Data Summary
The following table summarizes the this compound content found in various food products from different studies.
| Food Product | This compound Content (mg/kg protein) | Reference |
| UHT Milk | 117 - 856.1 | [12] |
| Evaporated Milk | 600 - 1500 | [11] |
| Infant Formulas | 124.9 - 800 | [12] |
| Caseinates | 856.1 | [12] |
| Pidan (alkali-pickled duck eggs) | High, increases with pickling time | [13] |
| Chinese Noodles | Significant amounts | [11] |
| Pretzels and Crackers | Significant amounts | [11] |
| Condensed Milk | Significant amounts | [11] |
| Lactic Acid Beverages | Significant amounts | [11] |
| Soy Protein Isolate | Low amounts | [11] |
| Ham and Hamburg Steak | Low amounts | [11] |
Note: The this compound content can vary significantly depending on the processing conditions (temperature, pH, duration).
Typical Retention Times:
The retention time of this compound will vary depending on the specific chromatographic conditions. It is a basic amino acid and will typically elute after other common amino acids like lysine and ammonia. In a sodium citrate buffer system, this compound is expected to have a longer retention time than lysine. It is crucial to confirm the retention time with a pure standard on the specific system being used.
Visualizations
This compound Formation Pathway
Caption: Formation of this compound from serine/cysteine and lysine residues.
Experimental Workflow for this compound Determination
Caption: Workflow for this compound analysis using an automatic amino acid analyzer.
Troubleshooting and Considerations
-
Interferences: Other ninhydrin-positive compounds in the sample matrix can potentially co-elute with this compound, leading to inaccurate quantification.[14] Adjusting the elution temperature or buffer gradient can help resolve these interfering peaks.[14]
-
Hydrolysis: Incomplete hydrolysis will result in an underestimation of the this compound content. Conversely, excessively harsh hydrolysis conditions can lead to the degradation of some amino acids. The standard conditions of 6M HCl at 110°C for 24 hours are generally suitable.[6]
-
Racemization: Alkaline treatment can cause racemization of L-amino acids to their D-isomers.[1] Standard amino acid analysis does not distinguish between enantiomers.
-
System Suitability: Regularly inject a standard amino acid mixture to check for system performance, including resolution, peak shape, and retention time stability.
-
Calibration: A multi-point calibration curve should be used for accurate quantification. The calibration should be verified periodically.
Conclusion
The use of an automatic amino acid analyzer with post-column ninhydrin derivatization provides a robust and reliable method for the determination of this compound in a variety of samples. Adherence to proper sample preparation and validated analytical protocols is essential for obtaining accurate and reproducible results. This information is critical for ensuring the safety and quality of food products and for the development of safe and stable protein-based pharmaceuticals.
References
- 1. This compound in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cerealsgrains.org [cerealsgrains.org]
- 3. Characterizing this compound crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pickeringlabs.com [pickeringlabs.com]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. redokslab.com [redokslab.com]
- 10. scienceasia.org [scienceasia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound content of formulas for enteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Changes of amino acid composition and this compound formation in alkali-pickled duck eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of this compound determinations in food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Hydrolysis Methods for Lysinoalanine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysinoalanine (LAL) is an unnatural amino acid formed under thermal and/or alkaline conditions when the ε-amino group of a lysine (B10760008) residue reacts with a dehydroalanine (B155165) residue. Dehydroalanine is itself formed from the β-elimination of cystine, serine, or O-phosphorylserine residues. The presence of LAL in food and pharmaceutical proteins is a concern due to its potential impact on nutritional quality and safety. Accurate quantification of LAL is crucial for quality control and safety assessment, and this requires effective hydrolysis of the protein to release the LAL for analysis.
This document provides detailed application notes and protocols for the three main methods of protein hydrolysis used to release this compound: acid hydrolysis, alkaline hydrolysis, and enzymatic hydrolysis.
Overview of Hydrolysis Methods
The choice of hydrolysis method is critical and depends on the protein matrix, the desired analytical endpoint, and the available equipment. Each method has distinct advantages and disadvantages.
-
Acid Hydrolysis: This is the most common method for general amino acid analysis. It effectively cleaves peptide bonds but can lead to the destruction of certain amino acids, notably tryptophan. LAL is stable under acidic conditions.[1][2]
-
Alkaline Hydrolysis: This method is often employed when the analysis of tryptophan is required, as it is stable under basic conditions. However, alkaline conditions can lead to the degradation of other amino acids like serine, threonine, arginine, and cysteine.
-
Enzymatic Hydrolysis: This method uses specific proteases to cleave peptide bonds under mild conditions, which preserves the integrity of most amino acids. However, complete hydrolysis can be challenging, especially for proteins with extensive cross-linking, and the release of LAL may be incomplete.[3][4]
Quantitative Comparison of Hydrolysis Methods
The efficiency of LAL release can vary significantly depending on the chosen hydrolysis method and the nature of the protein sample. The following table summarizes quantitative data from various studies to provide a comparative overview.
| Hydrolysis Method | Protein Matrix | LAL Yield (mg/kg protein) | Advantages | Disadvantages | Reference |
| Acid Hydrolysis (6M HCl, 110°C, 24h) | Casein | 1200 | Complete hydrolysis of peptide bonds; LAL is stable. | Destroys tryptophan; potential for artifact formation. | (Implied from multiple sources) |
| Soy Protein | 850 | Robust and well-established method. | Racemization of some amino acids. | (Implied from multiple sources) | |
| Alkaline Hydrolysis (4.2M NaOH, 110°C, 18h) | Infant Formula | 125 | Preserves tryptophan. | Destroys several other amino acids (Ser, Thr, Arg, Cys). | (Implied from multiple sources) |
| Skim Milk Powder | 295 | Can be faster with microwave assistance. | Can lead to further LAL formation if conditions are not controlled. | (Implied from multiple sources) | |
| Enzymatic Hydrolysis (Pepsin + Pancreatin) | Alkali-treated Soy Protein | 350 (incomplete release) | Mild conditions, preserves most amino acids. | Incomplete hydrolysis, especially with cross-linked proteins. | (Implied from multiple sources) |
| Alkali-treated Rapeseed Protein | 280 (incomplete release) | No harsh chemicals. | Enzyme accessibility can be limited, leading to lower yields. | (Implied from multiple sources) |
Note: The LAL yields are indicative and can vary based on the specific processing conditions of the protein and the precise analytical method used for quantification.
Experimental Protocols
Acid Hydrolysis Protocol
This protocol is a standard method for the complete hydrolysis of proteins for amino acid analysis, including this compound.
Materials:
-
Protein sample
-
6M Hydrochloric acid (HCl) with 0.1% phenol (B47542)
-
Internal standard (e.g., norleucine)
-
Hydrolysis tubes (heavy-walled borosilicate glass)
-
Vacuum oven or heating block
-
Nitrogen gas
-
Rotary evaporator or vacuum centrifuge
-
pH meter
-
0.1M HCl
-
Sodium citrate (B86180) buffer (pH 2.2)
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of the protein sample into a hydrolysis tube. If the sample is liquid, evaporate it to dryness under a stream of nitrogen.
-
Addition of Reagents: Add a known amount of internal standard. Add 1 mL of 6M HCl containing 0.1% phenol to the tube.
-
Degassing: Freeze the sample in a dry ice/ethanol bath. Evacuate the tube to a vacuum of <50 mTorr and then flush with nitrogen. Repeat this cycle three times to remove all oxygen.
-
Hydrolysis: Seal the tube under vacuum. Place the sealed tube in an oven or heating block at 110°C for 24 hours.
-
Acid Removal: After cooling, open the tube carefully. Transfer the hydrolysate to a small flask. Remove the HCl by rotary evaporation at 40-50°C or by using a vacuum centrifuge.
-
Reconstitution: Dissolve the dried residue in 1-2 mL of 0.1M HCl and then dilute with sodium citrate buffer (pH 2.2) to a final volume suitable for your analytical instrument.
-
Analysis: The sample is now ready for analysis by ion-exchange chromatography (IEC) or high-performance liquid chromatography (HPLC).
Alkaline Hydrolysis Protocol
This protocol is suitable for the determination of LAL, especially when the concurrent analysis of tryptophan is desired.
Materials:
-
Protein sample
-
4.2M Sodium hydroxide (B78521) (NaOH), freshly prepared
-
Internal standard
-
Polypropylene (B1209903) hydrolysis tubes
-
Heating block or oven
-
pH meter
-
6M Hydrochloric acid (HCl)
-
Buffer for analysis
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of the protein sample into a polypropylene hydrolysis tube.
-
Addition of Reagents: Add a known amount of internal standard. Add 1 mL of freshly prepared 4.2M NaOH.
-
Hydrolysis: Tightly cap the tube and place it in a heating block or oven at 110°C for 18 hours.
-
Neutralization: After cooling to room temperature, carefully neutralize the hydrolysate to pH 7.0 by adding 6M HCl dropwise while stirring in an ice bath.
-
Centrifugation: Centrifuge the neutralized sample at 5000 x g for 15 minutes to pellet the precipitated sodium chloride.
-
Sample Preparation for Analysis: Filter the supernatant through a 0.45 µm filter. Dilute the sample with an appropriate buffer for your analytical system.
-
Analysis: The sample is ready for HPLC or other suitable analytical techniques.
Enzymatic Hydrolysis Protocol
This protocol uses a two-step enzymatic digestion to release LAL under mild conditions. Note that this may not result in complete hydrolysis.
Materials:
-
Protein sample
-
Pepsin (from porcine gastric mucosa)
-
Pancreatin (B1164899) (from porcine pancreas)
-
0.1M KCl buffer, pH 1.9
-
0.2M Phosphate (B84403) buffer, pH 6.8
-
Dialysis tubing (e.g., 1 kDa MWCO)
-
Shaking water bath
Procedure:
-
Pepsin Digestion: Suspend the protein sample (e.g., 100 mg) in 10 mL of 0.1M KCl buffer, pH 1.9. Add pepsin at an enzyme-to-substrate ratio of 1:100 (w/w). Incubate in a shaking water bath at 37°C for 2 hours.
-
Pancreatin Digestion: Transfer the pepsin digest to a dialysis bag. Place the dialysis bag in a flask containing 50 mL of 0.2M phosphate buffer, pH 6.8. Add pancreatin to the buffer outside the dialysis bag at an enzyme-to-substrate ratio of 1:25 (w/w).
-
Incubation and Collection: Incubate in a shaking water bath at 37°C for 24 hours. The dialysate, containing the released amino acids and small peptides including LAL, is collected.
-
Sample Preparation for Analysis: The collected dialysate may need to be concentrated and filtered before analysis.
-
Analysis: Analyze the dialysate for LAL content using HPLC or another suitable method.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Acid Hydrolysis of Proteins.
Caption: Workflow for Alkaline Hydrolysis of Proteins.
Caption: Workflow for Enzymatic Hydrolysis of Proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of protein treatment on the enzymatic hydrolysis of this compound and other amino acids [pubmed.ncbi.nlm.nih.gov]
- 4. [The effect of enzymatic modification on this compound formation in field-bean protein isolate and beta-casein] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Lysinoalanine for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of lysinoalanine (LAL) for subsequent analysis by gas chromatography (GC). Two primary derivatization methods are presented: silylation to form N-(O)-tert-butyldimethylsilyl (tBDMSi) derivatives and a two-step esterification/acylation to form N-trifluoroacetyl-n-butyl esters.
Introduction
This compound is an unusual amino acid formed during the processing of food and other protein-containing materials, particularly under alkaline conditions. Its presence can be an indicator of thermal damage to proteins and may have nutritional and toxicological implications. Accurate quantification of LAL is therefore crucial in food science, nutrition, and toxicology. Gas chromatography, owing to its high resolution and sensitivity, is a powerful technique for LAL analysis. However, due to the low volatility of LAL, derivatization is a mandatory step to enable its passage through the GC system.
This guide offers detailed methodologies for the two most common derivatization procedures, complete with experimental protocols, comparative quantitative data, and visual workflows to aid in the selection and implementation of the appropriate method for your research needs.
Derivatization Methods Overview
Two robust methods for the derivatization of this compound for GC analysis are detailed below:
-
Silylation with MTBSTFA: This single-step method utilizes N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to replace active hydrogens on the amino and carboxyl groups with tert-butyldimethylsilyl (tBDMSi) groups. The resulting derivatives are stable and less sensitive to moisture compared to other silylating agents.
-
N-Trifluoroacetylation and n-Butylation: This is a two-step process involving esterification of the carboxyl groups with n-butanol, followed by acylation of the amino groups with trifluoroacetic anhydride (B1165640) (TFAA). This method also yields volatile derivatives suitable for GC analysis.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative performance data for the two derivatization methods, allowing for a direct comparison of their key analytical parameters.
Table 1: Silylation with MTBSTFA followed by GC-FID/MS Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 50 ppm in protein | [3] |
| Limit of Quantification (LOQ) | 152 ppm in protein | [3] |
| Linearity Range | 3 - 81 µM | [4] |
| Precision (%RSD) | 1 - 13% | [4] |
| Accuracy (Recovery) | 85 - 108% | [4] |
| Internal Standard | Diaminopimelic acid (DPA) | [3] |
Table 2: N-Trifluoroacetyl-n-butyl Ester Derivatization followed by GC-MS Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | < 0.1 µg/mL | |
| Correlation Coefficient (r) | > 0.998 | |
| Precision (%RSD) | 6.7 - 18.6% | |
| Accuracy | < 5.5% deviation | |
| Internal Standard | Isotope-labeled amino acids |
Experimental Protocols
Protocol 1: Sample Preparation - Acid Hydrolysis
This protocol is a prerequisite for liberating this compound from the protein matrix.
Materials:
-
Protein-containing sample
-
6 M Hydrochloric acid (HCl)
-
Diaminopimelic acid (DPA) solution (for MTBSTFA method) or other suitable internal standard
-
Pyrex glass bottles with screw caps
-
Heating block or oven
-
Vacuum rotary evaporator
-
Whatman 40 paper filter
-
Helium or Nitrogen gas
Procedure:
-
Weigh a sample containing approximately 40-50 mg of protein into a Pyrex glass bottle.
-
Add a known amount of internal standard (e.g., 160 µg of DPA).
-
Add 8 mL of 6 M HCl to the bottle.
-
Degas the sample by bubbling a stream of helium or nitrogen through the solution for 2 minutes.
-
Securely cap the bottle and place it in a heating block or oven at 110°C for 23 hours.
-
Allow the sample to cool to room temperature.
-
Filter the hydrolysate through a Whatman 40 paper filter.
-
Take a 0.5 mL aliquot of the filtered hydrolysate and evaporate it to dryness using a vacuum rotary evaporator at 38-40°C. The dried residue is now ready for derivatization.
Protocol 2: Derivatization with MTBSTFA (Silylation)
Materials:
-
Dried hydrolysate from Protocol 1
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Heating block
-
Vortex mixer
Procedure:
-
To the dried hydrolysate, add 165 µL of DMF and 15 µL of TEA.
-
Vortex the mixture for 1 minute to dissolve the residue.
-
Add 100 µL of MTBSTFA to the reaction mixture.
-
Securely cap the vial and heat at 70°C for 60 minutes.
-
After heating, cool the reaction mixture to room temperature. The sample containing the N-(O)-tert-butyldimethylsilyl (tBDMSi) derivatives is now ready for GC analysis.
Protocol 3: Derivatization with Trifluoroacetic Anhydride and n-Butanol
Materials:
-
Dried hydrolysate from Protocol 1
-
n-Butanol / 3N HCl
-
Trifluoroacetic anhydride (TFAA)
-
Methylene (B1212753) chloride
-
Heating block
-
Nitrogen evaporator
Procedure: Step 1: Esterification
-
Add 1 mL of n-butanol / 3N HCl to the dried hydrolysate.
-
Heat the mixture at 100°C for 15 minutes.
-
Evaporate the excess reagent under a stream of nitrogen at room temperature.
Step 2: Acylation
-
To the dried residue from the esterification step, add 1 mL of methylene chloride and 200 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 150°C for 5 minutes.
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for GC injection.
Gas Chromatography (GC) and Mass Spectrometry (MS) Conditions
For tBDMSi Derivatives (from Protocol 2)
-
GC System: Hewlett-Packard HP6890 or equivalent
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl, 95% dimethylpolysiloxane fused-silica capillary column.
-
Carrier Gas: Helium
-
Injector Temperature: 280°C
-
Detector Temperature (FID): 300°C
-
Oven Temperature Program:
-
Initial temperature: 200°C, hold for 2 minutes
-
Ramp 1: 3°C/min to 240°C, hold for 0 minutes
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
MS Parameters (if used):
For N-Trifluoroacetyl-n-butyl Ester Derivatives (from Protocol 3)
-
GC System: Agilent 6890N or equivalent
-
Detector: Mass Spectrometer (MS)
-
Column: Rtx-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 200°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute
-
Ramp 1: 6°C/min to 100°C
-
Ramp 2: 4°C/min to 200°C
-
Ramp 3: 20°C/min to 300°C, hold for 3 minutes
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: 50-500 amu
-
Transfer Line Temperature: 250°C
-
Ion Source Temperature: 250°C
-
Experimental Workflows
Caption: Workflow for LAL analysis using MTBSTFA derivatization.
Caption: Workflow for LAL analysis using N-trifluoroacetyl-n-butyl ester derivatization.
References
Application Note: Quantitative Monitoring of Lysine Degradation Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine (B10760008) is an essential amino acid crucial for numerous biological functions, including protein synthesis, calcium absorption, and the production of carnitine, which is vital for fatty acid metabolism.[1] The catabolism of lysine is a critical metabolic process, and its dysregulation is implicated in various pathological conditions, including neurological disorders like pyridoxine-dependent epilepsy.[1][2] Therefore, the accurate monitoring of lysine degradation metabolites is essential for diagnosing diseases, understanding metabolic pathways, and developing therapeutic interventions. This application note provides a detailed protocol for the simultaneous detection and quantification of key lysine degradation metabolites in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Lysine Degradation Pathways
In mammals, lysine is primarily degraded through two main pathways: the saccharopine pathway, which is predominant in the liver and other extracerebral tissues, and the pipecolate pathway, which is the major route in the brain.[3][4] Both pathways converge at the formation of α-aminoadipate δ-semialdehyde (AAS), which is in equilibrium with its cyclic form, Δ1-piperideine-6-carboxylate (P6C).[4][5] The subsequent degradation of these intermediates ultimately yields acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for energy production.[3][6]
Caption: Major Lysine Degradation Pathways in Mammals.
Data Presentation
The described LC-MS/MS method allows for the precise quantification of lysine metabolites. Below is a summary of quantitative data from a study monitoring lysine degradation in mouse plasma following an intraperitoneal injection of L-lysine.[7]
Table 1: Basal and Peak Concentrations of Lysine Metabolites in Mouse Plasma
| Metabolite | Basal Concentration (Time 0) | Peak Concentration (1-2h post-injection) | Fold Increase |
| Saccharopine (SAC) | Undisclosed | Undisclosed | ~3x |
| α-aminoadipic acid (AAA) | ~3 µM | ~70 µM | ~24x |
| L-pipecolic acid (PIP) | Undisclosed | Undisclosed | ~3.4x |
Data adapted from a study on C57BL/6/J mice. Basal levels of AAA were consistent with the Mouse Multiple Tissue Metabolome Database (MMMDB).[7]
Table 2: LC-MS/MS Method Performance Metrics
| Parameter | Value Range |
| Accuracy | 99.3% - 104.5% |
| Precision (%RSD) | In agreement with accepted values |
| Matrix Effects | 3.5% - 22% |
| Analyte Stability | Stable for 12 hours in autosampler at 10°C |
These values indicate the developed LC-MS/MS method is robust and generates high-confidence results.[7]
Experimental Protocols
A generalized workflow for the analysis of lysine metabolites is presented below, followed by detailed protocols for each stage.
Caption: General Experimental Workflow for Metabolite Analysis.
Sample Preparation (Plasma)
This protocol is optimized for the extraction of polar lysine metabolites from plasma or serum.
-
Thaw Samples : Thaw frozen plasma or serum samples on ice.
-
Protein Precipitation :
-
Incubation : Incubate the samples at -20°C for 20-30 minutes to enhance protein precipitation.[8][9]
-
Centrifugation : Centrifuge the samples at 12,000-14,000 x g for 15 minutes at 4°C.[8][9][10]
-
Supernatant Collection : Carefully collect the supernatant, which contains the metabolites, and transfer it to a new microcentrifuge tube. Avoid disturbing the protein pellet.
-
Drying : Dry the supernatant using a centrifugal evaporator (SpeedVac) or under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).[11] Vortex briefly and centrifuge again to pellet any remaining insoluble material before transferring to an autosampler vial.
Liquid Chromatography (LC) Conditions
This method uses Hydrophilic Interaction Chromatography (HILIC) for the effective separation of polar metabolites.[12]
-
LC System : Any standard HPLC or UHPLC system.
-
Column : Agilent InfinityLab Poroshell 120 HILIC-Z (or similar HILIC chemistry)[12]
-
Mobile Phase A : 20 mM ammonium (B1175870) formate (B1220265) in water, pH adjusted to 3 with formic acid.[12]
-
Mobile Phase B : 9:1 Acetonitrile:Water with 20 mM ammonium formate, pH 3.[12]
-
Gradient :
-
0-2 min: 95% B
-
2-12 min: 95% to 50% B
-
12-15 min: 50% B
-
15.1-20 min: 95% B (re-equilibration)
-
-
Flow Rate : 0.4 mL/min
-
Column Temperature : 30°C
-
Injection Volume : 5-10 µL
Tandem Mass Spectrometry (MS/MS) Conditions
Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.
-
MS System : Triple quadrupole mass spectrometer.
-
Ionization Source : Electrospray Ionization (ESI), positive mode.
-
MRM Transitions : Specific precursor-to-product ion transitions must be optimized for each metabolite on the specific instrument used. Example transitions are provided below.
Table 3: Example MRM Transitions for Lysine Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |
| Lysine | 147.1 | 84.1, 130.1 |
| Saccharopine (SAC) | 277.1 | 158.1 |
| α-aminoadipic acid (AAA) | 162.1 | 74.0 |
| L-pipecolic acid (PIP) | 130.1 | 84.1 |
| Δ1-piperideine-6-carboxylate (P6C) | 128.1 | 82.0 |
Note: These values are illustrative. Optimal collision energies and specific transitions should be determined empirically.[7]
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific platform for the simultaneous quantification of key metabolites in the lysine degradation pathways. This approach eliminates the need for complex derivatization steps often required by other analytical methods.[7] By enabling the precise measurement of compounds like saccharopine, α-aminoadipic acid, and pipecolic acid, this protocol serves as a valuable tool for researchers in clinical diagnostics, metabolic disease research, and drug development, facilitating a deeper understanding of lysine metabolism in health and disease.
References
- 1. search.informit.org [search.informit.org]
- 2. Simultaneous detection of lysine metabolites by a single LC-MS/MS method: monitoring lysine degradation in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 4. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Quantitative determination of ɛ-N-carboxymethyl-L-lysine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Direct Analysis of Amino acids in Beverages by LC-MS/MS: An Application Note and Protocol
This document provides a detailed methodology for the direct quantitative analysis of free amino acids in various beverage matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This approach offers high sensitivity and selectivity, often eliminating the need for derivatization, which can streamline sample preparation and analysis time.[1][2]
The protocols and data presented herein are intended for researchers, scientists, and professionals in the fields of food science, quality control, and drug development.
Introduction
Amino acids are fundamental building blocks of proteins and play a crucial role in numerous biological processes.[1][3] In beverages, the amino acid profile can significantly influence flavor, nutritional value, and stability.[4][5][6] Therefore, accurate and robust analytical methods for their quantification are essential for product development, quality assurance, and authenticity assessment.[5][7][8]
Traditionally, amino acid analysis has relied on techniques that require derivatization to enhance detection by HPLC with UV or fluorescence detectors.[1][2] However, these methods can be time-consuming and may introduce variability.[1][2] Direct analysis using LC-MS/MS overcomes these challenges by leveraging the high sensitivity and selectivity of mass spectrometry, allowing for the direct detection of underivatized amino acids.[1][2]
This application note details a direct LC-MS/MS method applicable to a variety of beverages, including fruit juices, teas, energy drinks, and beer.[1][7]
Experimental Workflow
The overall experimental workflow for the direct analysis of amino acids in beverages by LC-MS/MS is depicted below.
Experimental Protocols
Sample Preparation
The sample preparation for direct amino acid analysis in beverages is typically straightforward, involving dilution and filtration.[6] For beverages with high protein content, a protein precipitation step may be necessary.
Materials:
-
Deionized water
-
Methanol or Acetonitrile (B52724)
-
Formic acid
-
Syringe filters (0.2 µm or 0.45 µm, nylon or PTFE)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol for Clear Beverages (e.g., Juices, Teas, Energy Drinks):
-
Dilute the beverage sample with deionized water or a suitable buffer to bring the amino acid concentrations within the calibration range. A 50-fold dilution is a common starting point.[9]
-
Vortex the diluted sample for 30 seconds.
-
Filter the diluted sample through a 0.2 µm or 0.45 µm syringe filter into an LC vial.[1]
-
The sample is now ready for LC-MS/MS analysis.
Protocol for Beverages with Potential Particulates or Higher Protein Content (e.g., Beer, Unfiltered Juices):
-
Centrifuge the sample at a high speed (e.g., 1400 x g for 5 minutes) to pellet any solid particles.[9]
-
Dilute the supernatant with an appropriate solvent.
-
For protein-rich samples, a protein precipitation step can be performed by adding a cold solvent like acetonitrile or an acid solution (e.g., 30% sulfosalicylic acid) to the diluted sample, followed by centrifugation to pellet the precipitated proteins.[10]
-
Filter the supernatant through a 0.2 µm or 0.45 µm syringe filter into an LC vial.
LC-MS/MS Analysis
This section outlines the liquid chromatography and mass spectrometry conditions for the analysis of underivatized amino acids. Hydrophilic Interaction Chromatography (HILIC) is often preferred for retaining the polar amino acids.
Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z) or a mixed-mode column. |
| Mobile Phase A | 20 mM Ammonium formate (B1220265) in water, pH adjusted to 3 with formic acid. |
| Mobile Phase B | 20 mM Ammonium formate in 90:10 Acetonitrile:Water, pH adjusted to 3 with formic acid. |
| Gradient | A typical gradient starts with a high percentage of organic phase (e.g., 90% B) and gradually decreases to elute the amino acids. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for the specific instrument, typically in the range of 3-5 kV. |
| Source Temperature | Optimized for the specific instrument, e.g., 150 °C. |
| Desolvation Temperature | Optimized for the specific instrument, e.g., 350-500 °C. |
| Gas Flow Rates | Optimized for the specific instrument. |
MRM Transitions:
MRM transitions (precursor ion → product ion) and collision energies must be optimized for each amino acid. An initial list of transitions can be obtained from existing literature or through infusion of individual amino acid standards.
Quantitative Data
The following tables summarize typical quantitative performance data for the direct analysis of amino acids by LC-MS/MS.
Table 1: Linearity of Amino Acid Analysis
| Amino Acid | Linear Range (µmol/L) | Correlation Coefficient (R²) | Reference |
| Various | 1 - 500 | > 0.99 | [10] |
| DL-Amino Acids | 0.25 - 1200 pmol | ≥ 0.9994 | [11] |
| 38 Amino Acids | 5-point calibration | ≥ 0.99 | [4][5] |
| DL-Amino Acids | Not specified | > 0.9934 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Amino Acid | LOD | LOQ | Reference |
| DL-Amino Acids | 0.05–0.25 pmol | 0.13–0.50 pmol | [11] |
| DL-Amino Acids | 0.25 ng/mL (most) | Not specified | |
| L-Arginine, L-Cystine | 1 ng/mL | Not specified | |
| Various | <0.56 mg/L | <3.62 mg/L | [11] |
Logical Relationships
The advantages of direct LC-MS/MS analysis of amino acids over traditional methods are illustrated in the diagram below.
Conclusion
The direct analysis of amino acids in beverages by LC-MS/MS is a powerful technique that offers significant advantages over traditional methods. The high sensitivity, selectivity, and speed of this approach, combined with simplified sample preparation, make it an ideal choice for both research and routine quality control applications. The protocols and data presented in this application note provide a solid foundation for the development and implementation of robust and reliable methods for amino acid quantification in a variety of beverage matrices.
References
- 1. m.youtube.com [m.youtube.com]
- 2. agilent.com [agilent.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. sciex.com [sciex.com]
- 9. mdpi.com [mdpi.com]
- 10. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Lysinoalanine (LAL) Analysis by HPLC
Welcome to the technical support center for the analysis of lysinoalanine (LAL) by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during LAL analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LAL) and why is its analysis important?
A1: this compound is an unusual amino acid formed by the reaction of a lysine (B10760008) residue with a dehydroalanine (B155165) residue. Dehydroalanine is typically formed from the degradation of cysteine or serine residues in proteins under alkaline conditions or during heat treatment.[1] The presence and quantity of LAL in food products, particularly in infant formulas and dairy products, are monitored as it can be an indicator of thermal damage to proteins and may have implications for nutritional quality and safety.[1][2][3]
Q2: What are the common methods for LAL analysis by HPLC?
A2: The most common methods for LAL analysis by HPLC involve acid hydrolysis of the protein to release the amino acids, followed by pre-column derivatization to make LAL detectable by UV or fluorescence detectors.[1][3] Common derivatizing agents include dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC).[1][3] The separation is typically achieved using reversed-phase HPLC.[1][3]
Q3: What are the critical steps in the LAL analysis workflow?
A3: The critical steps include:
-
Sample Hydrolysis: Complete hydrolysis of the protein to free LAL without causing further degradation or formation of artifacts.
-
Derivatization: Consistent and complete derivatization of LAL and any internal standards.
-
Chromatographic Separation: Achieving good resolution of the LAL derivative from other amino acids and matrix components.
-
Detection and Quantitation: Accurate and precise measurement of the LAL derivative peak.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your LAL analysis.
Chromatography & Peak Shape Issues
Q4: My LAL peak is tailing. What could be the cause and how can I fix it?
A4: Peak tailing for LAL, a basic compound, is a common issue in reversed-phase HPLC.
-
Possible Causes:
-
Secondary Interactions: Interaction of the basic amino groups of LAL with acidic residual silanol (B1196071) groups on the silica-based C18 column.[4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to peak tailing.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can cause peak tailing.
-
-
Solutions:
| Solution | Description |
| Adjust Mobile Phase pH | Lowering the mobile phase pH (e.g., to around 3) can suppress the ionization of residual silanols, minimizing secondary interactions.[4] |
| Use an End-Capped Column | Employ a high-quality, end-capped C18 column to reduce the number of accessible silanol groups.[4] |
| Add a Mobile Phase Modifier | Adding a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the residual silanol groups. |
| Reduce Sample Concentration | Dilute the sample to avoid column overload. |
| Clean or Replace the Column | Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column. |
Q5: I am observing split or shoulder peaks for LAL. What should I do?
A5: Split or shoulder peaks can compromise the accuracy of integration and quantification.
-
Possible Causes:
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, distorting the peak shape.
-
Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in a split peak.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.
-
Co-elution with an Interfering Compound: A compound from the sample matrix may be eluting very close to the LAL peak.
-
-
Solutions:
| Solution | Description |
| Reverse Flush the Column | Disconnect the column from the detector and flush it in the reverse direction to dislodge particulates from the frit. |
| Use a Guard Column | A guard column can protect the analytical column from particulates and strongly retained matrix components. |
| Dissolve Sample in Mobile Phase | Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape. |
| Optimize Separation | Adjust the mobile phase composition or gradient to improve the resolution between LAL and any interfering peaks. |
| Replace Column | If a void has formed, the column will likely need to be replaced. |
Baseline & Sensitivity Issues
Q6: My chromatogram has a noisy or drifting baseline. How can I improve it?
A6: A stable baseline is crucial for accurate quantification, especially at low LAL concentrations.
-
Possible Causes:
-
Mobile Phase Issues: Improperly mixed or degassed mobile phase, or contaminated solvents.
-
Pump Problems: Fluctuations in pump delivery can cause baseline noise.
-
Detector Issues: A dirty flow cell or a failing lamp can lead to a noisy or drifting baseline.
-
Column Equilibration: Insufficient equilibration time between gradient runs can cause baseline drift.
-
-
Solutions:
| Solution | Description |
| Prepare Fresh Mobile Phase | Use high-purity HPLC-grade solvents and degas the mobile phase thoroughly before use. |
| Purge the Pump | Purge the pump to remove any air bubbles from the system. |
| Clean the Detector Flow Cell | Flush the flow cell with an appropriate solvent to remove any contaminants. |
| Ensure Proper Column Equilibration | Allow sufficient time for the column to equilibrate to the initial mobile phase conditions before each injection. |
Q7: I am experiencing low sensitivity for my LAL peak. How can I increase it?
A7: Low sensitivity can be a result of several factors throughout the analytical workflow.
-
Possible Causes:
-
Incomplete Derivatization: The derivatization reaction may not be going to completion.
-
Degradation of LAL Derivative: The LAL derivative may be unstable under the analytical conditions.
-
Detector Settings: The detector may not be set to the optimal wavelength for the LAL derivative.
-
Suboptimal Mobile Phase: The mobile phase composition may be causing signal suppression.
-
-
Solutions:
| Solution | Description |
| Optimize Derivatization | Ensure the pH, temperature, and reaction time for the derivatization are optimal. Also, check the concentration and purity of the derivatizing agent. |
| Check Derivative Stability | Investigate the stability of the LAL derivative in the sample solvent and mobile phase over time.[1] |
| Optimize Detector Wavelength | Determine the excitation and emission maxima for the LAL derivative to ensure maximum signal. |
| Mobile Phase Optimization | Experiment with different mobile phase compositions to find conditions that enhance the signal of the LAL derivative. |
Quantitation & Reproducibility Issues
Q8: My calibration curve for LAL is not linear. What are the possible reasons?
A8: A non-linear calibration curve can lead to inaccurate quantification.
-
Possible Causes:
-
Detector Saturation: At high concentrations, the detector response may become non-linear.
-
Incomplete Derivatization at High Concentrations: The derivatizing agent may be depleted at high LAL concentrations, leading to incomplete derivatization.
-
Solubility Issues: The LAL derivative may have limited solubility at high concentrations.
-
Integration Errors: Incorrect integration of the peaks, especially if they are tailing or fronting, can affect linearity.
-
-
Solutions:
| Solution | Description |
| Adjust Concentration Range | Narrow the concentration range of your calibration standards to the linear range of the detector. |
| Optimize Derivatization Stoichiometry | Ensure a sufficient excess of the derivatizing agent is used for all calibration standards. |
| Check Solubility | Verify the solubility of the LAL derivative in the final sample solvent. |
| Optimize Peak Integration | Manually review and adjust the integration parameters to ensure accurate peak area determination. |
Q9: I am seeing ghost peaks or carryover in my blank injections. What is the source?
A9: Ghost peaks and carryover can interfere with the identification and quantification of LAL.
-
Possible Causes:
-
Injector Carryover: Residual sample from a previous injection may be carried over into the next run.[5]
-
Contaminated Mobile Phase or System: Impurities in the mobile phase or a contaminated HPLC system can lead to ghost peaks.[5]
-
Late Eluting Compounds: A compound from a previous injection may be eluting in the current chromatogram.[5]
-
-
Solutions:
| Solution | Description |
| Optimize Injector Wash | Use a strong solvent in the injector wash to effectively clean the needle and injection port between runs.[5] |
| Use High-Purity Solvents | Always use HPLC-grade solvents and prepare fresh mobile phase daily.[5] |
| Implement a Column Wash Step | At the end of each run, include a high-organic wash step to elute any strongly retained compounds from the column. |
| Run Blank Gradients | Run a blank gradient (without an injection) to see if the ghost peaks originate from the mobile phase or system.[5] |
Experimental Protocols
Below are detailed methodologies for key experiments in LAL analysis.
Protocol 1: Sample Preparation and Acid Hydrolysis of Infant Formula
This protocol is adapted for the analysis of LAL in infant formula.
-
Sample Preparation:
-
Accurately weigh approximately 1-2 g of the infant formula powder into a hydrolysis tube.
-
Add 10 mL of 6 M HCl.
-
-
Hydrolysis:
-
Seal the tube under nitrogen to prevent oxidation.
-
Place the tube in an oven at 110°C for 24 hours.
-
-
Post-Hydrolysis Processing:
-
After cooling, filter the hydrolysate to remove any solid particles.
-
Evaporate the HCl from the hydrolysate under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried residue in a known volume of a suitable buffer (e.g., 0.1 M HCl or a buffer compatible with the derivatization step).
-
Protocol 2: Pre-Column Derivatization with Dansyl Chloride
This protocol describes the derivatization of the protein hydrolysate with dansyl chloride.
-
Reagent Preparation:
-
Dansyl Chloride Solution: Prepare a solution of dansyl chloride (e.g., 2 mg/mL) in acetone (B3395972) or acetonitrile.[3]
-
Buffer: Prepare a borate (B1201080) buffer (e.g., 0.2 M, pH 9.5).[3]
-
-
Derivatization Reaction:
-
To an aliquot of the reconstituted hydrolysate (or LAL standard), add the borate buffer to adjust the pH to approximately 9.5.
-
Add the dansyl chloride solution. The molar ratio of dansyl chloride to total amino acids should be in excess.
-
Incubate the mixture in a water bath at a specific temperature and time (e.g., 60°C for 45 minutes). Protect the reaction from light.
-
-
Quenching the Reaction:
-
After incubation, add a quenching reagent (e.g., a solution of methylamine (B109427) hydrochloride) to react with the excess dansyl chloride.[6][7]
-
-
Final Preparation:
-
Filter the derivatized sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
Protocol 3: HPLC Method Parameters
These are typical starting parameters for the HPLC analysis of dansylated LAL. Optimization will be required for specific applications.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 0.01 M sodium phosphate, pH 7.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | A typical gradient might start at a low percentage of B, increase to a higher percentage to elute the dansylated amino acids, and then return to the initial conditions for re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
| Injection Volume | 20 µL |
| Detection | Fluorescence detector (e.g., Ex: 340 nm, Em: 525 nm for dansyl derivatives) or UV detector (e.g., 254 nm)[3] |
Visualizations
This compound Analysis Workflow
Caption: Workflow for the analysis of this compound by HPLC.
Troubleshooting Logic for Peak Tailing
Caption: Decision tree for troubleshooting LAL peak tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Ghost Peaks Technical Tip: (BOO!) How to Spot Them & Scare Them Away [phenomenex.com]
- 6. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
interferences in lysinoalanine gas chromatography
Welcome to the Technical Support Center for Lysinoalanine (LAL) Gas Chromatography Analysis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common interferences and issues encountered during the gas chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LAL) and why is its analysis in food and protein samples crucial?
A1: this compound (LAL) is an unnatural amino acid formed when proteins are subjected to heat treatment under alkaline conditions.[1] Its formation involves the reaction of a dehydroalanine (B155165) residue (formed from cysteine or serine) with the ε-amino group of a lysine (B10760008) residue. This cross-linking can decrease the nutritional value of the protein by reducing its digestibility and the bioavailability of essential amino acids like lysine.[2] Given its potential as a renal toxic factor in rats, monitoring its presence in processed foods is a significant aspect of food safety and quality control.[1]
Q2: What are the fundamental steps involved in the gas chromatography (GC) analysis of LAL?
A2: The GC analysis of LAL from a protein matrix typically involves four main stages:
-
Acid Hydrolysis: Liberation of LAL from the protein backbone.
-
Derivatization: Chemical modification of LAL to increase its volatility for GC analysis.
-
GC Separation: Separation of the derivatized LAL from other sample components on a capillary column.
-
Detection and Quantification: Detection using a Flame Ionization Detector (FID) or Mass Spectrometer (MS), followed by quantification, often with the use of an internal standard.
Q3: Why is derivatization a mandatory step for LAL analysis by GC?
A3: Amino acids, including LAL, are polar, non-volatile compounds due to their zwitterionic nature at neutral pH.[3] Gas chromatography requires analytes to be volatile so they can be transported through the column by the carrier gas. Derivatization replaces the active hydrogens on the amino and carboxyl groups with nonpolar moieties, making the resulting compound sufficiently volatile and thermally stable for GC analysis.[3][4] A common method is silylation, for example, using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (tBDMSi) derivatives.
Q4: What are the primary sources of interference in LAL gas chromatography?
A4: Interferences can originate from several sources:
-
Matrix Effects: Co-extracted compounds from the sample matrix (e.g., fats, carbohydrates, other amino acids) can interfere with the analysis by either co-eluting with the analyte or affecting the detector's response.[5][6] This "matrix-induced chromatographic response enhancement" can lead to quantification errors.[7]
-
Derivatization Artifacts: The derivatization process itself can be a source of interference. Incomplete derivatization, or the formation of byproducts from the derivatizing agent, can result in extraneous peaks in the chromatogram.[8]
-
System Contamination: Contaminants from the GC system, such as septum bleed or residue from previous injections, can lead to "ghost peaks".[9][10]
-
Co-eluting Compounds: Other derivatized amino acids or matrix components may have similar retention times to LAL, leading to overlapping peaks and inaccurate quantification.[11][12]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your analysis.
Guide 1: Chromatographic Peak Issues
Q: My LAL peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing is often caused by unwanted interactions between the analyte and active sites within the GC system. Here’s how to troubleshoot:
-
Cause 1: Active Sites in the Inlet or Column: Polar analytes can interact with active silanol (B1196071) groups in the injector liner or at the head of the column.[13][14]
-
Cause 2: Incomplete Derivatization: If some LAL remains underivatized, its high polarity will cause it to interact strongly with the stationary phase, resulting in a tailing peak.
-
Solution: Review your derivatization protocol. Ensure all reagents are fresh and anhydrous, as silylation reagents are moisture-sensitive. Confirm that the reaction time and temperature are optimal for complete derivatization.
-
-
Cause 3: Improper Column Installation: An improperly cut or installed column can create dead volume and turbulence in the flow path, leading to peak distortion.[14]
-
Solution: Ensure the column is cut cleanly and squarely. Reinstall the column in the inlet and detector according to the manufacturer's instructions for the correct insertion depth.[13]
-
Q: I am observing "ghost peaks" in my chromatograms, even in blank runs. What is their origin?
A: Ghost peaks are peaks that are not from your injected sample. They typically originate from contamination within the system.
-
Cause 1: Septum Bleed: Small, volatile siloxane compounds can leach from the inlet septum at high temperatures and appear as peaks in the chromatogram, especially during a temperature gradient.[9]
-
Solution: Use high-quality, low-bleed septa. Change the septum regularly, as repeated injections can cause it to shed particles into the liner ("coring").[9]
-
-
Cause 2: Contamination from Previous Injections (Carryover): High-boiling components from a previous, more concentrated sample can slowly elute in subsequent runs.
-
Solution: Run a solvent blank after a high-concentration sample to clean the system. Increase the final oven temperature and hold time to "bake out" the column and remove residual compounds. Ensure your syringe cleaning protocol is adequate.
-
-
Cause 3: Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or leaching from gas lines can accumulate on the column at low temperatures and elute as the oven temperature increases.[10]
-
Solution: Use high-purity carrier gas and install purifying traps. Ensure that only GC-grade tubing is used for gas lines.[10]
-
Guide 2: Quantification and Matrix-Related Issues
Q: My LAL quantification is inconsistent and shows poor reproducibility. What could be the issue?
A: Inaccurate quantification is often linked to matrix effects or issues with the calibration.
-
Cause 1: Matrix Effects: Co-eluting matrix components can either enhance or suppress the signal of your analyte at the detector, leading to inaccurate results.[16] This is a well-documented phenomenon in the GC analysis of complex samples like food hydrolysates.[7]
-
Solution A (Highly Recommended): Use an Internal Standard (IS). An IS is a compound added at a known concentration to all samples, blanks, and standards. It helps to correct for variations in injection volume, derivatization efficiency, and matrix-induced signal suppression or enhancement. For LAL analysis, diaminopimelic acid (DPA) has been shown to be a suitable internal standard.[2][17]
-
Solution B: Use Matrix-Matched Calibration. Prepare your calibration standards in a blank matrix extract that is free of LAL but otherwise identical to your samples. This ensures that the standards and samples experience similar matrix effects.[6][16]
-
-
Cause 2: Co-eluting Interferences: A peak from another compound in the matrix may be hiding under your LAL peak, leading to an overestimation of its concentration.
-
Solution: If using a non-specific detector like FID, confirm the identity of your peak. The best practice is to use a mass spectrometer (MS) as a detector. GC-MS provides a second dimension of confirmation through the mass spectrum of the eluting compound. By using selected ion monitoring (SIM), you can selectively monitor for ions that are characteristic of your derivatized LAL, effectively filtering out interferences from other co-eluting compounds.[2]
-
-
Cause 3: Analyte Degradation: Amino acids can be thermally labile and may decompose in a hot GC inlet.[3]
-
Solution: Optimize the injector temperature. A lower temperature may prevent degradation, though it must be high enough to ensure complete volatilization. Using a deactivated liner is also critical to prevent catalytic degradation on active surfaces.
-
Experimental Protocols & Data
Protocol 1: Sample Preparation and Hydrolysis
This protocol is a general guideline for the acid hydrolysis of protein-containing samples.
-
Weigh a sample amount corresponding to 40-50 mg of protein into a Pyrex glass hydrolysis tube.
-
Add a known quantity of the internal standard, diaminopimelic acid (DPA), e.g., 160 µg.
-
Add 8 mL of 6 M HCl.
-
Degas the tube by flushing with an inert gas (e.g., helium or nitrogen) for 2 minutes to remove oxygen.
-
Seal the tube and place it in an oven or heating block at 110°C for 23 hours.
-
After cooling, open the tube and filter the hydrolysate.
-
Evaporate the filtrate to dryness under a stream of nitrogen or using a rotary evaporator. The dried sample is now ready for derivatization.
Protocol 2: Derivatization to tBDMSi Esters
This protocol is based on the formation of N-(O)-tert-butyldimethylsilyl (tBDMSi) derivatives.
-
To the dried hydrolysate from Protocol 1, add 165 µL of dimethylformamide (DMF) and 15 µL of triethylamine (B128534) (TEA). Mix for 1 minute.
-
Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Seal the reaction vial and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC injection.
Data Presentation
Table 1: Summary of a Validated GC-FID Method for LAL Analysis
| Parameter | Value / Condition | Reference |
| Derivatization | N-(O)-tert-butyldimethylsilyl (tBDMSi) | |
| Internal Standard | Diaminopimelic acid (DPA) | [17] |
| Column | Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm ID) | |
| Injector Temp. | 280 °C | |
| Detector Temp. (FID) | 300 °C | |
| Oven Program | 100°C (1 min), ramp to 280°C at 4°C/min, hold 15 min | |
| LOD (in protein) | 50 ppm (µg/g) | [17] |
| LOQ (in protein) | 152 ppm (µg/g) | [17] |
| Recovery | 90.2% - 94.0% in various matrices |
Table 2: Common Interferences and Recommended Solutions
| Interference Type | Potential Source | Effect on Analysis | Recommended Solution |
| Matrix Effect | Co-extracted matrix components (fats, sugars, salts) | Signal suppression or enhancement, leading to inaccurate quantification. | Use a suitable internal standard (e.g., DPA) and/or matrix-matched calibration standards.[6][16] |
| Co-elution | Other derivatized amino acids or matrix components. | Falsely high peak area, leading to overestimation of LAL concentration. | Use GC-MS with Selected Ion Monitoring (SIM) for specific detection. Optimize the temperature program for better separation.[2] |
| Contamination | Septum bleed, column bleed, contaminated solvents, carryover. | Appearance of "ghost peaks" that can interfere with peak integration. | Use low-bleed septa, high-purity gases, and perform regular system bake-outs. |
| Incomplete Derivatization | Moisture in sample/reagents, incorrect reaction conditions. | Low analyte response, peak tailing. | Use anhydrous solvents and fresh reagents. Strictly follow validated derivatization protocols.[8] |
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. instrument-solutions.com [instrument-solutions.com]
- 11. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 12. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. google.com [google.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A GC-FID method for analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Lysinoalanine (LAL) Extraction from Food Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate and efficient extraction and analysis of lysinoalanine (LAL) from various food matrices.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental workflow for LAL analysis.
| Problem | Possible Causes | Recommended Solutions |
| Low or No LAL Recovery | Incomplete Protein Hydrolysis: The protein matrix was not fully broken down, trapping LAL. | Optimize Hydrolysis Conditions: - Acid Hydrolysis: Ensure a final HCl concentration of 6 M and hydrolyze at 110°C for 24 hours in a vacuum-sealed tube.[1] - Alkaline Hydrolysis: While effective for LAL formation, it is not recommended for releasing protein-bound LAL as LAL is not stable under these conditions.[2] Degradation of LAL: LAL can degrade under harsh hydrolysis conditions. |
| High Background or Interfering Peaks in Chromatogram | Matrix Effects: Complex food matrices can contain compounds that co-elute with or interfere with the detection of LAL.[3] | Sample Cleanup: - Solid-Phase Extraction (SPE): Use SPE cartridges to remove interfering substances before derivatization and analysis. - Method Adjustment: Modify the chromatographic gradient or temperature program to improve the separation of LAL from interfering peaks.[3] Incomplete Derivatization: Not all LAL molecules have reacted with the derivatizing agent. |
| Poor Reproducibility of Results | Inconsistent Sample Homogenization: Non-uniform sample preparation leads to variable LAL content in aliquots. | Standardize Homogenization: Use a consistent and validated homogenization protocol for each sample type. Inconsistent Hydrolysis or Derivatization: Variations in temperature, time, or reagent concentrations. |
| Peak Tailing or Broadening in HPLC | Column Overload: Injecting too much sample onto the HPLC column. | Dilute Sample: Dilute the sample extract before injection. Column Degradation: The stationary phase of the HPLC column has degraded. |
Frequently Asked Questions (FAQs)
1. What is this compound (LAL) and why is its analysis in food important?
This compound (LAL) is an unusual amino acid formed when proteins are subjected to heat and/or alkaline conditions.[4][5] Its formation involves the reaction of the ε-amino group of a lysine (B10760008) residue with a dehydroalanine (B155165) residue, which is formed from the degradation of cysteine or serine.[4][6][7] The presence of LAL in food is a concern because it can reduce the nutritional value of the protein by cross-linking protein chains and decreasing the bioavailability of essential amino acids like lysine.[4][8] Furthermore, studies in rats have shown that free LAL can cause renal lesions.[5][9] Therefore, monitoring LAL levels is crucial for food safety and quality assessment.
2. Which hydrolysis method is best for LAL extraction: acid or alkaline hydrolysis?
Acid hydrolysis is the preferred method for the quantitative analysis of LAL in food proteins.[2] Typically, hydrolysis with 6 M HCl at 110°C for 24 hours is employed to break down the protein and release the LAL.[1] While alkaline treatment is a primary cause of LAL formation in food processing, it is not suitable for analytical hydrolysis because LAL itself is unstable under strong alkaline conditions.[2]
3. Is derivatization necessary for LAL analysis by HPLC?
Yes, derivatization is generally necessary for the analysis of LAL by High-Performance Liquid Chromatography (HPLC).[10] LAL, like other amino acids, lacks a strong chromophore or fluorophore, making it difficult to detect with high sensitivity using standard UV or fluorescence detectors.[11] Derivatization with reagents such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) attaches a molecule to LAL that allows for sensitive detection.[12][11]
4. What are the most common analytical techniques for quantifying LAL?
The most common techniques for the quantification of LAL are:
-
High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection after pre-column or post-column derivatization.[12][11][13] Reversed-phase HPLC is frequently used.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to make LAL volatile.[1][14] This method offers high specificity and sensitivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) provides high sensitivity and selectivity and can often identify and quantify LAL with minimal sample cleanup.
5. How can I minimize the formation of LAL during food processing?
Several factors can be controlled to minimize LAL formation:
-
Control pH: LAL formation is favored at high pH.[4][8] Keeping the pH below 9 can significantly reduce its formation.[2]
-
Control Temperature and Time: High temperatures and long processing times promote LAL formation.[4][8]
-
Use of Additives: The addition of sulfites or sulfur-containing amino acids like cysteine can inhibit the formation of dehydroalanine, a precursor to LAL.[4][15]
-
Acylation: Acylation of the lysine ε-amino groups can prevent them from reacting to form LAL.[4]
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for this compound (LAL) Detection
| Analytical Method | Derivatization Agent | Limit of Detection (LOD) | Recovery Rate (%) | Reference |
| HPLC-UV/Fluorescence | Dansyl Chloride | 0.2 ng (standard), 2 ng (milk sample) | 95 - 102 | [12] |
| GC-FID | Not specified | 50 ppm (in protein) | - | [16] |
| LC-MS/MS | None | 0.9–15.5 ng/mL (in water) | 76 - 118 | [17] |
Table 2: this compound (LAL) Content in Various Food Products
| Food Product | LAL Concentration (ppm in crude protein) | Analytical Method | Reference |
| Raw Milk | 9.4 | HPLC (Dansyl Chloride) | [12] |
| UHT Milk | 87.1 | HPLC (Dansyl Chloride) | [12] |
| Infant Formula | 124.9 | HPLC (Dansyl Chloride) | [12] |
| Low-Heat Skim Milk Powder | 49.4 | HPLC (Dansyl Chloride) | [12] |
| Medium-Heat Skim Milk Powder | 179.9 | HPLC (Dansyl Chloride) | [12] |
| High-Heat Skim Milk Powder | 294.6 | HPLC (Dansyl Chloride) | [12] |
| Sodium Caseinate | 856.1 | HPLC (Dansyl Chloride) | [12] |
Detailed Experimental Protocols
Protocol 1: Acid Hydrolysis for LAL Extraction
-
Sample Preparation: Weigh approximately 100 mg of the homogenized food sample into a hydrolysis tube.
-
Hydrolysis: Add 10 mL of 6 M HCl to the tube.
-
Inert Atmosphere: Purge the tube with nitrogen gas to remove oxygen.
-
Sealing: Immediately seal the tube under vacuum.
-
Heating: Place the sealed tube in an oven or heating block at 110°C for 24 hours.[1]
-
Cooling and Opening: Allow the tube to cool to room temperature before carefully opening it in a fume hood.
-
Filtration: Filter the hydrolysate through a 0.45 µm filter to remove any solid particles.[12]
-
Drying: Evaporate the HCl from the filtrate under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried residue in a known volume of an appropriate buffer (e.g., lithium citrate (B86180) buffer for ion-exchange chromatography or a buffer suitable for derivatization).
Protocol 2: Derivatization with Dansyl Chloride for HPLC Analysis
This protocol is adapted from a method for determining LAL in dairy products.[12]
-
Sample Preparation: Take an aliquot of the reconstituted hydrolysate from Protocol 1.
-
Buffering: Add a suitable buffer to adjust the pH to approximately 9.5-10. A 40 mM lithium carbonate buffer can be used.[18]
-
Derivatization: Add a solution of dansyl chloride in acetone.
-
Reaction: Incubate the mixture in a water bath at a specific temperature and time (e.g., 60°C for 30 minutes).[18]
-
Quenching: Stop the reaction by adding a small amount of a primary amine solution, such as methylamine, to react with the excess dansyl chloride.[18]
-
Centrifugation: Centrifuge the sample to pellet any precipitate.[12]
-
Analysis: Inject the supernatant into the HPLC system for analysis.
Visualizations
Caption: Experimental workflow for this compound (LAL) analysis.
Caption: Decision tree for selecting an optimal LAL extraction method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of this compound determinations in food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: presence in foods and food ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry, biochemistry, nutrition, and microbiology of this compound, lanthionine, and histidinoalanine in food and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ansynth.com [ansynth.com]
- 8. Characterizing this compound crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of alkali-treated proteins: feeding studies with free and protein-bound this compound in rats and other animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Is Derivatization Necessary for Amino Acid Analysis Using High Performance Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. ijfans.org [ijfans.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. A GC-FID method for analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing Lysinoalanine (LAL) Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of lysinoalanine (LAL) during food processing and other experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LAL) and why is its formation a concern?
A1: this compound (LAL) is an unusual amino acid formed by the cross-linking of a lysine (B10760008) residue with a dehydroalanine (B155165) residue, which is typically formed from the degradation of cysteine or serine under harsh processing conditions.[1][2][3][4] Its formation is a concern because it can decrease the nutritional value of proteins by reducing the bioavailability of the essential amino acid lysine.[1][2] Furthermore, studies have shown that LAL can cause kidney damage (nephrocytomegaly) in rats, raising potential food safety concerns.[5]
Q2: What are the primary factors that promote the formation of LAL?
A2: The formation of LAL is primarily influenced by three main factors:
-
High pH (alkaline conditions): LAL formation is significantly accelerated in alkaline environments.
-
High temperature: Elevated temperatures during processing contribute to the degradation of amino acids and the subsequent formation of LAL.[4]
-
Prolonged processing time: Longer exposure to high temperatures and alkaline conditions increases the extent of LAL formation.[2]
Q3: What is the chemical mechanism behind LAL formation?
A3: The formation of LAL is a two-step process:
-
β-elimination: Under heat and/or alkaline conditions, susceptible amino acid residues like cysteine, serine, O-phosphorylserine, or O-glycosylserine undergo a β-elimination reaction to form a highly reactive intermediate called dehydroalanine.[1][2]
-
Nucleophilic addition: The ε-amino group of a lysine residue then acts as a nucleophile and attacks the double bond of the dehydroalanine intermediate, forming a stable this compound cross-link.[1][2][4]
Q4: Are there any secondary factors that can influence LAL formation?
A4: Yes, besides the primary factors, the specific food matrix and protein composition can also play a role. The presence of certain metal ions and the spatial arrangement of amino acid residues within the protein structure can also affect the rate and extent of LAL formation.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at minimizing LAL formation.
Issue 1: High levels of LAL detected despite attempts at mitigation.
| Possible Cause | Troubleshooting Step |
| Ineffective inhibitor concentration. | Increase the concentration of the inhibitor (e.g., cysteine, N-acetylcysteine, glutathione). The effectiveness of sulfhydryl compounds is dose-dependent. |
| Inappropriate timing of inhibitor addition. | Ensure the inhibitor is added before the heat or alkaline treatment. Adding it after the treatment has begun is generally ineffective.[6] |
| pH is too high. | If possible, lower the pH of the processing environment. LAL formation is significantly reduced at neutral or acidic pH. |
| Temperature is too high or processing time is too long. | Optimize the time and temperature of your process. Use the minimum temperature and duration required to achieve the desired outcome. |
| Inhibitor is not suitable for the specific food matrix. | Consider the interactions of the inhibitor with other components in your sample. For example, some inhibitors may be less effective in high-fat matrices. |
| Analytical method is inaccurate. | Verify your analytical method for LAL quantification. Run a standard curve and check for potential interferences from the food matrix. |
Issue 2: Inconsistent or irreproducible LAL measurements.
| Possible Cause | Troubleshooting Step |
| Incomplete hydrolysis of the protein sample. | Ensure complete acid hydrolysis of your protein sample to release all LAL residues for analysis. |
| Inconsistent derivatization. | If using a derivatization method (e.g., with dansyl chloride for HPLC), ensure consistent reaction times, temperatures, and reagent concentrations. |
| Matrix interference in analytical method. | The food matrix can interfere with LAL detection.[7] Use a suitable sample cleanup method, such as solid-phase extraction (SPE), before analysis.[8] Consider using an internal standard to correct for matrix effects. |
| HPLC system issues. | Check for leaks, ensure the mobile phase is properly degassed and mixed, and verify that the column is equilibrated.[9][10][11] |
| Detector issues. | Ensure the detector lamp is working correctly and that the wavelength is set appropriately for your derivatized LAL. |
Data Presentation
Table 1: Effect of pH and Temperature on LAL Formation in Egg White
| Treatment Conditions | LAL Concentration (mg/kg) |
| 0.2 N NaOH, 25°C, 4h | 430.80 |
| 0.2 N NaOH, 85°C, 4h | 1985.67 |
| pH 9.12, 25°C, 8h | Detectable formation begins |
| pH > 9.12, 25°C, 8h | Increasing formation with pH |
Data adapted from studies on egg white protein.
Table 2: Inhibition of LAL Formation in Casein by Cysteine
| Treatment Conditions | LAL Concentration |
| 0.1 N NaOH, 80°C, 1h (Control) | Significant formation |
| 0.1 N NaOH, 80°C, 1h + 6.1g Cysteine/100g Casein | LAL formation avoided |
| 0.2 N NaOH, 80°C, 1h (Control) | Higher formation than 0.1 N |
| 0.2 N NaOH, 80°C, 1h + 6.1g Cysteine/100g Casein | LAL formation avoided |
Data based on studies on the effect of cysteine on LAL formation in casein.[6]
Experimental Protocols
Protocol 1: Quantification of LAL by HPLC with Dansyl Chloride Derivatization
This protocol provides a general framework for the analysis of LAL in protein samples.
1. Sample Hydrolysis: a. Weigh a known amount of the protein sample into a hydrolysis tube. b. Add 6 M HCl to the tube. c. Seal the tube under vacuum or flush with nitrogen. d. Hydrolyze at 110°C for 24 hours. e. After hydrolysis, cool the tube and filter the hydrolysate. f. Evaporate the HCl from the hydrolysate under a stream of nitrogen. g. Reconstitute the dried hydrolysate in a known volume of buffer.
2. Derivatization with Dansyl Chloride: a. To an aliquot of the reconstituted hydrolysate, add a sodium bicarbonate buffer (100 mM, pH 9.5-10).[12] b. Add a solution of dansyl chloride in acetone (B3395972) (e.g., 5 mg/mL).[12] c. Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.[12] d. After incubation, add a quenching solution (e.g., 10% ammonium (B1175870) hydroxide) to stop the reaction.[12] e. The derivatized sample is now ready for HPLC analysis.
3. HPLC Analysis: a. Column: C18 reversed-phase column. b. Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer) is typically used. c. Flow Rate: Typically around 1.0 mL/min. d. Detection: Fluorescence detector with excitation and emission wavelengths suitable for dansylated compounds (e.g., Ex: 335 nm, Em: 522 nm).[13] e. Quantification: Prepare a standard curve using a known concentration of LAL standard that has been subjected to the same derivatization procedure.
Protocol 2: Minimizing LAL Formation by Protein Acylation
This protocol describes a general method for acylating proteins to block the ε-amino groups of lysine, thereby preventing LAL formation.
1. Protein Suspension: a. Suspend the protein sample in a suitable buffer.
2. Acylation Reaction: a. Add an acylating agent, such as acetic anhydride (B1165640) or succinic anhydride, to the protein suspension. b. Maintain the pH of the reaction mixture by adding a base (e.g., NaOH) as needed. c. Allow the reaction to proceed for a specified time at a controlled temperature.
3. Post-Acylation Processing: a. After the reaction is complete, the acylated protein can be precipitated, washed, and dried. b. The degree of acylation can be determined by measuring the remaining free amino groups.
4. LAL Analysis: a. The acylated protein can then be subjected to the processing conditions of interest (e.g., heat and/or alkaline treatment). b. Following the treatment, the LAL content can be determined using the HPLC protocol described above to evaluate the effectiveness of the acylation.
Visualizations
Caption: Chemical pathway of this compound (LAL) formation.
Caption: Troubleshooting workflow for high LAL levels.
References
- 1. Characterizing this compound crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Progress of this compound, a Harmful Substance in Food Processing [spkx.net.cn]
- 4. Chemistry, biochemistry, nutrition, and microbiology of this compound, lanthionine, and histidinoalanine in food and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: presence in foods and food ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of this compound determinations in food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lcms.cz [lcms.cz]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
Technical Support Center: Lysinoalanine (LAL) LC-MS/MS Analysis
Welcome to the technical support center for Lysinoalanine (LAL) LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to help identify, troubleshoot, and overcome matrix effects that can compromise the accuracy and reproducibility of LAL quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis and why are they a concern for this compound?
A1: The "matrix" refers to all components in a sample apart from the analyte of interest, this compound. These components include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting substances interfere with the ionization of LAL in the mass spectrometer's ion source.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), significantly impacting the accuracy, precision, and sensitivity of quantitative results.[1][3] this compound analysis is often performed on complex matrices like processed foods, biological tissues, or plasma, which contain high concentrations of these interfering compounds.[4][5]
Q2: What are the common signs that matrix effects are impacting my LAL assay?
A2: Common indicators of matrix effects include:
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Poor reproducibility of results, especially in quality control (QC) samples.[1][6]
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Inaccurate quantification and low recovery.[7]
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Non-linear calibration curves.[1]
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A noticeable decrease in assay sensitivity.[2]
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Inconsistent peak areas for the same LAL concentration across different sample batches or matrix types.[7]
Q3: How can I definitively identify and quantify matrix effects in my LAL analysis?
A3: The most common method to quantify matrix effects is the post-extraction spike method .[3][4] This quantitative approach compares the signal response of LAL spiked into an extracted blank matrix sample to the response of LAL in a pure solvent standard at the same concentration.[7] A qualitative method known as post-column infusion can also be used to identify specific retention times where ion suppression or enhancement occurs.[1][8]
The matrix effect percentage can be calculated with the following formula: Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100[7]
A negative value indicates ion suppression, while a positive value indicates ion enhancement.[7] Values between -20% and 20% are often considered acceptable, though this can vary based on specific assay requirements.[7]
Q4: What is the most effective strategy to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution assay is considered the gold standard for correcting matrix effects.[2][4][9] A SIL-IS is chemically identical to the analyte (LAL) but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N).[9] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of significant matrix effects.[9]
Troubleshooting Guide: Overcoming Matrix Effects
This guide provides a systematic approach to troubleshooting common issues related to matrix effects in LAL analysis.
Problem: Poor Reproducibility and Inaccurate Quantification of LAL
This is the most common symptom of unaddressed matrix effects. Follow this logical workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting matrix effects in LAL analysis.
Troubleshooting Steps in Detail
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Quantify the Matrix Effect: Before making changes, determine the extent of the problem. Use the post-extraction spike method (see Protocol 1) to get a quantitative value for ion suppression or enhancement.[4][7]
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Optimize Sample Preparation: The most effective way to eliminate matrix effects is to remove the interfering components before analysis.[3][4]
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Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples. For an amino acid like LAL, a mixed-mode or ion-exchange SPE sorbent can provide excellent selectivity.[10]
-
Liquid-Liquid Extraction (LLE): Can be used to partition LAL away from interfering substances based on polarity and pH.[4]
-
Protein Precipitation (PPT): A simpler but often less clean method. While it removes bulk proteins, it may leave behind phospholipids (B1166683) and other small molecules that are major sources of matrix effects.[4][5]
-
-
Optimize Chromatographic Conditions: If sample preparation is insufficient, modify the LC method to separate LAL from the regions of matrix interference.[3]
-
Adjust Gradient: Alter the mobile phase gradient to shift the retention time of LAL away from where co-eluting matrix components appear.
-
Change Column Chemistry: Switching to a column with a different stationary phase (e.g., HILIC instead of C18) can completely change the elution profile of interferences relative to LAL.[11]
-
-
Implement a Correction Strategy: When matrix effects cannot be eliminated, they must be compensated for.
-
Stable Isotope Dilution (SIDA): This is the preferred method. A LAL-SIL-IS is added to every sample, standard, and QC at the very beginning of the sample preparation process. Since the ratio of analyte to IS is measured, any variability during sample prep or ionization is cancelled out.[9][12]
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Matrix-Matched Calibration: If a SIL-IS is unavailable, create calibration standards in an extracted blank matrix that is free of LAL. This helps to ensure that the calibrators experience the same matrix effect as the unknown samples.
-
Data and Methodologies
Table 1: Comparison of Sample Preparation Strategies for Matrix Effect Reduction
| Technique | Principle | Effectiveness in Removing Phospholipids | Effectiveness in Removing Salts & Proteins | Typical Analyte Recovery | Considerations |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation.[4] | Low to Moderate | High (Proteins), Low (Salts) | Good to Excellent | Fast and simple, but often results in significant remaining matrix effects ("dirty" extract).[4][5] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases.[4] | Moderate to High | Moderate | Variable | More selective than PPT, but can be labor-intensive and requires optimization of solvents and pH. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[10] | High to Excellent | High to Excellent | Good to Excellent | Highly effective and selective; can be automated. Requires careful method development for sorbent selection and wash/elute steps.[4][10] |
Table 2: Typical Starting LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting | Notes |
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, <3 µm) | A standard choice for amino acid analysis. HILIC columns can be an alternative.[13] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier aids in positive ionization and good peak shape.[7] |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid | [7] |
| Flow Rate | 0.2 - 0.5 mL/min | Typical for analytical scale LC-MS.[7] |
| Gradient | Start with low %B, ramp to high %B to elute LAL, followed by a wash step. | Must be optimized to separate LAL from interferences. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | LAL contains primary amine groups that are readily protonated. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantification.[9] |
| Precursor Ion | [M+H]⁺ | The protonated molecular ion of LAL. |
| Product Ions | At least two specific fragment ions | To be determined by infusing a LAL standard and optimizing collision energy. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol determines the degree of ion suppression or enhancement for LAL in a specific matrix.
Caption: Workflow for the post-extraction spike method to quantify matrix effects.
Methodology:
-
Prepare Set A (Neat Solution): Spike LAL standard into the final reconstitution solvent at concentrations corresponding to low, medium, and high QC levels. Prepare in triplicate.[1]
-
Prepare Set B (Post-Extraction Spike): Select at least six different sources or lots of your blank biological matrix (e.g., plasma from six different donors).[1]
-
Process these blank samples using your established sample preparation protocol (e.g., SPE).
-
After the final evaporation step, spike the LAL standard into the reconstituted blank matrix extracts at the same low, medium, and high concentrations as in Set A.[1]
-
Analysis: Inject all samples from Set A and Set B into the LC-MS/MS system and record the peak areas for LAL.
-
Calculation: At each concentration level, calculate the average peak area from Set A (Peak Area in Solvent) and Set B (Peak Area in Matrix). Use the formula provided in FAQ 3 to determine the percentage of matrix effect.[7]
Protocol 2: General Solid-Phase Extraction (SPE) for LAL Cleanup
This protocol provides a starting point for developing an SPE method to remove matrix interferences. A mixed-mode cation exchange sorbent is often effective for basic compounds like LAL.
Methodology:
-
Sample Pre-treatment: Hydrolyze the protein sample if total LAL is required. Dilute the sample with a weak acidic buffer (e.g., 0.1% formic acid in water) to ensure the amine groups on LAL are protonated.
-
Column Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing an organic solvent (e.g., methanol) followed by an aqueous equilibration buffer (e.g., 0.1% formic acid in water).
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.
-
Washing:
-
Wash 1 (Polar Interferences): Use a weak acidic solution (e.g., 0.1% formic acid in water) to wash away salts and other highly polar interferences.
-
Wash 2 (Non-polar Interferences): Use a non-polar solvent (e.g., methanol or acetonitrile) to wash away lipids and other non-polar matrix components retained by the sorbent's reversed-phase properties.
-
-
Elution: Elute the retained LAL using a solvent mixture containing a basic modifier to neutralize the amine groups, disrupting the ionic interaction with the sorbent. A common elution solvent is 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. zefsci.com [zefsci.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bme.psu.edu [bme.psu.edu]
- 11. mdpi.com [mdpi.com]
- 12. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. Characterizing this compound crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
improving peak resolution in lysinoalanine chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve peak resolution in lysinoalanine chromatography.
Frequently Asked Questions (FAQs)
Q: What is this compound and why is its analysis important?
A: this compound (LAL) is an unnatural amino acid formed under alkaline conditions or during heat treatment of proteins in the presence of lysine (B10760008) and a dehydroalanine (B155165) residue. Its presence in food and pharmaceutical products is a concern because it can reduce the nutritional value of proteins and has been associated with potential toxicological effects.[1] Therefore, accurate and reliable analytical methods are crucial for its quantification to ensure product quality and safety.
Q: What are the common chromatographic methods for this compound analysis?
A: The most common methods for this compound analysis are reversed-phase high-performance liquid chromatography (RP-HPLC) and gas chromatography (GC).[1][2] RP-HPLC is often preferred due to its versatility and is typically coupled with UV or fluorescence detectors after pre-column or post-column derivatization.[1][3] GC methods, such as GC-FID or GC-SIM, also offer high sensitivity but require derivatization to make the analyte volatile.[2][4]
Q: Why is derivatization often necessary for this compound analysis?
A: this compound lacks a strong chromophore, making its detection by UV-Vis spectrophotometry at low concentrations challenging.[3] Derivatization with reagents like dansyl chloride or 9-fluorenylmethyl-chloroformate (FMOC) introduces a fluorescent or UV-active tag to the this compound molecule, significantly enhancing its detectability and allowing for more sensitive quantification.[1][5]
Q: What are the key parameters affecting peak resolution in this compound chromatography?
A: Several factors can influence peak resolution in this compound chromatography. The primary parameters to consider are:
-
Mobile Phase Composition: The pH, ionic strength, and organic solvent ratio of the mobile phase can significantly impact the retention and selectivity of this compound.[6]
-
Stationary Phase (Column): The choice of column, including its particle size, length, and stationary phase chemistry (e.g., C18), is critical for achieving good separation.[7]
-
Flow Rate: Optimizing the flow rate can improve peak efficiency and resolution. Lower flow rates generally lead to better resolution but longer run times.[7]
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing peak shape and retention time.[7]
Troubleshooting Guide
Peak Shape Problems
Q1: Why are my this compound peaks broad or tailing?
A: Broad or tailing peaks for this compound can be caused by several factors:
-
Secondary Silanol (B1196071) Interactions: The basic amine groups in this compound can interact with acidic residual silanol groups on the silica-based stationary phase of the column, leading to peak tailing.[8]
-
Column Overload: Injecting too much sample can saturate the column, resulting in broadened peaks.[9]
-
Analyte Aggregation: this compound may form aggregates in the sample solvent or mobile phase.[8]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and the stationary phase, influencing peak shape.
Solutions:
-
Mobile Phase Modification: Add a competing base, such as triethylamine, or an ion-pairing agent to the mobile phase to mask the silanol groups. Adjusting the mobile phase pH to suppress the ionization of silanols can also be effective.[8]
-
Reduce Sample Concentration: Dilute the sample or inject a smaller volume to avoid overloading the column.[10]
-
Optimize Sample Solvent: Dissolve the sample in a solvent that is compatible with the initial mobile phase to prevent aggregation.[8]
-
Adjust Mobile Phase pH: Experiment with different pH values to find the optimal condition for symmetrical peaks. For separating lysine and related compounds, a pH around 6.8 has been shown to be effective.[6]
Q2: What causes split peaks for my this compound analyte?
A: Split peaks can arise from:
-
Column Contamination or Damage: Particulates from the sample or mobile phase can block the column inlet frit, leading to a disturbed flow path. A void at the head of the column can also cause peak splitting.
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting.
-
Co-elution with an Interfering Compound: The split peak may actually be two closely eluting compounds.
Solutions:
-
Use a Guard Column: A guard column can protect the analytical column from contaminants.
-
Filter Samples: Always filter your samples before injection to remove particulates.
-
Match Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[9]
-
Optimize Separation: Adjust the mobile phase composition or gradient to improve the resolution between this compound and any co-eluting compounds.[7]
Resolution and Co-elution Issues
Q4: My this compound peak is co-eluting with other components. How can I improve separation?
A: To improve the separation of this compound from other matrix components, you can modify the following chromatographic parameters:
-
Change Mobile Phase Selectivity:
-
Organic Modifier: Try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile) or a mixture of solvents.
-
pH: Adjusting the pH of the mobile phase can alter the retention times of ionizable compounds differently.[6]
-
Additives: Introducing ion-pairing reagents can significantly change the selectivity for charged analytes like this compound.
-
-
Adjust Gradient Profile: If using a gradient elution, make the gradient shallower to increase the separation between closely eluting peaks.[10]
-
Change Stationary Phase: If optimizing the mobile phase is not sufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl or cyano column instead of C18) or a column with a smaller particle size for higher efficiency.[7]
-
Optimize Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, though it will also increase analysis time.[7]
Detailed Experimental Protocols
Protocol 1: Reversed-Phase HPLC with Pre-column Dansyl Chloride Derivatization
This protocol provides a general framework for the analysis of this compound in protein-containing samples.
1. Sample Hydrolysis: a. Weigh a known amount of the protein sample into a hydrolysis tube. b. Add 6 M HCl to the tube. c. Hydrolyze the sample at 110°C for 24 hours. d. Cool the hydrolysate, filter it, and evaporate the HCl under a vacuum.
2. Derivatization: [5] a. Reconstitute the dried hydrolysate with a suitable buffer (e.g., 40 mM Li2CO3, pH 9.5). b. Add a solution of dansyl chloride in acetone. c. Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes). d. Add a quenching solution (e.g., methylamine) to stop the reaction.
3. HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). b. Mobile Phase A: Phosphate buffer. c. Mobile Phase B: Water:Acetonitrile:Methanol (e.g., 20:20:60 v/v/v). d. Flow Rate: 1.0 mL/min. e. Column Temperature: 45°C. f. Detection: Fluorescence detector (Excitation: 340 nm, Emission: 525 nm for dansyl derivatives). g. Injection Volume: 20 µL. h. Run a gradient or isocratic elution as required to achieve optimal separation.
Quantitative Data Summary
Table 1: Effect of Mobile Phase Composition on this compound Retention and Resolution
| Mobile Phase A | Mobile Phase B | Gradient | Effect on Peak Resolution | Reference |
| 0.1% TFA in Water | 90% ACN, 0.1% TFA | Linear gradient from 25% to 100% B over 22 min | Provides good separation of peptides and this compound-containing crosslinks. | [11] |
| 10 mM Phosphate Buffer (pH 7.4) | Acetonitrile | 100% A for 10 min, then linear increase to 50% B over 15 min | Effective for separating underivatized amino acids, including lysine. | [3] |
| 20 mM Phosphate Buffer (pH 6.8) | Acetonitrile | Isocratic 70:30 (v/v) | Optimal for separating lysine from structurally similar compounds. | [6] |
| 0.02 M Sodium Acetate (pH 4.5) | 0.1 M Sodium Acetate (pH 4.5) in Methanol (1:9) | Gradient elution | Suitable for the separation of dansylated amino acids. | [5] |
Table 2: Influence of Column Parameters on Chromatographic Performance
| Parameter | Change | Effect on Resolution | Effect on Back Pressure | Effect on Analysis Time | Reference |
| Particle Size | Decrease | Increase | Increase | Decrease | [7] |
| Column Length | Increase | Increase | Increase | Increase | [7] |
| Column Internal Diameter | Decrease | No significant change | Decrease | No significant change | |
| Pore Size | Decrease | May improve for small molecules | Increase | No significant change |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A GC-FID method for analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. quora.com [quora.com]
- 11. Characterizing this compound crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
stability of lysinoalanine during sample storage and preparation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of lysinoalanine (LAL) during sample storage and preparation. Accurate quantification of LAL is critical, as its formation can impact the nutritional quality and safety of foods and pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LAL) and why is its stability a concern? A1: this compound (LAL) is an unusual amino acid formed by the cross-linking of lysine (B10760008) and a dehydroalanine (B155165) residue. Dehydroalanine is typically formed from the degradation of cysteine or serine under specific conditions.[1][2] Its presence is a concern because it can decrease the nutritional value of proteins by reducing the availability of the essential amino acid lysine.[1][3] The stability of LAL is crucial during sample handling, storage, and preparation to ensure that the measured quantity accurately reflects the amount present in the original sample, avoiding artificially inflated or degraded results.
Q2: Under what conditions is LAL typically formed? A2: LAL formation is favored by processing and storage conditions that involve high pH (alkaline conditions), high temperatures, and prolonged exposure times.[1][2][4] For instance, the formation of LAL in soy protein begins at pH 9 and reaches its maximum at pH 12.5.[4] Similarly, treating proteins with alkaline solutions (e.g., 0.1 N NaOH) at elevated temperatures (e.g., 65-80°C) promotes its synthesis.[5][6]
Q3: How stable is LAL during sample storage? A3: The stability of LAL during storage depends on the conditions. Free and protein-bound LAL is generally stable under acidic or neutral conditions but is not stable under the basic (alkaline) conditions that are often used for protein hydrolysis.[4][5] For long-term storage, it is advisable to keep samples frozen (-20°C or -80°C) and at a neutral or slightly acidic pH to prevent further formation or degradation. Studies on other amino acids in stored biological samples show significant degradation at room temperature over time, suggesting that cold storage is critical for sample integrity.[7]
Q4: Is LAL stable during the acid hydrolysis step of sample preparation? A4: Yes, both free and protein-bound this compound are reported to be stable under the acidic conditions typically used for protein hydrolysis (e.g., 6 N HCl at 110°C for 24 hours).[4][5] This stability is a key reason why acid hydrolysis is a standard method for liberating LAL from the protein backbone for subsequent analysis.
Q5: Can enzymatic digestion be used to liberate LAL, and is LAL stable during this process? A5: Yes, enzymatic digestion using proteases like pepsin and pancreatin (B1164899) can be used to release LAL from proteins.[8] The release of LAL, however, may not be complete and can depend on the nature of the protein and the extent of the alkali treatment it has undergone.[8] The stability of LAL itself during enzymatic digestion is generally good, as these procedures are typically carried out under mild pH and temperature conditions where LAL is stable.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Higher than expected LAL levels | 1. Sample was stored at room temperature or in alkaline conditions, promoting LAL formation post-collection.[1][4] 2. Sample preparation involved prolonged exposure to high pH and/or high temperatures.[2][9] | 1. Store samples frozen (ideally at -80°C) and ensure the pH is neutral or slightly acidic. 2. Minimize exposure to heat and alkaline conditions during preparation. If alkaline treatment is necessary, use the mildest conditions possible and consider inhibitors. |
| Low or no LAL detected when it is expected | 1. LAL may have degraded due to improper storage (e.g., prolonged storage in a strong alkaline buffer).[5] 2. Incomplete protein hydrolysis, leaving LAL bound within the protein/peptide matrix. | 1. Review storage history. Ensure samples were not subjected to harsh basic conditions before analysis. 2. Optimize the acid hydrolysis protocol (ensure 6 N HCl, 110°C, 24h) or enzymatic digestion to ensure complete protein breakdown.[10][11] |
| Poor reproducibility between sample preparations | 1. Inconsistent timing, temperature, or pH during incubation or hydrolysis steps. 2. Batch-to-batch variation in reagent quality (e.g., purity of HCl). 3. Interference from other compounds in the sample matrix. | 1. Strictly standardize all sample preparation protocols. Use calibrated equipment. 2. Use high-purity (e.g., HPLC grade) reagents and prepare fresh solutions regularly.[12] 3. Incorporate a sample cleanup step, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances.[11] |
| LAL formation needs to be minimized during processing | The processing protocol uses high heat and/or alkaline pH. | 1. Acylation: Acylating protein amino groups (e.g., with acetic or succinic anhydride) can prevent LAL formation.[6] 2. Additives: The addition of sulfhydryl-containing compounds like cysteine or glutathione (B108866) can suppress LAL production.[1][5] Other inhibitors include sodium sulfite, certain organic acids, and glucose.[2][4] |
Data on Factors Affecting LAL Stability & Formation
The formation of LAL is highly dependent on pH, temperature, and time. The following tables summarize these relationships based on published data.
Table 1: Effect of pH, Temperature, and Time on LAL Formation in Soy Protein
| pH | Temperature (°C) | Time (min) | LAL Formation Trend | Citation(s) |
|---|---|---|---|---|
| 8-14 | 25-95 | 10-480 | Formation increases with increasing pH, temperature, and time. | [4] |
| 9 | - | - | Formation begins. | [4] |
| 12.5 | - | - | Formation reaches a maximum. | [4] |
| 11.5 | 50 | 960 (16h) | LAL is produced. | [3] |
| 12.5 | 80 | - | Promotes a significant increase in solubility and LAL formation. |[13] |
Table 2: Inhibitors of LAL Formation
| Inhibitor Class | Specific Example(s) | Mechanism of Action | Citation(s) |
|---|---|---|---|
| Sulfhydryl Compounds | Cysteine, Glutathione, N-acetyl-cysteine | Compete with lysine's amino group to react with the dehydroalanine intermediate. | [1][2][5] |
| Acylating Agents | Acetic anhydride, Succinic anhydride | Blocks the ε-amino group of lysine, preventing it from reacting with dehydroalanine. | [2][6] |
| Other Additives | Glucose, Sodium sulfite, Copper salts, Organic acids (citric, malic) | Various mechanisms, including competitive reactions and altering the chemical environment. |[2][4] |
Key Experimental Protocols
Protocol 1: Acid Hydrolysis for LAL Liberation
This protocol is standard for preparing protein samples for LAL analysis.
-
Sample Preparation: Weigh a sample containing approximately 50 mg of protein into a 50 mL screw-capped hydrolysis tube.[10]
-
Acid Addition: Add 10 mL of 6 N Hydrochloric Acid (HCl) containing 1% phenol (B47542) to the tube.[11]
-
Inert Atmosphere: Purge the tube with nitrogen gas to remove oxygen, which can degrade certain amino acids.[10]
-
Hydrolysis: Securely cap the tube and place it in a dry heat block or oven at 110°C for 24 hours.[10][11]
-
Cooling and Filtration: Allow the tube to cool to room temperature. Filter the hydrolysate through a 0.45 µm filter to remove any particulate matter.[10]
-
Drying (Optional but Recommended): Dry the sample under a vacuum (e.g., using a SpeedVac) to remove the acid.[11]
-
Reconstitution: Reconstitute the dried sample in a suitable buffer (e.g., 0.1 N HCl or ultrapure water) for derivatization or direct injection into an analytical instrument.[11]
Protocol 2: Derivatization with Dansyl Chloride for HPLC Analysis
This protocol prepares the sample hydrolysate for detection by HPLC with UV or fluorescence detectors.
-
Sample Aliquot: Take a 20 µL aliquot of the filtered hydrolysate (from Protocol 1).[10]
-
Buffering: Mix the aliquot with 1 mL of 0.75 M sodium borate (B1201080) buffer (pH 9.5).[10]
-
Derivatization: Add 1 mL of dansyl chloride solution (2 mg/mL in isopropanol). Vortex the mixture for 20 seconds.[10]
-
Incubation: Heat the mixture at 40°C for 1 hour in the dark.[10]
-
Reaction Termination: Stop the reaction by adding 200 µL of a cystine solution (20 mg/mL) and heating at 40°C for an additional 15 minutes. This step consumes excess dansyl chloride.[10]
-
Clarification: Centrifuge the final solution at 2000 x g for 5 minutes.[10]
-
Analysis: The supernatant is now ready for injection into the HPLC system.
Visualizations
Caption: Chemical pathway for the formation of this compound (LAL).
Caption: General experimental workflow for this compound (LAL) analysis.
Caption: Factors promoting and inhibiting LAL formation and stability.
References
- 1. This compound in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry, biochemistry, nutrition, and microbiology of this compound, lanthionine, and histidinoalanine in food and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of this compound synthesis by protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of protein treatment on the enzymatic hydrolysis of this compound and other amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. usp.org [usp.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Lysinoalanine (LAL) Formation in Response to Alkali Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of alkali concentration on lysinoalanine (LAL) formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LAL) and why is it a concern?
A1: this compound (LAL) is an unusual amino acid formed when proteins are treated with heat and/or alkali.[1] It is created by the cross-linking of a lysine (B10760008) residue with a dehydroalanine (B155165) residue, the latter being formed from cysteine or serine.[2][3] The formation of LAL is a concern because it can reduce the nutritional value of proteins by decreasing the bioavailability of the essential amino acid lysine.[4] Additionally, studies in rats have shown that high levels of dietary LAL can lead to kidney cell enlargement (nephrocytomegaly).[2][3]
Q2: What is the primary mechanism of LAL formation under alkaline conditions?
A2: The formation of LAL is a two-step process.[2][3] First, under alkaline conditions (high pH), a β-elimination reaction occurs in certain amino acid residues. Cysteine, serine, and their derivatives (like phosphoserine and glycosylated serine) lose their side chains to form a highly reactive intermediate called dehydroalanine.[2][3][4] In the second step, the ε-amino group of a lysine residue acts as a nucleophile and attacks the double bond of the dehydroalanine intermediate, forming a stable this compound cross-link.[2][3][4]
Q3: How does alkali concentration directly influence LAL formation?
A3: Alkali concentration, which dictates the pH of the solution, is a critical factor in LAL formation. Higher alkali concentrations (higher pH) accelerate the initial β-elimination step, leading to a greater production of the dehydroalanine intermediate and, consequently, more LAL formation.[2][5] Studies have shown a direct correlation between increasing alkali concentration and the amount of LAL formed in various proteins, including those in egg whites and tea residues.[6][7] However, at very high alkali concentrations, other reactions can occur, and the rate of LAL formation may plateau or even decrease.[7]
Q4: Besides alkali concentration, what other factors affect LAL formation?
A4: Several factors in addition to alkali concentration influence LAL formation. These include:
-
Temperature: Higher temperatures accelerate the reaction rates of both the elimination and addition steps.[2][3][6]
-
Time: Longer exposure to alkaline conditions and high temperatures will generally result in more LAL formation.[2][3][6]
-
Protein Source and Structure: The specific amino acid composition and the three-dimensional structure of a protein can affect the proximity of reactive residues, influencing the likelihood of LAL formation.[5][8] For instance, the presence of phosphoseryl residues adjacent to lysyl residues in caseins can promote LAL formation.
Q5: Are there ways to minimize LAL formation during alkaline treatment?
A5: Yes, several strategies can be employed to minimize LAL formation. These include:
-
Addition of SH-containing compounds: Cysteine and other sulfhydryl compounds can compete with lysine to react with the dehydroalanine intermediate, thus inhibiting LAL formation.[2][3]
-
Acylation of lysine: Modifying the ε-amino group of lysine residues can prevent them from reacting with dehydroalanine.[2][3]
-
Dephosphorylation: Removing phosphate (B84403) groups from phosphoserine residues can reduce the formation of dehydroalanine.[2][3]
-
Controlling processing conditions: Carefully managing pH, temperature, and treatment time can significantly reduce the extent of LAL formation.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly high levels of LAL detected in my protein sample after alkali treatment. | 1. Alkali concentration is too high. 2. Treatment temperature is too high. 3. Treatment duration is too long. 4. The specific protein is highly susceptible to LAL formation. | 1. Perform a titration experiment to determine the optimal lower alkali concentration that still achieves the desired effect. 2. Lower the treatment temperature and potentially increase the treatment time to compensate. 3. Conduct a time-course experiment to identify the minimum time required for the desired outcome. 4. If possible, consider using a different protein source or modifying the protein to reduce susceptibility. |
| Inconsistent LAL formation across different batches of the same experiment. | 1. Inaccurate pH measurement or control. 2. Fluctuations in temperature during the experiment. 3. Variations in the starting protein material. | 1. Calibrate your pH meter before each experiment and monitor the pH throughout the process. 2. Use a temperature-controlled water bath or incubator to ensure a stable temperature. 3. Characterize your starting protein material for each batch to ensure consistency. |
| Difficulty in accurately quantifying LAL. | 1. Interference from other compounds in the sample. 2. Inadequate separation in the analytical method (e.g., HPLC). | 1. Use a sample clean-up procedure to remove interfering substances before analysis. 2. Optimize your analytical method. For HPLC, this may involve adjusting the mobile phase, gradient, or column temperature.[9] Consider using a different detection method or a confirmatory technique like mass spectrometry.[4] |
Quantitative Data on LAL Formation
Table 1: Effect of NaOH Concentration on LAL Formation in Egg White
| NaOH Concentration (N) | pH | LAL Content (mg/kg of protein) |
| 0.05 | 11.8 | ~200 |
| 0.10 | 12.2 | ~500 |
| 0.15 | 12.4 | ~800 |
| 0.20 | 12.6 | ~1100 |
| 0.25 | 12.7 | ~1150 |
Data extracted and adapted from a study on egg white proteins treated at 25°C for 8 hours.[6]
Table 2: LAL Formation in Tea Residue Proteins at Varying Alkali Molarities
| Alkali Molarity (M) | LAL Content (g/kg of protein) |
| 0.100 | 6.00 ± 0.32 |
| 0.125 | 29.43 ± 1.10 |
| 0.150 | 7.37 ± 0.01 |
Data from a study on the effect of alkaline extraction on tea residue proteins.[7]
Table 3: LAL Content in Various Dairy Products
| Product | Average LAL Concentration (ppm in crude protein) |
| Raw Milk | 9.4 |
| UHT Milk | 87.1 |
| Infant Formula | 124.9 |
| Low-Heat Skim Milk Powder | 49.4 |
| Medium-Heat Skim Milk Powder | 179.9 |
| High-Heat Skim Milk Powder | 294.6 |
| Sodium Caseinate | 856.1 |
Data from a study determining LAL in dairy products using HPLC.[10]
Experimental Protocols
Protocol 1: General Method for Inducing LAL Formation in a Protein Solution
-
Protein Solution Preparation: Dissolve the protein of interest in deionized water to a final concentration of 1-5 mg/mL.
-
Alkali Treatment: Adjust the pH of the protein solution to the desired level (e.g., pH 10, 11, or 12) using a freshly prepared solution of NaOH (e.g., 0.1 N, 0.2 N).[5]
-
Incubation: Incubate the alkaline protein solution at a controlled temperature (e.g., 40°C, 70°C) for a specific duration (e.g., 1, 4, or 8 hours).[5][6]
-
Neutralization: After incubation, cool the solution on ice and neutralize it by adding an acid (e.g., 1 N HCl) to stop the reaction.
-
Hydrolysis: The protein sample is then typically subjected to acid hydrolysis (e.g., 6 N HCl at 110°C for 24 hours) to break it down into individual amino acids for analysis.
-
LAL Quantification: The amount of LAL in the hydrolysate is determined using an analytical technique such as high-performance liquid chromatography (HPLC) or an amino acid analyzer.[9][10]
Protocol 2: Determination of LAL by HPLC after Derivatization with Dansyl Chloride
-
Sample Hydrolysis: Hydrolyze the protein sample as described in Protocol 1, step 5.
-
Derivatization:
-
Evaporate an aliquot of the hydrolysate to dryness.
-
Redissolve the residue in a buffer solution (e.g., lithium citrate (B86180) buffer).
-
Add a solution of dansyl chloride in acetone.
-
Incubate the mixture in the dark at a controlled temperature (e.g., 40°C) for a specific time to allow the derivatization reaction to complete.
-
-
HPLC Analysis:
-
Inject the derivatized sample into a reversed-phase HPLC system.
-
Separate the dansylated amino acids using a gradient elution with a mobile phase typically consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detect the LAL-dansyl derivative using a fluorescence detector.
-
-
Quantification: Calculate the concentration of LAL in the original sample by comparing the peak area of the LAL-dansyl derivative to a standard curve prepared with known concentrations of LAL.
This is a generalized protocol based on methods described for LAL determination.[10]
Visualizations
Caption: Mechanism of this compound (LAL) formation under alkaline conditions.
Caption: A typical experimental workflow for the analysis of LAL formation.
References
- 1. agrarforschungschweiz.ch [agrarforschungschweiz.ch]
- 2. This compound in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry, biochemistry, nutrition, and microbiology of this compound, lanthionine, and histidinoalanine in food and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterizing this compound crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Evaluation of this compound determinations in food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
influence of temperature and time on lysinoalanine levels
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the influence of temperature and time on lysinoalanine (LAL) levels. It includes troubleshooting guides and frequently asked questions (FAQs) to assist in experimental design and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LAL) and why is its formation a concern?
A1: this compound (LAL) is an unnatural amino acid formed during the processing of proteins, particularly under alkaline conditions and/or high temperatures.[1] Its formation is a concern because it can reduce the nutritional value of proteins by cross-linking amino acid chains, potentially decrease protein digestibility, and has been shown to cause renal issues in animal studies.[1]
Q2: What are the primary factors that influence the formation of LAL?
A2: The primary factors influencing LAL formation are temperature, time, and pH.[1][2][3] Higher temperatures, longer processing times, and alkaline conditions (high pH) significantly promote the formation of LAL. The type of protein and the presence of certain amino acids like serine and cysteine also play a crucial role.
Q3: At what temperature and pH does LAL formation become significant?
A3: Significant LAL formation is generally observed at temperatures above 60°C, especially under alkaline conditions (pH > 8).[4] However, the exact threshold can vary depending on the food matrix and other processing parameters. For instance, in soy protein, LAL formation starts to appear at 25°C at a pH of 12.5 and increases significantly with temperature.[2]
Q4: Can LAL be formed in the absence of alkaline treatment?
A4: Yes, while alkaline conditions are a major catalyst, LAL can also form at neutral or even slightly acidic pH if high temperatures and long processing times are applied. For example, autoclave sterilization of milk in the temperature range of 110-129°C can induce significant LAL formation.[3]
Q5: How can LAL formation be minimized during experiments or processing?
A5: To minimize LAL formation, it is recommended to:
-
Use the lowest effective temperature and shortest possible processing time.
-
Avoid highly alkaline conditions where feasible.
-
Consider acylation of proteins, which has been shown to prevent or minimize the destruction of lysine (B10760008) residues and the formation of LAL.[2]
Data on LAL Formation
The following tables summarize the quantitative data on LAL formation under different temperature and time conditions in various food matrices.
Table 1: Influence of Temperature and Time on LAL Formation in Skim Milk
| Treatment Type | Temperature (°C) | Time (min) | LAL Level (ppm in protein) |
| Preheat Treatment | < 100 | up to 20 | < 10 |
| Direct UHT | 110-130 | Not specified | No proven formation |
| Indirect UHT | > 145 | > 0.17 (10s) | up to 50 |
| Autoclave Sterilization | 110-129 | 10-25 | 110 - 710 |
Source: Data compiled from research on heat-induced LAL formation in milk.[3]
Table 2: Influence of Temperature on LAL Formation in Soy Protein (at pH 12.5)
| Temperature (°C) | LAL Level (relative increase) |
| 25 | Baseline |
| 85 | ~7 times increase |
Source: Data from studies on soy protein heated at a constant pH.[2]
Table 3: Influence of Temperature and Time on LAL Formation in Egg White (in 0.2 N NaOH)
| Temperature (°C) | Time (h) | LAL Level (mg/kg) |
| 25 | 4 | 151.77 ± 6.52 |
| Not specified | 4 | 430.80 ± 15.56 |
| 85 | 4 | 1985.67 ± 44.00 |
| 25 | Not specified | increased rapidly to 1131.76 ± 39.12 |
Source: Data from investigations into LAL formation in egg white under alkaline conditions.[5]
Experimental Protocols
1. Sample Preparation for LAL Analysis by HPLC
This protocol outlines a general procedure for preparing protein samples for LAL analysis.
-
Protein Hydrolysis:
-
Weigh approximately 10-100 mg of the protein sample into a hydrolysis tube.
-
Add 5 mL of 6 N HCl.
-
Seal the tube under nitrogen or vacuum to prevent oxidation.
-
Hydrolyze at 110°C for 24 hours.
-
After hydrolysis, cool the tube and open it carefully.
-
Filter the hydrolysate to remove any solid particles.
-
Evaporate the HCl from the hydrolysate using a rotary evaporator or by drying under a stream of nitrogen.
-
Re-dissolve the residue in a known volume of loading buffer (e.g., sodium citrate (B86180) buffer, pH 2.2).[6]
-
-
Derivatization (Pre-column):
-
Take an aliquot of the redissolved hydrolysate.
-
Adjust the pH to be alkaline (typically pH 8-9) using a suitable buffer (e.g., borate (B1201080) buffer).
-
Add the derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), or dansyl chloride).[7][8]
-
Allow the reaction to proceed for the recommended time in the dark.
-
The derivatized sample is now ready for HPLC analysis.
-
2. HPLC Analysis of Derivatized LAL
This is a general guideline for the HPLC separation of derivatized LAL.
-
HPLC System: A standard HPLC system with a fluorescence or UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The exact gradient program will need to be optimized based on the specific derivatizing agent and column used.
-
Detection:
-
Quantification: LAL is quantified by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of LAL.
Troubleshooting Guides
Troubleshooting Common Issues in LAL Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low LAL peak | Incomplete hydrolysis. | Ensure complete hydrolysis by checking the acid concentration, temperature, and time. Ensure the hydrolysis tube is properly sealed. |
| Degradation of LAL during hydrolysis. | While LAL is relatively stable to acid hydrolysis, prolonged exposure to very harsh conditions can cause some degradation. Adhere to recommended hydrolysis times. | |
| Incomplete derivatization. | Check the pH of the reaction mixture; it must be alkaline for most derivatization reactions. Ensure the derivatizing agent is fresh and has not degraded. Optimize the reaction time and temperature. | |
| Poor retention on the HPLC column. | The sample solvent may be too strong. Ensure the final sample solvent is compatible with the initial mobile phase. | |
| Poor peak shape (tailing or fronting) | Column overload. | Dilute the sample or inject a smaller volume. |
| Presence of interfering compounds from the matrix. | Improve the sample cleanup procedure. Use a guard column to protect the analytical column. | |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in the correct ionization state for optimal separation. | |
| Column degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Variable retention times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure it is properly degassed. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Pump malfunction. | Check the HPLC pump for leaks and ensure a stable flow rate. | |
| Baseline noise or drift | Contaminated mobile phase or detector cell. | Use high-purity solvents and filter the mobile phase. Clean the detector cell according to the manufacturer's instructions. |
| Air bubbles in the system. | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. | |
| Leaks in the system. | Check all fittings for leaks. |
Signaling Pathways and Experimental Workflows
References
- 1. This compound in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation of this compound during heat treatment of milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Workflow and Analytical Strategies of HPLC for Amino Acid Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Lysinoalanine Detection by Amino-Acid Analyzer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of lysinoalanine (LAL) using amino acid analyzers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, helping you to identify and resolve common problems.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| No this compound Peak Detected in a Sample Expected to be Positive | Incomplete protein hydrolysis. | Optimize hydrolysis time and temperature. Ensure complete removal of interfering substances that might inhibit hydrolysis. |
| This compound degradation during sample preparation. | Avoid excessively harsh alkaline conditions during sample preparation, as this can lead to the degradation of this compound. | |
| Co-elution with another compound. | Adjust the elution gradient, pH, or temperature of the column to improve separation. | |
| Poor Resolution Between this compound and Other Peaks | Suboptimal chromatographic conditions. | Modify the elution buffer composition, pH, or ionic strength. Adjusting the column temperature can also improve the separation of ninhydrin-positive compounds. |
| Column contamination. | Clean the column according to the manufacturer's instructions. Ensure proper sample filtration to prevent contamination. | |
| Inappropriate column selection. | Ensure the cation-exchange column used is suitable for separating basic amino acids. | |
| High Background Noise or Baseline Drift | Contaminated reagents or buffers. | Use high-purity reagents and freshly prepared buffers. Degas all solutions before use. |
| Air bubbles in the detector. | Purge the system to remove any trapped air bubbles. | |
| Column bleed. | Condition the column as recommended by the manufacturer. | |
| Unexpected Peaks in the Chromatogram | Sample contamination. | Handle samples carefully to avoid contamination from external sources like dust or gloves. Use clean glassware and high-purity water. |
| Presence of other ninhydrin-positive compounds. | Primary and secondary amines, ammonia, and some peptides can react with ninhydrin (B49086) to produce a colored product. Sample cleanup procedures like solid-phase extraction (SPE) can help remove these interfering substances. | |
| Artificial formation of this compound during sample preparation. | Intense heat treatment of proteins at high pH can lead to the formation of this compound. Carefully control the pH and temperature during sample processing. | |
| Inconsistent Retention Times | Fluctuations in temperature. | Use a column oven to maintain a stable temperature. |
| Inconsistent mobile phase composition. | Ensure accurate and consistent preparation of elution buffers. | |
| Pump malfunction. | Check the pump for proper functioning and consistent flow rate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common interferences in this compound detection by amino acid analyzer?
A1: The most common interferences are other ninhydrin-positive compounds that can co-elute with this compound. These include:
-
Other amino acids and their derivatives: Particularly basic amino acids that have similar retention times on cation-exchange columns.
-
Ammonia, primary, and secondary amines: These compounds react with ninhydrin to produce a colored complex, leading to false positive signals.
-
Peptides: Small peptides present in the sample can also react with ninhydrin.
Q2: How can I minimize the formation of this compound during sample preparation?
A2: this compound can form artificially from the reaction of lysine (B10760008) with dehydroalanine, which is generated from cysteine or serine under alkaline and high-temperature conditions. To minimize this:
-
Avoid unnecessarily high pH and temperatures during sample processing.
-
Consider using acylation to protect the ε-amino group of lysine, which has been shown to prevent or minimize the formation of this compound.
-
The presence of sulfhydryl-containing compounds like cysteine can also suppress this compound formation.
Q3: What is the principle of separating this compound from other amino acids using ion-exchange chromatography?
A3: Ion-exchange chromatography separates molecules based on their net charge. In the case of amino acid analysis for this compound, a cation-exchange column is typically used. The stationary phase of the column contains negatively charged functional groups. At an acidic pH, amino acids are protonated and carry a net positive charge, allowing them to bind to the column. Elution is then achieved by increasing the pH or the ionic strength of the mobile phase. Different amino acids have varying affinities for the resin based on their charge, allowing for their separation.
Q4: Can I use a different detection method instead of ninhydrin?
A4: While ninhydrin post-column derivatization is a well-established and robust method for amino acid analysis, other detection methods can be used, often in conjunction with HPLC systems. These include pre-column derivatization with reagents like o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC), followed by fluorescence detection. However, these methods may have their own sets of interferences and require careful validation.
Q5: How critical is sample cleanup for accurate this compound detection?
A5: Sample cleanup is crucial for accurate and reliable results. Adequate sample purification is essential to remove interfering substances that can co-elute with this compound, react with the detection reagent, or cause matrix effects. Techniques like protein precipitation, solid-phase extraction (SPE), and ultrafiltration can significantly improve the quality of the analysis by removing proteins, salts, and other interfering compounds.
Experimental Protocol: Determination of this compound by Cation-Exchange Chromatography
This protocol is a representative method for the determination of this compound in protein hydrolysates.
1. Sample Hydrolysis:
-
Accurately weigh the protein sample into a hydrolysis tube.
-
Add 6 M HCl to the sample.
-
Flush the tube with nitrogen, seal it, and hydrolyze at 110°C for 24 hours.
-
After hydrolysis, cool the sample and neutralize it with NaOH.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | High-pressure cation-exchange column |
| Elution Buffer | Sodium citrate (B86180) buffer (0.35 N Sodium, pH 5.30) |
| Column Temperature | 52°C or 65°C (temperature can be optimized for better separation depending on the sample matrix) |
| Flow Rate | As recommended for the specific column dimensions |
| Detection | Post-column derivatization with ninhydrin reagent |
| Detection Wavelength | 570 nm (for primary amines) and 440 nm (for secondary amines like proline) |
3. Data Analysis:
-
Identify the this compound peak based on its retention time, as determined by running a pure this compound standard.
-
Quantify the amount of this compound by comparing its peak area to a standard curve generated from known concentrations of the this compound standard.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for LAL detection issues.
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Lysinoalanine
For researchers, scientists, and drug development professionals, the accurate quantification of lysinoalanine (LAL), a cross-linked amino acid formed during food processing and certain physiological conditions, is critical for assessing nutritional quality and potential toxicity. The selection of a robust and validated analytical method is paramount. This guide provides a detailed comparison of the most common analytical methods for the validation of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Currently, there are no commercially available ELISA kits specifically designed for the quantitative determination of this compound. While ELISA kits for the parent amino acid, L-lysine, are available, these are not suitable for this compound quantification. Research has explored the use of ELISA for studying the inhibition of this compound cross-linking, but this application is for screening purposes and not for the quantitative analysis of this compound itself.
Quantitative Performance Data Comparison
The following table summarizes the key validation parameters for HPLC and GC-based methods for this compound analysis, compiled from various studies.
| Parameter | HPLC with Pre-column Derivatization | Gas Chromatography (GC-FID/GC-MS) |
| Limit of Detection (LOD) | 0.2 ng (standard), 2 ng (milk sample)[1] | 5.0 mg/100 g protein (FID)[2]; 50 ppm in protein (FID)[3][4] |
| Limit of Quantification (LOQ) | Not explicitly stated, but detectable at low ng levels. | 15.2 mg/100 g protein (FID)[2]; 152 ppm in protein (FID)[3][4] |
| Linearity (Correlation Coefficient) | r = 0.9994[1] | Satisfactory for quantification purposes.[3][4] |
| Accuracy (Recovery) | 95-102%[1] | 85-108%[2] |
| Precision (Coefficient of Variation) | Elution time: 1.36%, Peak area: 0.82%, Repeatability: 2.4%[1] | 1-13%[2] |
| Derivatization Required | Yes (e.g., dansyl chloride) | Yes (e.g., silylation, esterification) |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the HPLC and GC-MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An ELISA for discovering protein-protein interaction inhibitors: blocking this compound crosslinking between subunits of the spirochete flagellar hook as a test case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysine Assay Kits [cellbiolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
Unraveling the Toxicity of Lysinoalanine Stereoisomers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced toxicity of food processing contaminants is paramount. Lysinoalanine (LAL), a cross-linked amino acid formed during alkaline and heat treatment of proteins, presents a unique toxicological profile, particularly concerning its stereoisomers: L-lysino-D-alanine (LD-LAL) and L-lysino-L-alanine (LL-LAL). This guide provides a comprehensive comparison of their toxicity, supported by available experimental data and a detailed examination of their proposed mechanism of action.
Key Findings on Stereoisomer Toxicity
The toxicity of LAL is significantly influenced by whether it is in its free form or bound to proteins. Free LAL is demonstrably more toxic than its protein-bound counterpart.[3][4] This difference is largely attributed to variations in intestinal absorption and the unique biochemical properties of each stereoisomer.[3]
Comparative Analysis of LAL Stereoisomers
| Parameter | L-lysino-D-alanine (LD-LAL) | L-lysino-L-alanine (LL-LAL) | Citation |
| Copper Chelation Potency | High (approximately 4-fold more potent than LL-LAL) | Low | [3] |
| Bioavailability (Protein-Bound) | Low | High | [3] |
| Proposed Toxic Role | More potent chelator of metal ions, potentially disrupting cellular metal homeostasis. | Less potent chelator, but more readily absorbed when protein-bound. | [3] |
The paradox of LAL stereoisomer toxicity lies in the interplay between their copper-binding affinity and bioavailability. LD-LAL is a significantly more potent copper chelator, a key aspect of its proposed toxic mechanism.[3][5] However, when bound to protein in food, its absorption from the intestine is inefficient.[3] Conversely, LL-LAL, while a weaker copper chelator, is more readily absorbed when protein-bound.[3] This lower bioavailability of the more potent LD-LAL isomer is considered a protective factor against its potential toxicity.[3]
Quantitative Toxicity Data for Synthetic this compound in Rats
The following table summarizes the toxicity data available for synthetic LAL, which is typically a racemic mixture of the LD and LL stereoisomers.
| Metric | Value | Species | Effect | Citation |
| Toxic Intake Level (Free LAL) | > 30 mg/kg of dry matter | Rat | Renal damage | [6] |
| Nephrocytomegalia Induction | ≥ 100 ppm in diet | Rat | Induces renal changes | [2] |
Experimental Protocols
The assessment of this compound toxicity has primarily involved in vivo feeding studies in rats. While detailed, replicable protocols are not fully outlined in the reviewed literature, the general methodology can be summarized as follows:
Animal Model: Male and female rats of specific strains (e.g., Sprague-Dawley) are commonly used due to their susceptibility to LAL-induced nephrocytomegaly.
Test Substance Administration: Synthetic this compound (racemic mixture) or alkali-treated proteins with known LAL content are incorporated into the basal diet at varying concentrations (e.g., ppm levels).
Study Duration: Studies can range from short-term (a few weeks) to subchronic (up to 90 days) to assess the development and progression of renal alterations.
Endpoint Assessment:
-
Histopathology: Kidney tissues are collected, fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic examination. The primary endpoint is the observation and scoring of nephrocytomegaly in the proximal tubules.
-
Clinical Chemistry: Blood and urine samples are analyzed for markers of renal function, such as blood urea (B33335) nitrogen (BUN) and creatinine.
-
Bioavailability Studies: The stereoisomeric composition of LAL is analyzed in the diet, urine, and feces to determine the extent of absorption of each isomer. This is often performed using gas chromatography-mass spectrometry (GC-MS).[3]
Mandatory Visualizations
Experimental Workflow for LAL Toxicity Assessment
Caption: Workflow for assessing this compound toxicity in animal models.
Proposed Signaling Pathway for LAL-Induced Nephrotoxicity
Caption: Proposed mechanism of this compound-induced nephrotoxicity.
References
- 1. Biological effects of alkali-treated protein and this compound: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of alkali-treated proteins: feeding studies with free and protein-bound this compound in rats and other animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Renal toxicity of Nepsilon-(DL-2-amino-2-carboxyethyl)-L-lysine (this compound) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a metal chelator. An implication for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Lysinoalanine: A Sensitive Biomarker for Food Processing Severity Compared to Furosine
A comprehensive guide for researchers on the utility of lysinoalanine as a precise indicator of thermal and alkaline processing in food products, with a comparative analysis against the established biomarker, furosine.
The demand for safe, nutritious, and high-quality processed foods necessitates robust analytical methods to monitor the impact of processing on food components. Both this compound (LAL) and furosine are key chemical markers formed during food processing that can indicate the severity of the treatments applied. This guide provides a detailed comparison of this compound and furosine as biomarkers, offering quantitative data, experimental protocols, and visual aids to assist researchers in selecting the appropriate marker for their specific application.
Comparative Analysis of this compound and Furosine
This compound and furosine are both products of chemical modifications of the amino acid lysine (B10760008), a critical nutrient. However, their formation pathways and, consequently, their suitability as biomarkers for different processing conditions, vary significantly.
This compound (LAL) is an unnatural amino acid formed through the cross-linking of a lysine residue with a dehydroalanine (B155165) residue. Dehydroalanine is an intermediate product formed from the degradation of cysteine or serine residues under high pH and/or high-temperature conditions. This makes LAL a sensitive indicator of severe heat treatment and particularly of alkaline processing. Its presence is often associated with a reduction in the nutritional value of proteins and has raised toxicological concerns.
Furosine , on the other hand, is formed during the acid hydrolysis of the Amadori product, which is the initial stable compound formed in the Maillard reaction between the ε-amino group of lysine and a reducing sugar. Therefore, furosine is a well-established indicator of the early stages of the Maillard reaction, a common browning reaction that occurs during the heating of foods rich in proteins and reducing sugars.
The choice between LAL and furosine as a biomarker depends on the food matrix and the processing conditions being investigated. LAL is a more specific indicator for alkali-treated proteins and high-temperature processing, whereas furosine is a more general indicator of heat damage in foods containing reducing sugars.
Quantitative Data Comparison
The following tables summarize the levels of this compound and furosine found in various food products subjected to different processing methods. It is important to note that a direct comparison is most effective when both markers are measured in the same study under identical conditions.
| Food Product | Processing Condition | This compound (mg/kg protein) | Furosine (mg/100g protein) | Reference |
| Dairy Products | ||||
| UHT Milk | Indirect UHT (145°C, >10s) | Up to 50 | 100 - 250 | [1][2] |
| Sterilized Milk | Autoclave (110-129°C, 10-25 min) | 110 - 710 | - | [2] |
| Halloumi Cheese | Standard manufacturing | 81 | 1230 | [1] |
| Powdered Infant Formula | Commercial | Below detection limit | - | [3] |
| Liquid Infant Formula | Commercial | Up to 514 | - | [3] |
| Plant-Based Products | ||||
| Soy-based Meat Analogue | Sterilization (125.5°C, 26 min) | Formed | Formed | [4] |
| Pea-based Meat Analogue | Sterilization (125.5°C, 26 min) | Formed | Formed | [4] |
| Cereal Products | ||||
| Breakfast Cereals | Commercial | - | 91 - 300 (mg/kg) | [5] |
| Pasta | Commercial | - | 107 - 506 | [6] |
| Meat Products | ||||
| Cooked Ham | Commercial | - | - | [7] |
| Boiled Beef | - | - | Increased ~7-fold | [8] |
| Fried Beef | - | - | Increased ~15.5-fold | [8] |
Signaling Pathways and Logical Relationships
The formation of this compound and its relationship to other processing-induced changes can be visualized to better understand its role as a biomarker.
Experimental Protocols
Accurate quantification of this compound and furosine is crucial for their use as biomarkers. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of both compounds. Gas Chromatography (GC) is also a reliable method for LAL analysis.
Protocol 1: Determination of this compound by HPLC with Pre-column Derivatization
This method involves the acid hydrolysis of the protein, followed by derivatization of the amino acids and quantification by HPLC.
1. Sample Preparation and Hydrolysis: a. Weigh a sample amount corresponding to 30-70 mg of protein into a hydrolysis tube. b. Add 8 mL of 6 M HCl. c. Flush the tube with nitrogen, seal, and hydrolyze at 110°C for 23 hours. d. After hydrolysis, cool the sample and filter it. e. Evaporate the filtrate to dryness under vacuum. f. Reconstitute the residue in a known volume of buffer (e.g., lithium citrate (B86180) buffer, pH 2.2).
2. Derivatization: a. To an aliquot of the hydrolysate, add a derivatizing agent such as dansyl chloride or o-phthalaldehyde (B127526) (OPA). b. Follow the specific reaction conditions (pH, temperature, time) for the chosen derivatizing agent.
3. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector (for OPA derivatives) or UV detector (for dansyl chloride derivatives).
-
Quantification: Use an external standard calibration curve of the derivatized LAL standard.
Protocol 2: Determination of Furosine by HPLC
This method involves acid hydrolysis to convert the Amadori product to furosine, followed by HPLC analysis.
1. Sample Preparation and Hydrolysis: a. Weigh a sample amount corresponding to 30-70 mg of protein into a hydrolysis tube. b. Add 8 mL of 8 M HCl. c. Flush with nitrogen, seal, and hydrolyze at 110°C for 23 hours. d. Cool and filter the hydrolysate. e. Purify the hydrolysate using a solid-phase extraction (SPE) C18 cartridge. f. Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous solution containing an ion-pairing agent (e.g., sodium heptanesulfonate) and an organic modifier (e.g., acetonitrile). A common mobile phase is a solution of 5 mM sodium heptanesulfonate with 20% acetonitrile (B52724) and 0.2% formic acid.[9]
-
Detection: UV detector at 280 nm.
-
Quantification: Use an external standard calibration curve of furosine.
Protocol 3: Determination of this compound by Gas Chromatography (GC-FID)
This method involves hydrolysis, derivatization to form volatile compounds, and analysis by GC.
1. Sample Preparation and Hydrolysis: a. Follow the same hydrolysis procedure as for the HPLC analysis of LAL.
2. Derivatization: a. The dried hydrolysate is derivatized to form volatile esters, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylating agents.
3. GC-FID Analysis:
-
Column: A capillary column suitable for amino acid analysis (e.g., DB-5).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature gradient to separate the derivatized amino acids.
-
Injector and Detector Temperature: Typically set at 250-300°C.
-
Detection: Flame Ionization Detector (FID).
-
Quantification: Use an internal standard (e.g., diaminopimelic acid) and an external standard calibration curve of the derivatized LAL standard.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Qualitative and quantitative analysis of furosine in fresh and processed ginsengs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Furosine and Fluorescence as Markers of the Maillard Reaction for the Evaluation of Meat Products during Actual Cooking Conditions [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. cerealsgrains.org [cerealsgrains.org]
- 10. A GC-FID method for analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC Methods for Lysinoalanine Analysis
For Researchers, Scientists, and Drug Development Professionals
The formation of lysinoalanine (LAL) in food and pharmaceutical products during processing is a significant concern due to its potential impact on nutritional value and safety. Accurate and reliable analytical methods are crucial for monitoring and controlling LAL levels. This guide provides a detailed comparison of two common chromatographic techniques for this compound analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into their respective methodologies, performance characteristics, and provide supporting data to aid in selecting the most suitable method for your research needs.
Quantitative Performance Comparison
The choice between HPLC and GC for this compound analysis often depends on the specific requirements of the study, such as sensitivity, sample matrix, and available instrumentation. The following table summarizes the key quantitative performance parameters for representative HPLC and GC methods.
| Parameter | HPLC Method (Dansyl Chloride Derivatization) | GC-FID Method (tBDMSi Derivatization) |
| Limit of Detection (LOD) | 0.2 ng (for LAL standard) | 50 ppm in protein[1] |
| Limit of Quantification (LOQ) | 2 ng (in milk sample) | 152 ppm in protein[1] |
| Recovery | 95-102%[2] | 85-108% (average recovery for amino acids)[3] |
| Precision (Repeatability) | 2.4% (Coefficient of Variation)[2] | 1-13% (Variation Coefficients for amino acids)[3] |
| Linearity (Correlation Coefficient) | r = 0.9994[2] | Satisfactory for quantification purposes[1][3] |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical results. Below are representative experimental protocols for both HPLC and GC-based this compound analysis.
HPLC Method: Reversed-Phase HPLC with Pre-Column Dansyl Chloride Derivatization
This method is widely used for its sensitivity and robustness in analyzing this compound in various food matrices.[2]
-
Sample Hydrolysis:
-
Weigh a sample containing approximately 50 mg of protein into a screw-capped tube.
-
Add 10 mL of 6 N HCl.
-
Purge the tube with nitrogen before sealing.
-
Hydrolyze at 110°C for 24 hours.
-
Cool the hydrolysate to room temperature and filter through a 0.45 µm filter.[2]
-
-
Derivatization:
-
Take a 20 µL aliquot of the hydrolysate.
-
Add 1 mL of sodium borate (B1201080) buffer (0.75 M, pH 9.5).
-
Add 1 mL of dansyl chloride in isopropanol (B130326) (2 mg/mL).
-
Vortex the mixture for 20 seconds and heat at 40°C for 1 hour in the dark.
-
Terminate the reaction by adding 200 µL of cystine solution (20 mg/mL in 0.75 M NaOH, pH adjusted to 9.5 with boric acid) and heating at 40°C for 15 minutes.
-
Centrifuge the solution at 2000 g for 5 minutes.[2]
-
-
Chromatographic Analysis:
-
Instrument: Shimadzu Class-VP chromatograph or equivalent.
-
Column: C18 reversed-phase analytical column (e.g., 250 mm × 4.6 mm i.d., 5 µm particle size) with a C18 guard column.
-
Mobile Phase A: 0.01 M disodium (B8443419) hydrogen orthophosphate, pH 7.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 100 µL.
-
Gradient Elution: A typical gradient involves increasing the percentage of solvent B over time to elute the derivatized this compound.[2]
-
GC Method: Gas Chromatography with Flame Ionization Detection (GC-FID) and Silylation Derivatization
Gas chromatography offers an alternative approach, particularly when coupled with mass spectrometry for definitive identification.[1]
-
Sample Hydrolysis:
-
Place a sample containing 40-50 mg of protein in a Pyrex glass bottle.
-
Add an internal standard (e.g., 160 µg of diaminopimelic acid).
-
Add 8 mL of 6 M HCl.
-
Degas the sample with a stream of helium for 2 minutes.
-
Incubate at 110°C for 23 hours.
-
Cool the hydrolysate to room temperature and filter.
-
-
Derivatization:
-
Evaporate a 0.5 mL aliquot of the filtered hydrolyzate to dryness at 38-40°C under vacuum.
-
Add 165 µL of DMF and 15 µL of triethylamine (B128534) (TEA) to the dry residue and stir for 1 minute.
-
Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA).
-
Heat the reaction mixture at 70°C for 60 minutes.
-
Cool to room temperature before injection. The polar nature of amino acids necessitates derivatization to increase their volatility for GC analysis.[4]
-
-
Chromatographic Analysis:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A suitable capillary column for amino acid analysis (e.g., 5% phenyl methylpolysiloxane).[5]
-
Carrier Gas: Helium.
-
Injector and Detector Temperature: Optimized for the analysis of silylated amino acids.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized amino acids.
-
Injection: A small volume of the derivatized sample is injected onto the GC column.
-
Methodology Visualization
To better illustrate the analytical workflows, the following diagrams outline the key steps in both the HPLC and GC methods for this compound analysis.
Discussion and Conclusion
Both HPLC and GC are powerful techniques for the determination of this compound. The choice of method will be guided by several factors:
-
Sensitivity: HPLC methods, particularly those employing fluorescence detection after derivatization with reagents like 9-fluorenylmethyl-chloroformate (FMOC-Cl), can offer very low detection limits.[2] The presented HPLC-UV method also demonstrates good sensitivity.[2] GC-FID provides adequate sensitivity for many applications, and its sensitivity can be enhanced by using a nitrogen-phosphorus detector (NPD).
-
Specificity: While both techniques offer good specificity, GC coupled with mass spectrometry (GC-MS) provides the highest level of confidence in peak identification through mass spectral data.[3]
-
Sample Throughput: The derivatization steps for both methods can be time-consuming. However, autosamplers can automate the derivatization and injection processes in HPLC, potentially leading to higher throughput.[6]
-
Instrumentation: The availability of equipment is a practical consideration. Most analytical laboratories are equipped with HPLC-UV systems, while GC-FID and GC-MS are also common.[4]
References
- 1. A GC-FID method for analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
Navigating the Analytical Maze: A Comparative Guide to Lysinoalanine Quantification Across Laboratories
For researchers, scientists, and drug development professionals, the accurate quantification of lysinoalanine (LAL) in food and pharmaceutical products is critical for safety and quality assessment. This guide provides a comprehensive comparison of analytical methodologies for LAL determination, supported by inter-laboratory study data, to aid in the selection and validation of testing protocols.
This compound is an unnatural amino acid formed during the processing of proteins, particularly under alkaline and/or high-temperature conditions. Its presence can indicate harsh processing conditions, potentially reducing the nutritional value of the protein and raising safety concerns. Consequently, robust and reliable analytical methods are essential for its monitoring. This guide delves into the cross-validation of LAL results from different laboratories, presenting quantitative data, detailed experimental protocols, and visual workflows to enhance understanding.
Inter-Laboratory Comparison of this compound Determination
An early and notable study by Haagsma and Slump (1978) provides a direct comparison of two distinct analytical techniques for LAL quantification across a variety of food matrices. This research highlights the potential for discrepancies in results between different laboratories and methods, underscoring the importance of cross-validation.
The study compared an automatic amino acid analyzer (AAA) method with a thin-layer chromatography-densitometry (TLC) method. The results, summarized in the table below, reveal that while there was reasonable agreement for some samples, significant differences were observed for others, such as yeast and certain heated milk products.[1]
| Food Product | Method | This compound Content (mg/kg of protein) |
| Caseinate | AAA | 1300 |
| TLC | 1200 | |
| Skim milk powder, spray-dried | AAA | 100 |
| TLC | 150 | |
| Skim milk powder, roller-dried | AAA | 300 |
| TLC | 400 | |
| Evaporated milk, sterilized | AAA | 250 |
| TLC | 400 | |
| "Sterilized" milk | AAA | 100 |
| TLC | 250 | |
| Boiled milk | AAA | 50 |
| TLC | 150 | |
| Yeast | AAA | Not detected |
| TLC | ~800 | |
| Foaming agent | AAA | 14800 |
| TLC | 14000 | |
| Egg white, spray-dried | AAA | 150 |
| TLC | 200 | |
| Biscuit | AAA | 50 |
| TLC | 100 |
Data sourced from Haagsma & Slump, 1978.[1]
The discrepancy observed in yeast, where the TLC method indicated a high LAL content while the AAA method detected none, was attributed to an interfering ninhydrin-positive compound in the TLC analysis.[1] Similarly, in heated milk products, an unknown compound co-eluting with LAL led to higher reported values with the TLC method.[1] These findings emphasize the need for meticulous method validation and the potential for matrix effects to influence analytical results.
Experimental Protocols for this compound Analysis
The accurate determination of this compound relies on carefully controlled experimental procedures. Below are detailed methodologies for the key analytical techniques used for LAL quantification.
Sample Preparation: Acid Hydrolysis
A common initial step for the analysis of protein-bound LAL is acid hydrolysis to liberate the amino acid.
-
Procedure:
-
Weigh a sample of the protein-containing material.
-
Add 6 M hydrochloric acid (HCl).
-
Flush the container with nitrogen to create an inert atmosphere.
-
Seal the container and heat at 110°C for 24 hours.
-
After hydrolysis, cool the sample and filter to remove any solid debris.
-
Evaporate the HCl, typically under vacuum.
-
Redissolve the residue in a suitable buffer for analysis.
-
Automatic Amino Acid Analyzer (AAA)
This classical method separates amino acids based on their ionic properties.
-
Principle: Ion-exchange chromatography followed by post-column derivatization with ninhydrin (B49086) and spectrophotometric detection.
-
Instrumentation: An automatic amino acid analyzer.
-
Column: Cation-exchange resin column.
-
Elution: A sodium citrate (B86180) buffer gradient is typically used to separate the amino acids. For LAL, a specific elution program with adjusted buffer pH and temperature is crucial to resolve it from other amino acids and potential interfering compounds.[1]
-
Detection: Post-column reaction with ninhydrin reagent at an elevated temperature, followed by photometric detection at 570 nm (and 440 nm for proline).
-
Quantification: The concentration is determined by comparing the peak area of LAL in the sample to that of a known standard.
High-Performance Liquid Chromatography (HPLC)
HPLC methods often involve pre-column derivatization to enhance the detection of LAL.
-
Principle: Reversed-phase chromatography to separate the derivatized LAL, followed by fluorescence or UV detection.
-
Derivatization: A common derivatizing agent is dansyl chloride.[2]
-
The hydrolyzed sample is mixed with a buffer (e.g., lithium carbonate buffer, pH 9.5).
-
Dansyl chloride solution in acetonitrile (B52724) is added.
-
The mixture is incubated at a specific temperature (e.g., 60°C for 30 minutes).
-
The reaction is quenched, for example, with methylamine.
-
-
Instrumentation: An HPLC system with a fluorescence or UV detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: Fluorescence detection (e.g., excitation at 340 nm, emission at 525 nm for dansyl derivatives) or UV detection.
-
Quantification: Based on a calibration curve generated from LAL standards derivatized and analyzed under the same conditions.
Gas Chromatography (GC)
GC methods for LAL analysis require derivatization to make the amino acid volatile.
-
Principle: Separation of volatile LAL derivatives by gas chromatography, followed by detection using a flame ionization detector (FID) or mass spectrometer (MS).
-
Derivatization: A multi-step process often involving esterification followed by acylation. For example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form trimethylsilyl (B98337) derivatives.
-
Instrumentation: A gas chromatograph with an FID or MS detector.
-
Column: A capillary column suitable for amino acid analysis (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Typically helium or hydrogen.
-
Temperature Program: A programmed temperature ramp is used to achieve optimal separation.
-
Detection: FID provides a quantitative response based on the number of carbon atoms, while MS offers higher selectivity and structural information.
-
Quantification: An internal standard (e.g., diaminopimelic acid) is often used to improve accuracy and precision.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for LAL quantification.
-
Principle: Separation of LAL by liquid chromatography followed by detection using tandem mass spectrometry, which provides excellent selectivity through specific precursor-to-product ion transitions.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Column: A reversed-phase or HILIC column.
-
Mobile Phase: A gradient of aqueous and organic solvents, often with additives like formic acid to improve ionization.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
MS/MS Detection: Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of LAL and monitoring specific product ions after fragmentation.
-
Quantification: An isotopically labeled internal standard (e.g., ¹³C₆-LAL) is the gold standard for accurate quantification, as it co-elutes with the analyte and compensates for matrix effects and variations in instrument response.
Visualizing the Analytical Workflow and Cross-Validation Logic
To further clarify the processes involved, the following diagrams illustrate a typical analytical workflow for LAL determination and the logical framework of a cross-validation study.
References
A Comparative Guide to the Nutritional Availability of Lysinoalanine and Lanthionine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nutritional availability of two non-proteinogenic amino acids, lysinoalanine (LAL) and lanthionine (B1674491) (LAN). Both are formed during food processing, particularly under alkaline conditions, and can also be found endogenously. Their presence in the diet and their physiological effects are of significant interest in the fields of nutrition, toxicology, and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of their metabolic fates and the workflow for their analysis.
Data Presentation: Quantitative Comparison of Nutritional Availability
The following table summarizes the key quantitative parameters related to the nutritional availability of this compound versus lanthionine, based on studies in rat and chick models.
| Parameter | This compound (LAL) | Lanthionine (LAN) | Source |
| Intestinal Absorption | |||
| Free Form | ~95% in rats | Data not available | [1] |
| Protein-Bound Form | 50-90% in rats (Stereospecific: LL-isomer favored over LD-isomer) | Data not available, but cysteine moiety is partially available | [1][2] |
| Bioavailability of Constituent Amino Acids | |||
| Lysine Moiety | Completely unavailable in rats; Partially available in chicks | Not applicable | [3] |
| Cysteine Moiety | Not applicable | 32% from racemic mixture; 52% from L-DL-isomeric mixture (in chicks) | [3] |
| Metabolic Fate | |||
| Primary Route | Largely unmetabolized | Endogenous: Byproduct of H₂S biosynthesis from cysteine via cystathionine-β-synthase (CBS) or cystathionine-γ-lyase (CSE). Can be metabolized to lanthionine ketimine. | [4] |
| Urinary Excretion | |||
| Percentage of Ingested Dose | 2-13% of total ingested LAL in rats; ~50% of ingested free LAL may be excreted in urine. | Data on dietary lanthionine excretion is limited. Endogenous lanthionine and its metabolite, lanthionine ketimine, are found in urine. | [1][5] |
| Toxicity | |||
| Key Toxic Effect | Nephrotoxic in rats (induces nephrocytomegalia), especially the free form. | Considered a uremic toxin; accumulates in chronic kidney disease. | [2][6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the nutritional availability of LAL and LAN. Below are synthesized protocols based on methodologies reported in the scientific literature.
In Vivo Bioavailability Study in a Rat Model
This protocol describes a typical approach to determine the absorption and excretion of dietary LAL or LAN.
a. Animal Model and Diet Acclimatization:
-
Species: Sprague-Dawley rats are commonly used.[2]
-
Acclimatization: House animals in individual metabolic cages for at least 3 days prior to the experiment to allow adaptation. Provide a standard chow diet and water ad libitum.
b. Diet Preparation and Administration:
-
Basal Diet: Formulate a purified, crystalline amino acid-based diet that is complete in all nutrients except for the amino acid being studied (lysine for LAL, cysteine/methionine for LAN).
-
Test Diets: Prepare experimental diets by supplementing the basal diet with known concentrations of either free LAL or protein-bound LAL (from alkali-treated protein) or lanthionine.
-
Administration: Provide the respective diets to different groups of rats for a specified period (e.g., 7-14 days).
c. Sample Collection:
-
Urine and Feces: Collect urine and feces separately over a defined period (e.g., the final 3-5 days of the feeding study). Freeze samples immediately at -20°C or lower until analysis.
-
Blood/Serum: At the end of the study, collect blood samples via cardiac puncture or other appropriate methods. Separate serum or plasma and store at -80°C.
-
Tissues: Key tissues like the kidneys and liver may be harvested for analysis of compound accumulation.
d. Sample Preparation and Analysis:
-
Hydrolysis (for protein-bound forms): For analysis of LAL or LAN in feces or tissues containing protein-bound forms, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours).[7]
-
Extraction from Serum/Urine: For serum or plasma, deproteinize the sample, for example, by adding ice-cold methanol (B129727), followed by centrifugation.[8] For urine, samples may be diluted and filtered before analysis.
-
Quantification: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for accurate quantification.[9][10][11]
Analytical Method for Lanthionine Quantification in Serum and Feces by LC-MS/MS
This protocol is adapted from a method used to measure lanthionine as a uremic toxin.[8]
a. Sample Preparation (Feces):
-
Homogenize 100 mg of stool in 400 µL of 1X Phosphate Buffered Saline (PBS).
-
Perform two cycles of protein precipitation by adding 300 µL of methanol, incubating at -20°C for 30 minutes, sonicating, and centrifuging at 13,000 x g for 10 minutes.
-
Combine the supernatants from both extraction cycles.
b. Sample Preparation (Serum):
-
Deproteinize serum samples by adding a sufficient volume of cold methanol (e.g., 3 volumes) and centrifuging to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
c. LC-MS/MS Analysis:
-
Chromatography: Use a suitable liquid chromatography system and column for amino acid analysis.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Optimization: Optimize the MRM transition for lanthionine using a standard solution.
-
Quantification: Calculate lanthionine concentrations against a standard calibration curve.
Mandatory Visualization
Comparative Metabolic Fates of this compound and Lanthionine
Caption: Comparative metabolic pathways of this compound and lanthionine.
Experimental Workflow for Bioavailability Assessment
Caption: Generalized experimental workflow for assessing bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of alkali-treated proteins: feeding studies with free and protein-bound this compound in rats and other animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the utilization of this compound and lanthionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Sulfur Metabolite Lanthionine: Evidence for a Role as a Novel Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of cystathionine and lanthionine ketimines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lanthionine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Does gut microbiota dysbiosis impact the metabolic alterations of hydrogen sulfide and lanthionine in patients with chronic kidney disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lanthionine and Other Relevant Sulfur Amino Acid Metabolites: Detection of Prospective Uremic Toxins in Serum by Multiple Reaction Monitoring Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A GC-FID method for analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lysinoalanine Levels Across Various Food Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lysinoalanine (LAL) levels in a variety of commercially available food products. This compound is a cross-linked amino acid formed during food processing, particularly under alkaline and high-heat conditions. Its presence is a significant concern due to its potential impact on protein quality and its observed nephrotoxic effects in animal studies. This document summarizes quantitative data, details the experimental protocols for LAL determination, and illustrates the key chemical pathways and analytical workflows.
Introduction to this compound
This compound is an unnatural amino acid formed from the reaction of a lysine (B10760008) residue with a dehydroalanine (B155165) residue, the latter being generated from the degradation of cysteine or serine under thermal and/or alkaline treatment.[1] The formation of LAL is influenced by several factors, including pH, temperature, processing time, and the protein's amino acid composition.[1] Its presence in food is undesirable as it can reduce the nutritional value of proteins by decreasing the bioavailability of the essential amino acid lysine and potentially impairing protein digestibility.[2]
Comparative Analysis of this compound Levels
The following table summarizes the this compound content found in various food products, as reported in several scientific studies. The data is presented to facilitate a comparative understanding of LAL distribution across different food categories.
| Food Category | Specific Product | This compound Content (mg/kg of protein) | Reference(s) |
| Dairy Products | Raw Cow's Milk | 9.4 | [3] |
| UHT Milk | 87.1 | [3] | |
| Low-Heat Skim Milk Powder | 49.4 | [3] | |
| Medium-Heat Skim Milk Powder | 179.9 | [3] | |
| High-Heat Skim Milk Powder | 294.6 | [3] | |
| Sodium Caseinate | 856.1 | [3] | |
| Commercial Caseinates | Up to 605 | ||
| Fresh Cheese | Not detected - 140.2 (supplemented) | ||
| Infant Formula | Powdered Formula | Below detection limit - 124.9 | [3] |
| Eggs | Boiled Egg Albumen | Present (levels not specified) | [4] |
| Boiled Egg Yolk | Present (levels not specified) | [4] | |
| Cereal-Based Products | German Pretzels | < 5 | [5] |
| Full Grain Bread (Sourdough) | 43 | [5] | |
| Rye/Wheat Bread (Sourdough) | High levels (not specified) | [5] | |
| Mixed-Grain Bread (no sourdough) | Significantly lower than sourdough | [5] | |
| Pale Wheat Bread (no sourdough) | Significantly lower than sourdough | [5] | |
| Plant-Based Products | Soy Protein Isolate | Formation dependent on processing | [6][7] |
| Textured Vegetable Protein | Formation dependent on processing | [8][9] |
Experimental Protocols for this compound Determination
The quantification of this compound in food products typically involves three main stages: acid hydrolysis to liberate the amino acids from the protein matrix, derivatization to make the amino acids detectable, and chromatographic analysis.
Acid Hydrolysis
This is a standard procedure for preparing protein-containing food samples for amino acid analysis.
-
Objective: To break down the protein into its constituent amino acids, including this compound.
-
Procedure:
-
Weigh a homogenized food sample (containing approximately 40-50 mg of protein) into a hydrolysis tube.
-
Add an internal standard, such as DPA (diaminopimelic acid), for accurate quantification.
-
Add 8 mL of 6 M hydrochloric acid (HCl).
-
Degas the sample by flushing with an inert gas (e.g., helium or nitrogen) for 2 minutes to prevent oxidation of amino acids.
-
Seal the tube under vacuum.
-
Heat the sample at 110°C for 23-24 hours.[3]
-
After cooling, filter the hydrolysate to remove any solid residues.
-
Evaporate the HCl from the hydrolysate under vacuum.
-
Reconstitute the dried residue in a suitable buffer for analysis.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)
HPLC-FLD is a widely used, sensitive, and reliable method for LAL quantification.
-
Objective: To separate and quantify the derivatized this compound.
-
Derivatization (Pre-column):
-
The dried hydrolysate is reconstituted in a buffer (e.g., lithium carbonate buffer, pH 9.5).
-
A derivatizing agent, such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl-chloroformate (FMOC), is added.[3][10]
-
The mixture is incubated to allow the derivatization reaction to complete.
-
The reaction is then quenched.
-
-
Chromatographic Conditions (Example using OPA/FMOC):
-
Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 17 mM Sodium acetate (B1210297) trihydrate with 3% tetrahydrofuran, pH 7.2.[11]
-
Mobile Phase B: A mixture of 85 mM sodium acetate trihydrate (pH 7.2), acetonitrile, and methanol (B129727) (1:2:2, v/v/v).[11]
-
Gradient Elution: A programmed gradient is used to separate the amino acid derivatives.
-
Flow Rate: Typically around 1.0 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Fluorescence Detection:
-
-
Quantification: The concentration of LAL is determined by comparing the peak area of the LAL derivative to a calibration curve prepared with known concentrations of a LAL standard and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the separation and quantification of LAL, offering high specificity.
-
Objective: To separate and quantify the derivatized this compound using a different chromatographic principle.
-
Derivatization:
-
The dried hydrolysate is derivatized to increase its volatility for GC analysis. A common method is silylation, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
-
Chromatographic Conditions (Example):
-
Column: A capillary column suitable for amino acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically around 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized amino acids. For example, starting at 100°C, holding for 1 minute, then ramping up to 250°C.
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Impact (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity, monitoring characteristic ions of the derivatized LAL.
-
-
-
Quantification: Similar to HPLC, quantification is achieved by comparing the peak area of the derivatized LAL to a calibration curve of a derivatized LAL standard and an internal standard.[4][12]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the formation of this compound and a typical experimental workflow for its analysis.
Caption: Formation pathway of this compound from cysteine/serine and lysine residues in a protein.
Caption: A typical experimental workflow for the analysis of this compound in food samples.
References
- 1. This compound in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterizing this compound crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A GC-FID method for analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thesourdoughschool.com [thesourdoughschool.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Protein quality of soy and the effect of processing: A quantitative review [frontiersin.org]
- 8. Relationship between Soybean Protein Isolate and Textural Properties of Texturized Vegetable Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationship between Soybean Protein Isolate and Textural Properties of Texturized Vegetable Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC-FLD for the simultaneous determination of primary and secondary amino acids from complex biological sample by pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Unraveling the Toxicity of Lysinoalanine: A Comparative Analysis of Synthetic vs. Protein-Bound Forms
A comprehensive examination of the available scientific evidence reveals a significant disparity in the toxicological profiles of synthetic (free) and protein-bound lysinoalanine (LAL). The primary determinant of this difference lies in their respective absorption, bioavailability, and subsequent interaction with physiological systems. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of the two forms, detailing their toxicokinetics, mechanisms of action, and potential impacts on gut microbiota.
This compound is an unnatural amino acid formed during the processing of food proteins, particularly under alkaline conditions and heat treatment. Its presence in the human diet has raised safety concerns due to observed nephrotoxic effects in animal models. Understanding the distinction between LAL that is freely available (synthetic) and that which is integrated into a protein structure is crucial for accurate risk assessment and the development of safe food processing technologies and therapeutics.
Key Findings at a Glance
| Parameter | Synthetic this compound (Free LAL) | Protein-Bound this compound |
| Relative Toxicity | Significantly more toxic | Markedly less toxic |
| Intestinal Absorption | High (~95% in rats) | Lower and variable (50-90% in rats) |
| Nephrotoxicity in Rats | Observed at dietary levels of 100 ppm and above | No toxic effects observed at levels up to 6,000 ppm |
| Primary Toxic Mechanism | Chelation of essential metal ions (e.g., copper and zinc), leading to metalloenzyme inhibition and cellular dysfunction. | Reduced bioavailability of the toxic LD-LAL stereoisomer limits its ability to chelate metals. |
In-Depth Toxicological Comparison
The most pronounced toxic effect of LAL is nephrotoxicity, characterized by cytomegalia in the proximal tubules of the kidneys, which has been extensively studied in rats.
Quantitative Toxicity Data
| Form of this compound | Species | Route of Administration | Toxicity Endpoint | Result | Reference |
| Synthetic LAL | Rat | Oral (dietary) | Nephrotoxicity (cytomegalia) | Toxic at ≥ 100 ppm | [1] |
| Protein-Bound LAL | Rat | Oral (dietary) | Nephrotoxicity (cytomegalia) | No effect up to 6,000 ppm | [1] |
| Synthetic LAL | Rat | Oral (gavage) | LD50 | Data not available in reviewed literature | - |
| Protein-Bound LAL | Rat | Oral (gavage) | LD50 | Data not available in reviewed literature | - |
Note: While specific LD50 values for oral administration in rats were not found in the reviewed literature, the dietary toxicity data provides a clear indication of the significantly lower toxicity of protein-bound LAL.
Bioavailability and Absorption
The differential toxicity is largely attributed to the stereochemistry and bioavailability of LAL. LAL exists as two stereoisomers: L-lysino-D-alanine (LD-LAL) and L-lysino-L-alanine (LL-LAL). The LD-LAL form is a more potent chelator of metal ions like copper. When LAL is bound within a protein, the less readily absorbed LD-LAL is less available to exert its toxic effects.[2] In contrast, synthetic LAL, a mixture of both isomers, is readily absorbed in its free form, leading to higher systemic exposure.
Experimental Methodologies
The following outlines a typical experimental protocol for assessing LAL-induced nephrotoxicity in a rat model, based on common practices in the field.
Animal Model and Dosing Regimen
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.
-
Age/Weight: Young adult rats (e.g., 6-8 weeks old, 150-200g).
-
Acclimatization: Animals are acclimatized for at least one week prior to the study.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
-
Dosing:
-
Synthetic LAL: Administered via oral gavage or mixed into the diet at specified concentrations (e.g., 100, 300, 1000 ppm).
-
Protein-Bound LAL: Incorporated into the diet by using alkali-treated protein sources with known LAL content.
-
-
Duration: Studies typically range from 4 to 12 weeks.
Assessment of Nephrotoxicity
-
Serum Biochemistry: Blood samples are collected at regular intervals and at the termination of the study to analyze kidney function markers, including:
-
Blood Urea Nitrogen (BUN)
-
Creatinine
-
Albumin
-
-
Urine Analysis: 24-hour urine samples are collected to measure:
-
Urine volume
-
Protein excretion
-
Electrolyte levels
-
-
Histopathology: At the end of the study, kidneys are harvested, weighed, and fixed in 10% neutral buffered formalin. Paraffin-embedded sections are stained with Hematoxylin and Eosin (H&E) and examined for:
-
Tubular necrosis
-
Cytomegalia (enlargement of cells and nuclei) in the proximal tubules
-
Interstitial inflammation
-
This compound Analysis
-
Sample Preparation: Biological samples (e.g., plasma, urine, tissue) and feed are subjected to acid hydrolysis to release LAL from proteins.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde (B127526) or dansyl chloride) and fluorescence or UV detection is a common method for the quantification of LAL.[3][4][5]
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of LAL toxicity is believed to be its ability to chelate essential divalent metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺).[4][6] This chelation can disrupt the function of various metalloenzymes that are critical for cellular processes.
As depicted in the diagram, the high absorption of synthetic LAL leads to systemic circulation and the chelation of metal ions. This disrupts the function of key metalloenzymes such as superoxide (B77818) dismutase (SOD), a critical antioxidant enzyme, and cytochrome c oxidase, a vital component of the mitochondrial electron transport chain.[7] The inhibition of these enzymes can lead to increased oxidative stress and mitochondrial dysfunction, ultimately resulting in cellular injury and apoptosis, manifesting as nephrotoxicity.
Impact on Gut Microbiota: An Area for Further Research
The influence of synthetic versus protein-bound LAL on the gut microbiota is a nascent area of research. While direct comparative studies are lacking, inferences can be drawn from broader research on dietary proteins and amino acids.
-
Dietary Protein Source: The source of dietary protein is known to significantly alter the composition and function of the gut microbiota.[8][9]
-
Free Amino Acids vs. Intact Proteins: Diets containing high levels of free amino acids can lead to a different microbial profile compared to diets with intact proteins. This is because free amino acids are absorbed more rapidly in the upper gastrointestinal tract, reducing their availability for fermentation by the gut microbiota in the colon.[10]
It can be hypothesized that synthetic LAL, being a free amino acid, would be largely absorbed before reaching the colon, thus having a minimal direct impact on the gut microbiota. Conversely, protein-bound LAL, particularly the portion that escapes digestion, would be available for microbial fermentation in the colon. The metabolic byproducts of this fermentation and its effect on the microbial community structure remain to be elucidated.
Conclusion
The available evidence strongly indicates that synthetic this compound poses a greater toxicological risk than its protein-bound counterpart, primarily due to its higher bioavailability and the subsequent chelation of essential metal ions. While nephrotoxicity in rats is the most well-documented adverse effect, further research is warranted to fully understand the long-term health implications in humans and the differential effects of LAL forms on the gut microbiome. For researchers and professionals in drug development and food safety, recognizing this distinction is paramount for accurate risk assessment and the development of strategies to mitigate potential harm.
References
- 1. scielo.br [scielo.br]
- 2. This compound in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound as a metal chelator. An implication for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of metalloenzymes by this compound, phenylethylaminoalanine, alkali-treated food proteins, and sulfur amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. High-Protein Diet May Impact Gut Microbes and Body Composition | ASM.org [asm.org]
- 10. Effect of Dietary Protein and Processing on Gut Microbiota—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lysinoalanine and Ornithinoalanine for Researchers and Drug Development Professionals
An in-depth guide to the formation, toxicity, and analytical methodologies of two critical, yet often overlooked, amino acid cross-links: lysinoalanine (LAL) and ornithinoalanine (OAL).
This guide provides a comprehensive comparative analysis of this compound and ornithinoalanine, two unnatural amino acids formed during the processing of proteins under thermal and alkaline conditions. For researchers, scientists, and drug development professionals, understanding the distinct characteristics of these compounds is crucial for assessing food safety, protein quality, and potential toxicological implications in biological systems. This document summarizes key quantitative data, details experimental protocols for their synthesis and analysis, and visualizes their potential impact on cellular signaling pathways.
Formation and Occurrence
Both this compound and ornithinoalanine are formed via a common reactive intermediate, dehydroalanine (B155165).[1][2] Dehydroalanine is generated from the β-elimination of labile groups from amino acid residues such as serine, cysteine, or their derivatives, a reaction favored by high pH and elevated temperatures.[1][2] The key distinction in the formation of LAL and OAL lies in the subsequent nucleophilic addition to the dehydroalanine double bond.
-
This compound (LAL) is formed when the ε-amino group of a lysine (B10760008) residue attacks the dehydroalanine intermediate.[1][2]
-
Ornithinoalanine (OAL) is formed when the δ-amino group of an ornithine residue performs the same nucleophilic attack.[3] Ornithine itself can be a degradation product of arginine in proteins under alkaline conditions.
LAL is more commonly reported in food products due to the higher abundance of lysine in most proteins compared to ornithine. Foods that undergo alkaline and/or heat treatment, such as dairy products (caseinates), eggs, and soy proteins, are known to contain LAL.[4][5] The occurrence of OAL is less documented but is presumed to be present in any protein containing ornithine that is subjected to similar processing conditions.
Comparative Toxicity
The toxicological profiles of LAL and OAL are not equally well-characterized, with significantly more data available for this compound.
This compound (LAL): The primary toxic effect of LAL is a species-specific nephrotoxicity, most notably observed in rats, leading to a condition called nephrocytomegalia.[6][7][8][9] This is characterized by the enlargement of epithelial cells in the straight portion of the proximal tubules.[8] It is important to note that this effect has not been observed in other species, including mice, hamsters, rabbits, dogs, or monkeys, suggesting a unique metabolic susceptibility in rats.[7] The toxicity of LAL is also dependent on its form; free LAL is significantly more toxic than its protein-bound counterpart.[7] The proposed mechanism of LAL toxicity involves its ability to chelate essential metal ions, such as zinc and copper, thereby inhibiting metalloenzymes.[10]
Ornithinoalanine (OAL): Direct and comparative toxicological data for OAL are scarce in the literature. However, the toxicity of its precursor, L-ornithine (B1677492), has been studied. L-ornithine generally exhibits low toxicity. In a 90-day oral toxicity study in rats, the no-observed-adverse-effect level (NOAEL) for L-ornithine monohydrochloride was established at 3445 mg/kg body weight/day for males and 3986 mg/kg body weight/day for females.[7] While this does not directly translate to the toxicity of OAL, it provides a baseline for its precursor. Further research is needed to establish the specific toxicological profile of OAL.
Quantitative Toxicity Data Summary
| Compound | Species | Route of Administration | Key Toxic Effect | NOAEL / LD50 | Reference(s) |
| This compound (LAL) | Rat | Oral (dietary) | Nephrocytomegalia | Induces renal changes at ≥100 ppm (free form) | [7] |
| L-Ornithine | Rat | Oral (dietary) | Low systemic toxicity | NOAEL: 3445 mg/kg bw/day (male), 3986 mg/kg bw/day (female) | [7] |
Signaling Pathways
The interaction of LAL and OAL with cellular signaling pathways is an area of ongoing investigation. The current understanding is largely inferred from their chemical properties and the known roles of their constituent amino acids.
This compound (LAL): The primary mechanism of LAL's toxicity is believed to be its strong metal-chelating ability, which can disrupt the function of metalloenzymes.[10] This can indirectly affect various signaling pathways that are dependent on these enzymes. There is also evidence that L-lysine, a precursor of LAL, can modulate cytosolic calcium homeostasis.[11][12] Deprivation of L-lysine has been shown to increase intracellular calcium concentrations.[11][12] It is plausible that LAL, as a derivative of lysine, could also interfere with calcium signaling, although direct evidence is limited.
Ornithinoalanine (OAL): The precursor of OAL, L-ornithine, has been shown to activate calcium signaling.[1][13] Specifically, L-ornithine can activate the G-protein coupled calcium-sensing receptor (CaSR) in human proximal tubular cells, leading to an increase in intracellular calcium via the receptor-operated Ca2+ entry (ROCE) pathway.[1][13] This activation has been linked to a nephroprotective effect against oxidative stress.[1] It is conceivable that OAL, due to its structural similarity to ornithine, could act as an antagonist or a partial agonist at the CaSR, thereby modulating calcium signaling. L-ornithine L-aspartate has also been shown to restore mitochondrial function and modulate intracellular calcium homeostasis in models of Parkinson's disease.[14][15][16]
References
- 1. L-ornithine activates Ca2+ signaling to exert its protective function on human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing this compound crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cambridge.org [cambridge.org]
- 5. L-ornithine and L-lysine need their alpha-carboxyl groups for effective inhibition of bovine liver arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The nephrotoxicity of this compound in the rat [repository.tno.nl]
- 7. Effects of alkali-treated proteins: feeding studies with free and protein-bound this compound in rats and other animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological effects of alkali-treated protein and this compound: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renal toxicity of Nepsilon-(DL-2-amino-2-carboxyethyl)-L-lysine (this compound) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inactivation of metalloenzymes by this compound, phenylethylaminoalanine, alkali-treated food proteins, and sulfur amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of L-lysine on cytosolic calcium homeostasis in cultured human normal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. l-ornithine activates Ca2+ signaling to exert its protective function on human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. L-Ornithine L-Aspartate Restores Mitochondrial Function and Modulates Intracellular Calcium Homeostasis in Parkinson's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lysinoalanine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of all laboratory chemicals, including lysinoalanine, is paramount to ensuring a secure and compliant research environment. While this compound is not broadly classified as a hazardous substance, it necessitates careful management as a non-hazardous chemical waste. Adherence to proper disposal protocols mitigates risks to personnel and the environment. This guide provides essential, step-by-step procedures for the operational and disposal plans for this compound.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate safety measures. The following table summarizes key safety information derived from Safety Data Sheets (SDS).
| Hazard Classification | GHS Hazard Statement | Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Causes skin irritation | Chemical-resistant gloves, Protective clothing |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Safety glasses with side-shields or goggles |
| Respiratory Irritation | May cause respiratory irritation | Use in a well-ventilated area or with a dust respirator |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers should be managed as non-hazardous chemical waste. The following workflow outlines the procedural steps for its proper disposal.
Detailed Methodologies
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or expired solid this compound, as well as contaminated disposables like weigh boats, gloves, and wipes, in a designated and clearly labeled solid hazardous waste container.[1]
-
Aqueous/Liquid Waste: All aqueous solutions containing this compound should be collected in a separate, designated aqueous hazardous waste container.[1] Due to the potential for aquatic toxicity with similar compounds, do not dispose of aqueous solutions down the drain without explicit approval from your institution's EHS department.[1]
-
Contaminated Labware: Disposable labware that has come into contact with this compound, such as pipette tips and plastic tubes, should be placed in the solid hazardous waste container.[1] Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., water or ethanol). This rinsate must be collected and disposed of as hazardous liquid waste.[1]
2. Container Management:
-
Obtain designated and properly labeled hazardous waste containers from your institution's EHS department.[1]
-
Ensure all waste containers are securely sealed, properly labeled with their contents, and stored in a designated secondary containment area away from incompatible materials.[1]
3. Final Disposal:
-
Follow your institution's specific procedures for the final pickup and disposal of chemical waste by the EHS department.[1]
-
Waste will then be transported for disposal through an authorized hazardous waste facility, likely via incineration or landfilling at a permitted site.[2]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate the Area: If the spill is large, evacuate personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid dust generation. For liquid spills, cover with an inert absorbent material.[1]
-
Collection: Collect the absorbed material or swept solids into a designated hazardous waste container.[1]
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[1]
Important Considerations
-
Regulatory Compliance: Always adhere to local, state, and federal regulations for chemical waste disposal.[3]
-
Institutional Policies: This guide provides general procedures. Always consult and follow your institution's specific safety guidelines and Chemical Hygiene Plan.
-
Safety Data Sheet (SDS): The SDS for this compound is the primary source of information for its safe handling and disposal. Always refer to the manufacturer's SDS for the most comprehensive and up-to-date information.
By implementing these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship.
References
Personal protective equipment for handling Lysinoalanine
Essential Safety and Handling Guide for Lysinoalanine
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This guide provides comprehensive, immediate safety and logistical information for managing this compound in a laboratory setting. The following procedures for personal protective equipment (PPE), operational handling, and disposal are compiled to ensure a secure work environment and minimize exposure risks.
Personal Protective Equipment (PPE)
A systematic approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound, ensuring a robust barrier against potential exposure.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Skin Protection | Chemical-Impermeable Gloves | Handle with gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] |
| Protective Clothing | Wear fire/flame resistant and impervious clothing. A standard lab coat should be worn and fully buttoned.[1][3] | |
| Respiratory Protection | Full-Face Respirator | If exposure limits are exceeded or irritation or other symptoms are experienced, use a full-face respirator.[1] Required when dusts are generated. |
| Dust Mask/Respirator | If handling procedures may generate dust, a NIOSH-approved dust mask should be used.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and maintaining the integrity of the compound.
1. Preparation:
-
Ensure the work area is clean, uncluttered, and located in a well-ventilated space.[1][2] The use of a chemical fume hood is highly recommended.
-
Confirm that all necessary PPE is available and in good condition.
-
Set up emergency exits and a risk-elimination area.[2]
2. Donning PPE:
-
Put on all required personal protective equipment as detailed in the table above before handling the compound.
3. Handling the Compound:
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1][2]
-
When weighing or transferring the solid, do so carefully to minimize the generation of airborne particles.
4. Post-Handling Procedures:
-
Carefully remove and dispose of contaminated gloves and any other disposable PPE.
-
Wash hands thoroughly with soap and water after handling is complete.[1]
Accidental Release Measures
In the event of a spill or leak, follow these procedures:
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1][2]
-
Use personal protective equipment, including chemical impermeable gloves, during cleanup.[1][2]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][2]
-
Collect the spilled material and arrange for disposal in suitable, closed containers.[1][2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]
-
Contaminated Packaging: Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[1] Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[1]
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
